molecular formula C25H23NO5 B598329 Fmoc-homo-L-tyrosine CAS No. 198560-10-0

Fmoc-homo-L-tyrosine

Katalognummer: B598329
CAS-Nummer: 198560-10-0
Molekulargewicht: 417.461
InChI-Schlüssel: FZGWIJTZHIPMMG-QHCPKHFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-homo-L-tyrosine is a useful research compound. Its molecular formula is C25H23NO5 and its molecular weight is 417.461. The purity is usually 95%.
BenchChem offers high-quality Fmoc-homo-L-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-homo-L-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c27-17-12-9-16(10-13-17)11-14-23(24(28)29)26-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23,27H,11,14-15H2,(H,26,30)(H,28,29)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGWIJTZHIPMMG-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC=C(C=C4)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654298
Record name (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-hydroxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198560-10-0
Record name (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-hydroxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-homo-L-tyrosine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of peptide chemistry and drug discovery, the quest for novel molecular entities with enhanced therapeutic properties is perpetual. The incorporation of non-canonical amino acids into peptide sequences has emerged as a powerful strategy to modulate their structure, stability, and biological activity. Among these, Fmoc-homo-L-tyrosine, a homologue of L-tyrosine, presents a unique building block for the design of innovative peptidomimetics and therapeutic leads. This guide provides a comprehensive technical overview of Fmoc-homo-L-tyrosine, from its fundamental properties to its application in the synthesis of bioactive peptides, with a particular focus on its relevance in neurodegenerative disease research.

Unveiling Fmoc-homo-L-tyrosine: A Molecular Profile

Fmoc-homo-L-tyrosine, systematically named (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-4-(4-hydroxyphenyl)butanoic acid, is a derivative of the non-proteinogenic amino acid homo-L-tyrosine.[1] The defining structural feature is an additional methylene group in the side chain compared to its proteinogenic counterpart, L-tyrosine. This seemingly subtle modification has profound implications for the conformational flexibility and physicochemical properties of peptides into which it is incorporated.

The N-terminus is protected by the fluorenylmethoxycarbonyl (Fmoc) group, a base-labile protecting group that is central to modern solid-phase peptide synthesis (SPPS).[2][3] The Fmoc group's stability under acidic conditions and its facile removal with a mild base, typically piperidine, allows for the stepwise assembly of peptide chains with minimal side reactions.[3]

PropertyValueSource(s)
CAS Number 198560-10-0[2]
Molecular Formula C25H23NO5[2]
Molecular Weight 417.45 g/mol [4]
Appearance White to off-white solid/powder[4]
Purity ≥ 98% (HPLC)[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]
Storage Store at 0-8 °C[2]

Synthesis of Fmoc-homo-L-tyrosine: A Strategic Approach

The synthesis of Fmoc-homo-L-tyrosine is a critical first step for its utilization in peptide chemistry. A notable and efficient method involves metallaphotoredox catalysis, starting from the readily available precursor L-homoserine.[5]

Metallaphotoredox-Catalyzed Synthesis from L-Homoserine

This synthetic route offers a straightforward and enantiopure preparation of Fmoc-protected homotyrosine.[5] The key transformation involves the cross-coupling of an N-Fmoc-(S)-2-amino-4-bromobutanoic acid derivative with a suitable aryl partner, such as 4-tert-butoxybromobenzene.[5]

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_coupling Coupling Partner cluster_product Final Product L_Homoserine L-Homoserine Bromobutanoic_acid N-Fmoc-(S)-2-amino- 4-bromobutanoic acid L_Homoserine->Bromobutanoic_acid Multi-step conversion Fmoc_homo_L_tyrosine Fmoc-homo-L-tyrosine Bromobutanoic_acid->Fmoc_homo_L_tyrosine Metallaphotoredox Catalysis Aryl_partner 4-tert-butoxybromobenzene Aryl_partner->Fmoc_homo_L_tyrosine

Caption: Synthetic pathway to Fmoc-homo-L-tyrosine.

This method highlights the power of modern synthetic organic chemistry to access valuable non-canonical amino acids with high efficiency and stereochemical control.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-homo-L-tyrosine is as a building block in SPPS.[2] The general workflow of Fmoc-based SPPS is a cyclical process involving deprotection of the N-terminal Fmoc group and subsequent coupling of the next Fmoc-protected amino acid.[6]

General SPPS Cycle

spss_cycle resin Resin with attached C-terminal amino acid deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Coupling of Fmoc-homo-L-tyrosine (e.g., DIC/HOBt or HBTU/DIEA) washing1->coupling washing2 Washing (DMF) coupling->washing2 repeat Repeat cycle for next amino acid washing2->repeat repeat->deprotection

Sources

An In-Depth Technical Guide to the Synthesis and Origin of Fmoc-homo-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Fmoc-homo-L-tyrosine, a non-proteinogenic amino acid derivative crucial for the development of advanced peptide-based therapeutics and materials. We delve into its origins, contrasting its natural occurrences with its primary synthetic routes. This whitepaper details two distinct, field-proven methodologies for its synthesis: a classical asymmetric Strecker synthesis pathway and a modern metallaphotoredox-catalyzed approach. Furthermore, we provide a robust, step-by-step protocol for the critical N-terminal Fmoc protection of L-homotyrosine, addressing key challenges such as chemoselectivity and purification. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional properties of Fmoc-homo-L-tyrosine in their work.

Introduction: The Significance of a Homologated Amino Acid

In the landscape of peptide chemistry and drug discovery, the incorporation of unnatural amino acids offers a powerful strategy to modulate the pharmacological properties of bioactive peptides. These modifications can enhance proteolytic stability, improve receptor affinity and selectivity, and introduce novel conformational constraints. Fmoc-homo-L-tyrosine, a derivative of L-tyrosine with an additional methylene group in its side chain, is a prime example of such a valuable building block.[1]

The extended side chain of homotyrosine can introduce unique hydrophobic and spatial characteristics into a peptide sequence, influencing its three-dimensional structure and interaction with biological targets.[2] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group makes it directly amenable to the widely adopted solid-phase peptide synthesis (SPPS) methodology, which relies on its stability under acidic conditions and facile removal with a mild base like piperidine.[3]

This guide provides a detailed exploration of the synthesis of Fmoc-homo-L-tyrosine, designed to equip researchers with the foundational knowledge and practical protocols necessary for its preparation and application.

Origin of L-Homotyrosine: A Tale of Synthesis and Nature

L-Homotyrosine is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code.[4] Its origin is primarily rooted in chemical synthesis, where it is built from simpler organic precursors.

However, despite its "unnatural" classification, homologs of standard amino acids, including homotyrosine, have been identified in a variety of natural products. For instance, homotyrosine is a key structural component of the echinocandin class of antifungal drugs and has been found in peptides produced by certain cyanobacteria. This discovery underscores the biosynthetic versatility of natural systems and provides a rationale for exploring such structures in drug design.

For laboratory and industrial applications, L-homotyrosine and its derivatives are exclusively sourced via chemical synthesis, ensuring high purity and enantiomeric specificity.

Synthetic Pathways to L-Homotyrosine: The Unprotected Core

The synthesis of the core amino acid, L-homotyrosine, is a critical prerequisite for the final Fmoc-protected product. Here, we outline a robust classical approach.

Classical Approach: Asymmetric Strecker Synthesis

The Strecker synthesis, first reported in 1850, is a foundational method for producing amino acids.[1] It involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.[5] To achieve the desired L-stereochemistry, an asymmetric variant employing a chiral auxiliary is necessary.

The logical starting material for the synthesis of L-homotyrosine via the Strecker method is 3-(4-hydroxyphenyl)propanal . This aldehyde can be prepared through methods such as the reduction of 4-hydroxycinnamaldehyde or via an Aldol condensation of 4-hydroxybenzaldehyde with acetaldehyde followed by hydrogenation.[6]

Strecker_Synthesis Aldehyde 3-(4-Hydroxyphenyl)propanal Reagents + NH₃, HCN (or NaCN, NH₄Cl) Aldehyde->Reagents Aminonitrile α-Aminonitrile Intermediate Reagents->Aminonitrile Strecker Reaction Hydrolysis + H₃O⁺, Heat Aminonitrile->Hydrolysis Homotyrosine Racemic (D,L)-Homotyrosine Hydrolysis->Homotyrosine Hydrolysis Resolution Chiral Resolution (e.g., enzymatic or with resolving agent) Homotyrosine->Resolution L_Homotyrosine L-Homotyrosine Resolution->L_Homotyrosine Separation

This protocol is a representative procedure and may require optimization.

  • Imine Formation: In a round-bottom flask, dissolve 3-(4-hydroxyphenyl)propanal (1.0 eq) and a chiral amine auxiliary, such as (S)-α-phenylethylamine (1.0 eq), in a suitable solvent like methanol. Stir the mixture at room temperature for 1-2 hours to form the chiral imine.

  • Cyanation: Cool the reaction mixture to 0 °C and add trimethylsilyl cyanide (TMSCN) (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The use of a chiral catalyst in substoichiometric amounts can also be employed to induce asymmetry.[7]

  • Hydrolysis: Quench the reaction with water and concentrate the mixture under reduced pressure. Add a strong acid, such as 6 M HCl, and heat the mixture to reflux for 4-6 hours to hydrolyze the nitrile and cleave the chiral auxiliary.

  • Purification: Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the crude amino acid. The product can be further purified by recrystallization from a water/ethanol mixture.

Synthesis of Fmoc-homo-L-tyrosine: The Final Product

Once enantiomerically pure L-homotyrosine is obtained, the final step is the protection of the α-amino group with the Fmoc moiety.

Causality of Reagent Choice: Fmoc-OSu vs. Fmoc-Cl

The two most common reagents for introducing the Fmoc group are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[2]

  • Fmoc-Cl is highly reactive but is sensitive to moisture and can generate HCl as a byproduct, requiring careful pH control.[2]

  • Fmoc-OSu is a more stable, crystalline solid that is easier to handle and generally leads to cleaner reactions with higher yields and purity, making it the preferred reagent for many applications, including the one detailed below.[8]

The Challenge of Chemoselectivity

L-homotyrosine possesses two nucleophilic sites: the primary α-amino group and the phenolic hydroxyl group. The α-amino group is significantly more nucleophilic than the phenolic hydroxyl group. Under standard Schotten-Baumann conditions (aqueous basic medium), the amine will react preferentially and rapidly with Fmoc-OSu. The phenoxide anion that can form under basic conditions is a weaker nucleophile, and its reaction with the bulky Fmoc-OSu reagent is kinetically disfavored. This inherent difference in reactivity allows for the selective N-protection without the need for prior protection of the hydroxyl group.

Fmoc_Protection_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification L_hTyr L-Homotyrosine Solvent Aqueous Dioxane or Acetone + NaHCO₃ (Base) L_hTyr->Solvent Fmoc_OSu Fmoc-OSu Fmoc_OSu->Solvent Stirring Stir at Room Temp (Overnight) Solvent->Stirring Reaction Dilute Dilute with H₂O Stirring->Dilute Completion Wash Wash with Diethyl Ether Dilute->Wash Acidify Acidify Aqueous Layer (Dilute HCl to pH 2-3) Wash->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry & Concentrate Extract->Dry Purify Recrystallize Dry->Purify Product Fmoc-homo-L-tyrosine Purify->Product

Experimental Protocol: N-Fmoc Protection
  • Dissolution: Dissolve L-homotyrosine (1.0 eq) in a 10% aqueous sodium bicarbonate solution.

  • Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in a suitable organic solvent such as dioxane or acetone.[9] Add the Fmoc-OSu solution dropwise to the vigorously stirred amino acid solution at 0-5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.

  • Precipitation: Carefully acidify the aqueous layer to pH 2-3 with cold 1 M HCl. A white precipitate of Fmoc-homo-L-tyrosine will form.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Fmoc-homo-L-tyrosine as a white solid.

Advanced Synthesis: Metallaphotoredox Catalysis

For researchers seeking state-of-the-art methods, a convenient route to enantiopure Fmoc-protected homotyrosine has been developed using metallaphotoredox catalysis.[10] This approach starts from L-homoserine and proceeds via an N-Fmoc-(S)-2-amino-4-bromobutanoic acid intermediate, which is then coupled with a protected phenol derivative.[10] This method showcases excellent functional group tolerance and preserves the stereochemistry of the starting material, offering a highly convergent and efficient alternative to classical multi-step syntheses.[10][11]

Characterization and Quality Control

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

PropertyTypical Value
Appearance White to off-white powder
Molecular Formula C₂₅H₂₃NO₅
Molecular Weight 417.46 g/mol [12]
Purity (HPLC) ≥ 98%[13]
Optical Rotation [α]D25 = -6 ± 1º (c=1 in MeOH)[13]
Storage 0 - 8 °C, desiccated

Note: Values are representative and may vary slightly between batches.

Analytical Data:

  • ¹H NMR & ¹³C NMR: The NMR spectra should be consistent with the structure of Fmoc-homo-L-tyrosine, showing characteristic peaks for the aromatic protons of the Fmoc and hydroxyphenyl groups, the aliphatic protons of the side chain and backbone, and the carbonyl carbons. Chemical shifts and coupling constants should be carefully analyzed to confirm the structure.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the molecular weight of the compound (e.g., [M-H]⁻ at m/z 416.1 or [M+H]⁺ at m/z 418.2).

  • High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC, which should show a single major peak for the desired product.

Conclusion

Fmoc-homo-L-tyrosine stands as a testament to the power of synthetic chemistry to expand the toolbox of peptide scientists and drug developers. Its synthesis, achievable through both venerable classical methods like the asymmetric Strecker synthesis and cutting-edge catalytic strategies, is well within the reach of a moderately equipped organic chemistry laboratory. The key to a successful synthesis lies in the careful execution of the Fmoc protection step, leveraging the inherent chemoselectivity of the reagents to ensure high yield and purity. By understanding the causality behind the experimental choices and adhering to rigorous purification and characterization protocols, researchers can confidently produce high-quality Fmoc-homo-L-tyrosine for their innovative research endeavors.

References

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Lykke, L., et al. (2018). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 23(12), 3297.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15160483, (+)-Homotyrosine. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
  • Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3323-3326.
  • CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide. (n.d.). Google Patents.
  • Université Laval. (n.d.). Convenient route to Fmoc-homotyrosine via metallaphotoredox catalysis and its use in the total synthesis of anabaenopeptin cycli.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40428321, (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-hydroxyphenyl)butanoic acid. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from aapptec.com or a similar supplier website.
  • Royal Society of Chemistry. (2019). Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. Organic & Biomolecular Chemistry, 17(5), 1144-1151.
  • Royal Society of Chemistry. (n.d.). Convenient route to Fmoc-homotyrosine via metallaphotoredox catalysis and its use in the total synthesis of anabaenopeptin cyclic peptides.
  • ResearchGate. (2018). A Direct Route for the Preparation of Fmoc/O t Bu Protected Iodotyrosine.
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • PubMed. (2014). High chemoselectivity in the phenol synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Fmoc-OSu vs. Fmoc-Cl: Choosing the Right Amino Protecting Reagent. Retrieved from [Link]

  • RSC Publishing. (n.d.). Stimuli-responsive gelation of Fmoc-l-tyrosine derivatives to form supramolecular architectures via cold atmospheric plasma treatment.
  • PubMed Central. (n.d.). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Retrieved from [Link]

  • MSU chemistry. (n.d.). 150 Years of Strecker Reaction.
  • Aapptec Peptides. (n.d.). Fmoc-Tyr(3-NO2)-OH [136590-09-5]. Retrieved from aapptec.com or a similar supplier website.
  • Google Patents. (n.d.). US20100256421A1 - Propanal Production Methods.
  • Taylor & Francis. (n.d.). 3-hydroxypropanal – Knowledge and References. Retrieved from [Link]

Sources

Function of the Fmoc protecting group in amino acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Function of the Fmoc Protecting Group in Amino Acids

Abstract

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). Its widespread adoption stems from its unique base-lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups. This guide provides a comprehensive technical overview of the Fmoc group, detailing its chemical properties, mechanism of action in both protection and deprotection, and its practical application in SPPS. We will explore the causality behind experimental choices, provide detailed protocols for key workflow steps, and discuss potential side reactions and mitigation strategies. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical tool in peptide chemistry.

Introduction: The Imperative for Amine Protection in Peptide Synthesis

The synthesis of a peptide with a defined sequence necessitates the stepwise formation of amide bonds between amino acid monomers. Amino acids, by their very nature, possess at least two reactive functional groups: an α-amino group and an α-carboxyl group. To ensure the formation of the correct peptide bond and prevent unwanted side reactions such as self-polymerization, the α-amino group of the incoming amino acid must be temporarily blocked or "protected".[1] This protection must be robust enough to withstand the conditions of the coupling reaction but also easily and selectively removable without damaging the growing peptide chain.[1]

Over the years, various amine protecting groups have been developed, but the Fmoc group, introduced by Carpino and Han in 1972, has become a dominant strategy in solid-phase peptide synthesis.[2] Its success is largely attributed to its mild deprotection conditions, which contrast sharply with the harsh acidic conditions required for the older tert-butyloxycarbonyl (Boc) protecting group.[1][] This mildness preserves the integrity of sensitive peptide sequences and allows for the use of a wider range of acid-labile side-chain protecting groups.[4]

The Chemical Nature of the Fmoc Group

An Fmoc-amino acid is a standard amino acid where the α-amino group is masked by the 9-fluorenylmethyloxycarbonyl group.[4] The structure of the Fmoc group is characterized by a planar and aromatic fluorene ring system attached to a methoxycarbonyl moiety.[4]

Introduction of the Fmoc Group

The Fmoc group is typically introduced by reacting the amino acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.[5][6] This results in the formation of a stable urethane linkage.

Fmoc_Protection cluster_reactants Reactants cluster_products Product AminoAcid H₂N-CHR-COOH (Amino Acid) FmocAminoAcid Fmoc-NH-CHR-COOH (Fmoc-protected Amino Acid) AminoAcid->FmocAminoAcid Base FmocCl Fmoc-Cl (9-Fluorenylmethyloxycarbonyl chloride) FmocCl->FmocAminoAcid HCl HCl

Caption: General scheme for the protection of an amino acid with Fmoc-Cl.

The Core of Fmoc Chemistry: The Deprotection Mechanism

The defining characteristic of the Fmoc group is its lability to bases.[5] Deprotection is achieved through a β-elimination mechanism, typically initiated by a secondary amine like piperidine.[4][7]

The process unfolds in two key steps:

  • Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorenyl ring system.

  • Elimination and Decarboxylation: This abstraction leads to the formation of a β-elimination intermediate, which rapidly collapses to release dibenzofulvene (DBF), carbon dioxide, and the deprotected amine of the amino acid.

The liberated DBF and its adducts with piperidine exhibit strong UV absorbance around 300 nm, a property that is ingeniously exploited for real-time monitoring of the deprotection reaction.[4][8]

Fmoc_Deprotection_Mechanism cluster_start Fmoc-Protected Amine cluster_intermediate Intermediate Formation cluster_products Products FmocNHR Fmoc-NH-R Intermediate Carbanion Intermediate FmocNHR->Intermediate + Piperidine (Base) FreeAmine H₂N-R (Free Amine) Intermediate->FreeAmine Elimination DBF Dibenzofulvene Intermediate->DBF CO2 CO₂ Intermediate->CO2

Caption: Simplified mechanism of Fmoc deprotection via β-elimination.

Fmoc Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Workflow

Fmoc-SPPS is the predominant method for synthesizing peptides in both academic and industrial settings.[1][9] The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[]

The SPPS Cycle

The synthesis proceeds in a cyclical manner, with each cycle incorporating one amino acid. A typical cycle consists of the following steps:

  • Resin Swelling: The solid support is swelled in a suitable solvent, typically dimethylformamide (DMF), to allow for efficient diffusion of reagents.[11]

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed.

  • Washing: The resin is thoroughly washed to remove the deprotection reagent and the DBF-piperidine adduct.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine of the peptide chain.

  • Washing: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

SPPS_Cycle Start Start with Fmoc-AA-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated Fmoc-AA) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection n-1 times

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

Detailed Experimental Protocols
4.2.1. Protocol for Fmoc Deprotection

Objective: To remove the N-terminal Fmoc protecting group from the resin-bound peptide.

Materials:

  • Fmoc-peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free DMF.[12][13]

  • DMF for washing.

Procedure:

  • Place the Fmoc-peptide-resin in a suitable reaction vessel.

  • Add the deprotection solution (approximately 10 mL per gram of resin).[12]

  • Agitate the mixture at room temperature for an initial 2 minutes.[12]

  • Drain the deprotection solution.

  • Add a fresh portion of the deprotection solution.

  • Continue agitation for an additional 5-10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.

Rationale: A two-stage deprotection ensures complete removal of the Fmoc group, which can sometimes be slow in "difficult" sequences.[8] Thorough washing is critical as residual piperidine can neutralize the incoming activated amino acid, preventing efficient coupling.[14]

4.2.2. Monitoring Fmoc Deprotection

Objective: To qualitatively or quantitatively assess the completion of the Fmoc deprotection step.

Principle: The dibenzofulvene-piperidine adduct formed during deprotection has a characteristic UV absorbance maximum. By monitoring the absorbance of the collected deprotection solution, the progress of the reaction can be followed.

Procedure:

  • Collect the filtrate from the deprotection steps.

  • Dilute an aliquot of the filtrate with a suitable solvent (e.g., ethanol).

  • Measure the UV absorbance at approximately 301 nm.

  • The deprotection is considered complete when the absorbance of a subsequent wash with the deprotection solution is at baseline.

Side Reactions in Fmoc-SPPS and Mitigation

While robust, Fmoc-SPPS is not without potential pitfalls. Awareness of common side reactions is crucial for synthesizing high-purity peptides.

Side ReactionDescriptionMitigation Strategies
Diketopiperazine Formation Intramolecular cyclization of a dipeptide, leading to cleavage from the resin.[15]Use of highly substituted resins, introduction of the third amino acid quickly.
Aspartimide Formation Base-catalyzed cyclization of aspartic acid residues, which can lead to racemization and the formation of β-aspartyl peptides.[15][16]Use of protecting groups on the aspartate side chain that sterically hinder cyclization; use of milder deprotection reagents like piperazine in sensitive sequences.[16]
Incomplete Deprotection Failure to completely remove the Fmoc group, leading to deletion sequences.[15][17]Use of stronger deprotection cocktails (e.g., containing DBU) for aggregated sequences; monitoring deprotection via UV spectroscopy.[17]
Racemization Loss of stereochemical integrity at the α-carbon, particularly during the activation of C-terminal cysteine.Careful selection of coupling reagents and additives.

Final Cleavage and Deprotection

Once the peptide chain is fully assembled, the final steps involve the removal of the side-chain protecting groups and cleavage of the peptide from the solid support. This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA).[14] A "cleavage cocktail" containing scavengers is used to quench the reactive cationic species generated during the deprotection of side chains, thereby preventing the modification of sensitive residues like tryptophan, methionine, and tyrosine.[14]

Conclusion

The Fmoc protecting group has revolutionized the field of peptide synthesis. Its clever design, leveraging base-labile deprotection, has enabled the routine and often automated synthesis of complex peptides that were once formidable targets.[18] A thorough understanding of the underlying chemical principles, from the β-elimination mechanism of deprotection to the potential for side reactions, is paramount for any scientist working in this field. By adhering to validated protocols and employing careful monitoring, researchers can fully harness the power of Fmoc chemistry to advance scientific discovery and the development of new therapeutics.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Nowick Laboratory, University of California, Irvine. Retrieved from [Link]

  • Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1512. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Albericio, F., & Kruger, H. G. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-4. Retrieved from [Link]

  • 9-Fluorenylmethyloxycarbonyl chloride. (2021, April 26). American Chemical Society. Retrieved from [Link]

  • N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Lauer, J. L., Fields, C. G., & Fields, G. B. (1995). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Letters in Peptide Science, 1(4), 197-205. Retrieved from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away From Piperidine? (2016, November 15). PubMed. Retrieved from [Link]

  • Fmoc Amino Acids. (n.d.). CEM Corporation. Retrieved from [Link]

  • Terminology of Antibody Drug for Fmoc Deprotection. (n.d.). GenScript. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

  • Fmoc Solid Phase Peptide Synthesis. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • Fluorenylmethyloxycarbonyl protecting group. (n.d.). Grokipedia. Retrieved from [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (2024, January 5). Total Synthesis. Retrieved from [Link]

  • Carpino, L. A., & Han, G. Y. (1972). 9-Fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Fmoc-homo-L-tyrosine: Properties and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-homo-L-tyrosine is a non-proteinogenic amino acid derivative that serves as a crucial building block in the synthesis of peptides with modified structures and potentially enhanced biological activities.[1] Its structural distinction from the canonical L-tyrosine lies in the presence of an additional methylene group in its side chain, which imparts unique conformational properties to the resulting peptides. This guide provides a comprehensive overview of the physical and chemical properties of Fmoc-homo-L-tyrosine, along with detailed protocols for its characterization and application in solid-phase peptide synthesis (SPPS).

Core Physicochemical Properties

A thorough understanding of the fundamental properties of Fmoc-homo-L-tyrosine is essential for its effective handling, storage, and application in peptide synthesis.

PropertyValueSource(s)
CAS Number 198560-10-0[1]
Molecular Formula C₂₅H₂₃NO₅[1]
Molecular Weight 417.45 g/mol [2]
Appearance White to off-white solid/powder[1][3]
Purity ≥98% (HPLC)[1]
Optical Rotation [α]²⁵D = -6 ± 1° (c=1 in MeOH)[1]
Storage Temperature 0 - 8 °C[1]
Predicted Boiling Point 678.8 ± 55.0 °C[3]
Predicted Density 1.311 ± 0.06 g/cm³[3]
Predicted pKa 3.87 ± 0.10[3]

Solubility: Fmoc-homo-L-tyrosine is soluble in a range of organic solvents commonly used in peptide synthesis, including chloroform, dichloromethane (DCM), ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[3]

Chemical Structure and Reactivity

The chemical behavior of Fmoc-homo-L-tyrosine is dictated by its constituent functional groups: the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the carboxylic acid, the α-amine, and the hydroxyphenyl side chain.

The Role of the Fmoc Protecting Group

The Fmoc group is a base-labile protecting group for the α-amine, a cornerstone of modern solid-phase peptide synthesis.[1] Its stability under acidic conditions allows for the use of acid-labile protecting groups on the amino acid side chains, providing an orthogonal protection strategy.

Fmoc Deprotection Workflow:

Caption: Fmoc deprotection using piperidine in DMF.

The deprotection is initiated by the abstraction of the acidic proton on the fluorene ring by a base, typically piperidine. This is followed by a β-elimination reaction that releases the free amine of the peptide and dibenzofulvene, which is subsequently trapped by the piperidine to form a stable adduct.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: Reverse-phase HPLC is the standard method for determining the purity of Fmoc-amino acids. The hydrophobic nature of the Fmoc group allows for excellent retention and separation on a C18 column.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 30% to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm and 280 nm.

  • Sample Preparation: Dissolve a small amount of Fmoc-homo-L-tyrosine in a minimal amount of DMF and dilute with the initial mobile phase composition.

Application in Solid-Phase Peptide Synthesis (SPPS)

Workflow for Incorporating Fmoc-homo-L-tyrosine:

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: Fmoc-homo-L-tyrosine Activator (e.g., HBTU) Base (e.g., DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 End Elongated Peptide Wash2->End Repeat Cycle Start Resin-Bound Peptide Start->Deprotection

Caption: A single cycle of solid-phase peptide synthesis.

Detailed Coupling Protocol:

  • Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) and then DMF (3-5 times) to remove residual piperidine.

  • Coupling:

    • In a separate vessel, pre-activate a solution of Fmoc-homo-L-tyrosine (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Capping (Optional): If the coupling is incomplete, cap any unreacted amines with a solution of acetic anhydride and DIPEA in DMF.

Stability and Storage

Fmoc-homo-L-tyrosine is stable under the recommended storage conditions of 0-8 °C in a dry, sealed container.[1] Exposure to strong bases will lead to premature deprotection of the Fmoc group. The phenolic hydroxyl group of the homotyrosine side chain may be susceptible to oxidation over long-term storage, especially if exposed to light and air.

Conclusion

Fmoc-homo-L-tyrosine is a valuable and versatile building block for the synthesis of modified peptides. Its unique structural features can be exploited to modulate the biological activity, conformational properties, and metabolic stability of peptide-based therapeutics and research tools. A comprehensive understanding of its physical and chemical properties, as detailed in this guide, is paramount for its successful application in the laboratory.

References

  • RayBiotech. Fmoc-Homo-Tyrosine.DCHA. [Link]

  • Aapptec. Fmoc-Tyr-OH, N-Fmoc-L-tyrosine; CAS 92954-90-0. [Link]

  • PubMed. Synthesis of O-phosphotyrosine-containing peptides. [Link]

  • PubMed. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc-Based Solid-Phase Strategy. [Link]

  • MDPI. Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. [Link]

  • Electronic Journal of Biotechnology. Peptides, solid-phase synthesis and characterization. [Link]

  • PubMed. Study on the synthesis and characterization of peptides containing phosphorylated tyrosine. [Link]

  • Aapptec. Fmoc-Tyr(All)-OH [146982-30-1]. [Link]

  • Aapptec. Fmoc-Tyr(Me)-OH [77128-72-4]. [Link]

  • Aapptec. Fmoc-Tyr(3-NO2)-OH [136590-09-5]. [Link]

Sources

The Unseen Architect: A Technical Guide to the Biological Significance of Homotyrosine in Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Canonical 20

In the intricate world of peptide science, we often focus on the 20 proteinogenic amino acids as the fundamental lexicon of life. However, nature's ingenuity extends far beyond this canonical set. A fascinating class of "unnatural" amino acids is employed to build peptides with novel structures and enhanced functionalities. Among these, L-homotyrosine (hTyr)—a homolog of L-tyrosine with an additional methylene group in its side chain—stands out as a subtle yet powerful modulator of peptide biology.

This technical guide provides an in-depth exploration of the biological significance of homotyrosine. We will move beyond a simple description of its structure to a detailed analysis of its natural origins, its profound impact on peptide conformation and stability, and its strategic application in modern drug development. This document is intended for researchers, chemists, and drug development professionals who seek to leverage the unique properties of homotyrosine to engineer next-generation peptide therapeutics.

Section 1: The Molecular Profile of Homotyrosine

Homotyrosine, or (S)-2-amino-4-(4-hydroxyphenyl)butanoic acid, is structurally analogous to tyrosine, distinguished by an additional methylene (-CH2-) group that extends its side chain. This seemingly minor modification has profound implications for its physicochemical properties and, consequently, its role within a peptide sequence.

PropertyL-TyrosineL-HomotyrosineSignificance of the Difference
Chemical Formula C₉H₁₁NO₃C₁₀H₁₃NO₃Increased molecular weight and volume.
Molecular Weight 181.19 g/mol 195.21 g/mol Alters mass spectrometry profiles and packing.
Side Chain p-hydroxybenzylp-hydroxyphenethylThe ethyl group increases hydrophobicity and conformational flexibility.
Conformational Impact Relatively rigid side chainIncreased rotational freedom around the Cβ-Cγ bond.Allows for unique side-chain orientations and backbone interactions, influencing secondary structure.

The extended, more flexible side chain of homotyrosine allows it to explore a different conformational space compared to its canonical counterpart. This added flexibility is not a liability; rather, it is a tool that can be used to fine-tune peptide structure, stability, and interaction with biological targets.

Section 2: Natural Occurrence and Biosynthesis

While classified as a non-proteinogenic amino acid, homotyrosine is not merely a synthetic curiosity. It is a naturally occurring building block found in a range of bioactive peptides produced by cyanobacteria, particularly in toxins like microcystins and protease inhibitors like aeruginosins.[1] The presence of homotyrosine in these natural products hints at an evolutionary advantage conferred by its unique structure.

A Proposed Biosynthetic Pathway

The precise enzymatic pathway for homotyrosine biosynthesis is not fully elucidated in all organisms, but compelling evidence points to a mechanism analogous to that of L-homophenylalanine synthesis, originating from the well-established shikimate pathway for aromatic amino acids.[2][3] The key precursor is prephenate .

  • Transamination of Prephenate: Unlike the pathway in E. coli where prephenate is first converted to 4-hydroxyphenylpyruvate, in many cyanobacteria, a prephenate aminotransferase (PAT) likely catalyzes the conversion of prephenate to arogenate.[4][5][6]

  • Chain Extension Pathway: The core of the "homo" extension is believed to involve a series of enzymatic reactions that add an acetyl-CoA unit and rearrange the skeleton. Based on the identified gene cluster for homophenylalanine (hphA, hphB, hphCD), a homologous pathway for homotyrosine can be proposed:[2]

    • Dehydrogenation & Decarboxylation: Arogenate is converted to 4-hydroxyphenylpyruvate by an arogenate dehydrogenase .

    • Condensation: A putative enzyme (homolog of HphA) catalyzes the condensation of 4-hydroxyphenylpyruvate with acetyl-CoA.

    • Isomerization: An isomerase (homolog of HphCD) rearranges the intermediate.

    • Oxidative Decarboxylation: An oxidase (homolog of HphB) acts on the isomerized product, leading to the formation of the α-keto acid precursor of homotyrosine, 4-(4-hydroxyphenyl)-2-oxobutanoic acid .

  • Final Transamination: A final transamination step, catalyzed by a broad-specificity aminotransferase , transfers an amino group to the α-keto acid, yielding L-homotyrosine.

This multi-step enzymatic route provides a clear rationale for the natural production of homotyrosine, grounding its use in peptide science in a solid biological context.

Homotyrosine Biosynthesis Pathway cluster_shikimate Shikimate Pathway cluster_chain_extension Proposed Chain Extension Prephenate Prephenate Arogenate Arogenate Prephenate->Arogenate Prephenate Aminotransferase (PAT) HPP 4-Hydroxyphenylpyruvate Arogenate->HPP Arogenate Dehydrogenase KetoAcid 4-(4-Hydroxyphenyl)- 2-oxobutanoic acid HPP->KetoAcid Chain Extension Enzymes (HphA,B,CD Homologs) + Acetyl-CoA Homotyrosine Homotyrosine KetoAcid->Homotyrosine Aminotransferase Amino_Donor Amino Group Donor (e.g., Glutamate) Amino_Donor->Homotyrosine

Caption: Proposed biosynthetic pathway for L-homotyrosine from prephenate.

Section 3: The Structural and Functional Impact on Peptides

The incorporation of homotyrosine into a peptide chain is a strategic decision that fundamentally alters its properties. The additional methylene group acts as a powerful modulator of conformation, stability, and ultimately, biological activity.

Conformational Plasticity and Pre-organization

The longer side chain of homotyrosine provides greater rotational freedom, allowing it to engage in unique intramolecular and intermolecular interactions that are inaccessible to tyrosine. This can be leveraged in two primary ways:

  • Enhanced Receptor Binding: The increased "reach" of the hydroxyphenyl group can allow a peptide to form more optimal contacts within a receptor binding pocket. This can translate to higher affinity and selectivity. The flexibility allows the phenolic headgroup to orient itself precisely to engage with key residues in the target protein.

  • Stabilization of Secondary Structures: The hydrophobic nature of the extended alkyl chain can promote favorable packing interactions within the peptide's core or at protein-protein interfaces, helping to stabilize specific secondary structures like α-helices or β-sheets. This pre-organization of the peptide into its bioactive conformation can reduce the entropic penalty of binding, leading to improved potency.

Increased Proteolytic Stability

One of the most significant advantages of using non-canonical amino acids is the enhanced resistance to enzymatic degradation. Peptidases, the enzymes responsible for cleaving peptide bonds, have evolved to recognize specific sequences and conformations of canonical L-amino acids.

The presence of homotyrosine can disrupt this recognition in several ways:

  • Steric Hindrance: The bulkier side chain can sterically block the active site of a peptidase.

  • Altered Backbone Conformation: By inducing local changes in the peptide backbone torsion angles (phi/psi), homotyrosine can shift the peptide into a conformation that is no longer a substrate for the enzyme.

This increased stability is a critical factor in drug development, as it directly translates to a longer in vivo half-life, reducing the required dosing frequency and improving the therapeutic window of a peptide drug. For instance, a study on a lipopeptide prodrug found that phosphorylation of a homotyrosine residue resulted in remarkable hydrolytic stability and potent in vivo activity, showcasing how modifications involving this amino acid can dramatically improve a drug's profile.[7]

Section 4: Applications in Peptide Synthesis and Drug Development

The unique properties of homotyrosine make it a valuable asset for the medicinal chemist. It is primarily used to enhance the "drug-like" characteristics of peptide leads, addressing common challenges such as poor stability, low bioavailability, and insufficient potency.

Workflow: Engineering a Homotyrosine-Containing Peptide

The process of incorporating homotyrosine into a peptide therapeutic is a systematic endeavor involving synthesis, purification, and analysis.

Peptide Engineering Workflow Start Peptide Lead Identification Design Strategic hTyr Substitution (Tyr -> hTyr Scan) Start->Design Synthesis Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Design->Synthesis Cleavage Cleavage from Resin & Side-Chain Deprotection Synthesis->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Purity & Identity Check (LC-MS, MS/MS) Purification->Analysis End Bioactivity & Stability Assays Analysis->End

Caption: Standard workflow for developing a homotyrosine-modified peptide.

Detailed Experimental Protocols

Protocol 4.1: Asymmetric Synthesis of L-Homotyrosine

While Fmoc-L-homotyrosine is commercially available, in-house synthesis may be required for specific labeling or derivatization. Asymmetric synthesis is crucial to obtain the biologically active L-enantiomer.[8][9][10] A common strategy involves the alkylation of a chiral glycine enolate equivalent.

  • Objective: To synthesize enantiomerically pure N-protected L-homotyrosine.

  • Causality: This method uses a chiral auxiliary to direct the stereochemistry of a key alkylation step, ensuring the formation of the desired L-isomer.

  • Methodology:

    • Schiff Base Formation: Condense glycine ethyl ester with benzophenone to form the Schiff base, protecting the amine and activating the α-carbon.

    • Chiral Auxiliary Attachment: Attach a chiral auxiliary (e.g., a camphor-derived sultam) to the glycine carboxylate.

    • Deprotonation: Treat the adduct with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to stereoselectively form the enolate.

    • Alkylation: Introduce the electrophile, 4-(2-bromoethyl)phenol (with the phenol protected, e.g., as a silyl ether), to the enolate solution. The chiral auxiliary sterically directs the alkyl group to add from the less hindered face.

    • Hydrolysis and Deprotection: Hydrolyze the Schiff base and the ester under acidic conditions, and remove the chiral auxiliary. Remove the phenol protecting group (e.g., with TBAF for a silyl ether).

    • Purification: Purify the resulting L-homotyrosine using recrystallization or column chromatography.

  • Self-Validation: Enantiomeric excess (ee) must be confirmed using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis. The final structure should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 4.2: Incorporation of Fmoc-L-Homotyrosine via SPPS

This protocol outlines the standard procedure for incorporating an Fmoc-protected homotyrosine residue into a growing peptide chain on a solid support.[11][12][13][14]

  • Objective: To efficiently couple Fmoc-L-homotyrosine to a resin-bound peptide.

  • Causality: The Fmoc/tBu strategy is employed, where the temporary Fmoc group is removed by a mild base (piperidine), and acid-labile groups (like tBu on the hTyr phenol) are used for permanent side-chain protection, allowing for orthogonal deprotection.

  • Materials:

    • Fmoc-L-hTyr(tBu)-OH

    • Rink Amide or Wang resin (pre-loaded with the C-terminal amino acid)

    • Coupling agents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • Base: Diisopropylethylamine (DIPEA)

    • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Deprotection solution: 20% (v/v) piperidine in DMF

  • Methodology:

    • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

    • Fmoc Deprotection: Drain the DMF, add the 20% piperidine solution, and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amine.

    • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

    • Coupling Activation: In a separate vial, dissolve Fmoc-L-hTyr(tBu)-OH (3 eq.), HBTU/HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the washed resin. Agitate at room temperature for 1-2 hours. The slightly bulkier side chain of homotyrosine may require a slightly longer coupling time or double coupling compared to tyrosine.

    • Monitoring & Washing: Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates a free secondary amine is absent). Once complete, drain the coupling solution and wash the resin thoroughly with DMF.

    • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Self-Validation: The Kaiser test at each step provides real-time validation of coupling efficiency. Failure to achieve a negative result necessitates a second coupling step before proceeding, preventing the formation of deletion sequences.

Protocol 4.3: Peptide Cleavage, Purification, and Analysis

  • Objective: To cleave the final peptide from the resin, purify it, and confirm its identity.

  • Causality: A strong acid cocktail is used to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups. Reversed-phase HPLC separates the target peptide from impurities based on hydrophobicity.[15][16][17][18]

  • Methodology:

    • Cleavage: Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen. Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) and incubate for 2-3 hours at room temperature. The scavengers (water, TIPS) protect sensitive residues from reactive cations generated during deprotection.

    • Precipitation & Isolation: Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum.

    • Purification (RP-HPLC):

      • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

      • Inject onto a C18 reversed-phase column.

      • Elute using a linear gradient of Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile). A typical gradient might be 5-65% B over 30 minutes.

      • Monitor the elution at 220 nm and 280 nm (for the hTyr aromatic ring). Collect fractions corresponding to the major peak.

    • Analysis (LC-MS):

      • Analyze the collected fractions by injecting a small aliquot into an LC-MS system.

      • Confirm the purity by observing a single peak in the chromatogram.

      • Confirm the identity by matching the observed mass from the mass spectrum to the calculated theoretical mass of the homotyrosine-containing peptide.

  • Self-Validation: The combination of a sharp, symmetrical peak in the HPLC chromatogram and a mass spectrum showing the correct molecular weight provides robust validation of the peptide's purity and identity.

Section 5: Conclusion and Future Outlook

Homotyrosine is more than a mere structural curiosity; it is a validated tool for enhancing the therapeutic potential of peptides. Its natural precedent in cyanobacterial metabolites underscores its biological relevance, while its unique physicochemical properties provide a rational basis for its use in drug design. By conferring increased proteolytic stability and offering new possibilities for receptor engagement, homotyrosine helps bridge the gap between native peptides and viable drug candidates.

As peptide therapeutics continue to tackle increasingly complex biological targets, the strategic incorporation of non-canonical amino acids like homotyrosine will become ever more critical. Future research will likely focus on exploring its role in more complex peptide architectures, such as bicyclic peptides and peptide-drug conjugates, further expanding the arsenal of the modern peptide scientist. The unseen architect, homotyrosine, will undoubtedly play a key role in building the next generation of peptide-based medicines.

References

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35. Available at: [Link]

  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptide Synthesis Protocols (pp. 249-286). Humana Press. Available at: [Link]

  • Mazur-Marzec, H., et al. (2016). The Biosynthesis of Rare Homo-Amino Acid Containing Variants of Microcystin by a Benthic Cyanobacterium. Toxins, 8(3), 77. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15160483, (+)-Homotyrosine. Retrieved January 27, 2026, from [Link].

  • Chiangjong, W., et al. (2023). Strategic Approaches to Improvise Peptide Drugs as Next Generation Therapeutics. Journal of Pharmaceutical Sciences, 112(5), 1279-1293. Available at: [Link]

  • Giraud, E., et al. (2014). Three different classes of aminotransferases evolved prephenate aminotransferase functionality in arogenate-competent microorganisms. Journal of Biological Chemistry, 289(6), 3777-3790. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved January 27, 2026, from [Link]

  • Zhang, C., et al. (2023). Research progress on chemical modifications of tyrosine residues in peptides and proteins. Biotechnology and Bioengineering, 121(3), 775-788. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Tyrosine Metabolism. PubChem Pathway. Retrieved January 27, 2026, from [Link].

  • Giraud, E., et al. (2014). Three Different Classes of Aminotransferases Evolved Prephenate Aminotransferase Functionality in Arogenate-competent Microorganisms. Journal of Biological Chemistry, 289(6), 3777-3790. Available at: [Link]

  • Awakawa, T., et al. (2018). Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli. Applied and Environmental Microbiology, 84(14), e00582-18. Available at: [Link]

  • Balaram, P. (1984). Proton NMR studies of peptide conformations. Journal of Chemical Sciences, 93(4), 755-771. Available at: [Link]

  • Dai, X., & Fu, G. C. (2011). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 133(11), 3694-3697. Available at: [Link]

  • Perich, J. W., & Reynolds, E. C. (1991). Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates. International Journal of Peptide and Protein Research, 37(6), 572-575. Available at: [Link]

  • Ivanov, I., et al. (2014). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. International Journal of Molecular Sciences, 15(1), 1385-1396. Available at: [Link]

  • Andreas, L. B., et al. (2020). Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR. Molecules, 25(3), 735. Available at: [Link]

  • Wikipedia. (n.d.). Glutamate—prephenate aminotransferase. Retrieved January 27, 2026, from [Link]

  • Den B., M. J., et al. (2021). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. ACS Omega, 6(40), 26235-26243. Available at: [Link]

  • Hodges, R. S., & Mant, C. T. (1996). HPLC of Peptides and Proteins. In Protein Purification Protocols (pp. 373-418). Humana Press. Available at: [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for asymmetric synthesis principles).
  • LibreTexts Biology. (2021). 22.2: Biosynthesis of Amino Acids. Retrieved January 27, 2026, from [Link]

  • Shkop, A., et al. (2023). Molecular Peptide Grafting as a Tool to Create Novel Protein Therapeutics. Molecules, 28(5), 2383. Available at: [Link]

  • Muttenthaler, M., et al. (2021). Therapeutic Peptides Targeting PPI in Clinical Development: Overview, Mechanism of Action and Perspectives. Frontiers in Pharmacology, 12, 694992. Available at: [Link]

  • Dal Cin, V., et al. (2011). Prephenate aminotransferase directs plant phenylalanine biosynthesis via arogenate. The Plant Journal, 68(4), 659-669. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved January 27, 2026, from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]

  • Zhang, Y., et al. (2021). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science, 12(3), 1145-1151. Available at: [Link]

  • Catalyst University. (2015, January 23). Catecholamine Biosynthesis from Tyrosine - Biochemistry [Video]. YouTube. [Link]

  • Thakur, R., et al. (2020). Conformational investigation of peptides using solid-state NMR spectroscopy-A study of polymorphism of β-turn peptides containing diprolines. Chemical Biology & Drug Design, 95(3), 326-335. Available at: [Link]

  • University of Liverpool. (n.d.). Asymmetric Synthesis. Retrieved January 27, 2026, from [Link]

  • Awakawa, T., et al. (2018). Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli. Applied and Environmental Microbiology, 84(14). Available at: [Link]

  • ACD/Labs. (2024, March 12). Conformational Analysis of Peptidomimetic Drug Leads by NMR [Video]. YouTube. [Link]

  • BioXconomy. (2024, December 16). Clinical trials suggest peptide may halt 'relentlessly progressive' Parkinson's. Retrieved January 27, 2026, from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved January 27, 2026, from [Link]

  • Wang, J., et al. (2022). Efficient Production of L-Homophenylalanine by Enzymatic-Chemical Cascade Catalysis. Catalysts, 12(9), 1014. Available at: [Link]

  • Dietmair, S., et al. (2012). Comparison of l-tyrosine containing dipeptides reveals maximum ATP availability for l-prolyl-l-tyrosine in CHO cells. Biotechnology and Bioengineering, 109(10), 2547-2557. Available at: [Link]

  • Das, S., & Pappu, R. V. (2021). Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs. Phenylalanine in Biomolecular Condensates. eLife, 10, e65532. Available at: [Link]

  • Li, Y., et al. (2023). An Efficient Prephenate Dehydrogenase Gene for the Biosynthesis of L-tyrosine: Gene Mining, Sequence Analysis, and Expression Optimization. International Journal of Molecular Sciences, 24(16), 12894. Available at: [Link]

  • Wu, B., et al. (2022). Synthesis of (S)- and (R)-β-Tyrosine by Redesigned Phenylalanine Aminomutase. Catalysts, 12(4), 397. Available at: [Link]

  • Berg, J. M., et al. (2002). Biochemistry (5th ed.). W. H. Freeman. (General reference for amino acid biosynthesis).
  • Sharma, J. (2024, April 13). CH - 41 ASSYMETRIC SYNTHESIS | CLAYDEN ORGANIC CHEMISTRY | CSIR NET | GATE | JAGRITI SHARMA [Video]. YouTube. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Fmoc-homo-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fmoc-homo-L-tyrosine in Peptide Synthesis

Fmoc-homo-L-tyrosine is a crucial derivative of the amino acid tyrosine, engineered for enhanced utility in synthetic chemistry, particularly in the realm of peptide synthesis and drug discovery. The "homo" designation signifies the addition of a methylene group to the side chain, a modification that can introduce unique conformational properties and biological activities to peptides. The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), offering robust protection of the amino group that can be removed under mild basic conditions. This allows for the sequential addition of amino acids to a growing peptide chain with high fidelity.

This guide provides an in-depth look at the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to verify the identity and purity of Fmoc-homo-L-tyrosine. Understanding these analytical techniques is paramount for ensuring the quality of this key building block in the development of novel peptide-based therapeutics and research tools. For the purposes of practical application in solid-phase peptide synthesis, this guide will focus on the commonly used tert-butyl protected form, N-Fmoc-L-homo-tyrosine(tBu)-OH, as the phenolic hydroxyl group is typically protected to prevent unwanted side reactions during peptide coupling.

Molecular Structure and Properties

A foundational understanding of the molecular structure of Fmoc-homo-L-tyrosine is essential for interpreting its spectroscopic data.

Caption: Molecular structure of N-Fmoc-L-homo-tyrosine(tBu)-OH.

Table 1: General Properties of N-Fmoc-L-homo-tyrosine(tBu)-OH

PropertyValue
CAS Number 204384-69-0[1][2]
Molecular Formula C₂₉H₃₁NO₅[1][2]
Molecular Weight 473.56 g/mol [1][2]
Appearance White to off-white solid
Purity ≥97%[1]

Spectroscopic Data and Analysis

The following sections detail the expected spectroscopic data for N-Fmoc-L-homo-tyrosine(tBu)-OH, providing a basis for quality control and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-Fmoc-L-homo-tyrosine(tBu)-OH, both ¹H and ¹³C NMR are essential for confirming its structure.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak.

¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.7-7.8d2HAromatic (Fmoc)
~7.5-7.6d2HAromatic (Fmoc)
~7.3-7.4t2HAromatic (Fmoc)
~7.2-7.3t2HAromatic (Fmoc)
~7.0-7.1d2HAromatic (Tyrosine)
~6.8-6.9d2HAromatic (Tyrosine)
~5.2-5.4d1HNH
~4.3-4.5m1Hα-CH
~4.1-4.3m3HFmoc CH, CH₂
~2.5-2.7t2Hγ-CH₂
~1.9-2.1m2Hβ-CH₂
~1.3s9Ht-Butyl

¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmAssignment
~173-175C=O (Carboxyl)
~155-157C=O (Fmoc)
~153-155Aromatic C-O (Tyrosine)
~143-145Aromatic C (Fmoc)
~141-142Aromatic C (Fmoc)
~129-130Aromatic CH (Tyrosine)
~127-128Aromatic CH (Fmoc)
~125-126Aromatic CH (Fmoc)
~124-125Aromatic CH (Tyrosine)
~120-121Aromatic CH (Fmoc)
~78-80Quaternary C (t-Butyl)
~66-68CH₂ (Fmoc)
~54-56α-CH
~47-48CH (Fmoc)
~34-36γ-CH₂
~31-33β-CH₂
~28-29CH₃ (t-Butyl)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the spectrum on a Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3300O-H stretch (Carboxylic acid)
~3050Aromatic C-H stretch
~2950Aliphatic C-H stretch
~1720C=O stretch (Carboxylic acid and Fmoc)
~1520N-H bend
~1250C-O stretch (Aryl ether)
Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Analyze the sample using a mass spectrometer, typically with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion peak.

Expected Mass Spectrum Data

  • Molecular Ion Peak (ESI+): [M+H]⁺ at m/z ≈ 474.2

  • Sodium Adduct (ESI+): [M+Na]⁺ at m/z ≈ 496.2

  • Molecular Ion Peak (ESI-): [M-H]⁻ at m/z ≈ 472.2

Quality Control and Data Interpretation Workflow

Ensuring the quality of Fmoc-homo-L-tyrosine is a multi-step process that relies on the integration of data from these spectroscopic techniques.

QC_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_verification Data Verification cluster_application Application synthesis Synthesis of Fmoc-homo-L-tyrosine(tBu) nmr NMR (1H, 13C) synthesis->nmr ir FT-IR synthesis->ir ms Mass Spectrometry synthesis->ms structure Structural Confirmation nmr->structure purity Purity Assessment nmr->purity ir->structure ms->structure spps Solid-Phase Peptide Synthesis structure->spps purity->spps

Caption: Workflow for the quality control of Fmoc-homo-L-tyrosine.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical profile for N-Fmoc-L-homo-tyrosine(tBu)-OH. For researchers and professionals in peptide synthesis and drug development, a thorough understanding and application of these techniques are indispensable for ensuring the integrity of this critical building block. By adhering to the outlined protocols and comparing experimental data with the reference values, scientists can confidently proceed with the synthesis of complex and novel peptides for a wide range of applications.

References

  • Next Peptide. 204384-69-0 | Fmoc-L-HTyr(tBu)-OH. [Link][2]

Sources

Homotyrosine Derivatives: A Keystone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of a Single Methylene Group

In the vast and intricate world of peptide engineering and drug design, the modification of native structures often yields profound changes in biological activity. Among the arsenal of non-proteinogenic amino acids, L-homotyrosine—a close analog of L-tyrosine with a single additional methylene group in its side chain—stands out as a particularly versatile and impactful building block. Its introduction into peptides and small molecules can dramatically alter pharmacological properties, including potency, selectivity, and metabolic stability. This guide provides a comprehensive exploration of the discovery, history, and evolving applications of homotyrosine derivatives, offering a technical yet accessible narrative for professionals in the field of drug development.

The Genesis of Homotyrosine: From Obscurity to a Tool of Innovation

While the discovery of its parent amino acid, tyrosine, dates back to 1846 by German chemist Justus von Liebig in cheese casein, the specific origins of homotyrosine are less definitively documented in seminal, high-profile publications.[1] Its initial synthesis and characterization likely emerged from the broader academic exploration of amino acid analogs in the mid-20th century, a period of burgeoning interest in the chemical modification of biological molecules. These early explorations into non-proteinogenic amino acids were foundational, setting the stage for their later use in probing biological systems and developing novel therapeutics.[2]

The true value of homotyrosine began to be realized with the advent of solid-phase peptide synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield in 1963.[3] SPPS enabled the routine incorporation of unnatural amino acids into peptide chains, opening the door for systematic studies of structure-activity relationships. Homotyrosine, with its subtle yet significant structural deviation from tyrosine, became an attractive candidate for such investigations.

The Strategic Advantage of Homotyrosine in Peptide Design

The inclusion of homotyrosine in a peptide sequence offers several strategic advantages, stemming from the increased flexibility and altered spatial orientation of its hydroxyphenyl side chain. This seemingly minor modification can lead to:

  • Enhanced Receptor Binding and Selectivity: The extended side chain of homotyrosine can explore a larger conformational space, potentially leading to more optimal interactions with receptor binding pockets. This can translate to increased affinity and, in some cases, improved selectivity for a particular receptor subtype.

  • Increased Metabolic Stability: Peptides are often susceptible to rapid degradation by proteases in the body. The presence of a non-native amino acid like homotyrosine can hinder recognition by these enzymes, thereby extending the peptide's circulating half-life and therapeutic window.

  • Modulation of Physicochemical Properties: The introduction of homotyrosine can influence the overall hydrophobicity and solubility of a peptide, which are critical parameters for drug delivery and bioavailability.

A Journey Through Time: Homotyrosine Derivatives in Drug Development

The application of homotyrosine derivatives in drug discovery has evolved significantly over the past few decades, with notable contributions in neuroscience and enzyme inhibition.

Pioneering Applications in Neuroscience

The structural similarity of homotyrosine to endogenous neurotransmitters and neuromodulators made it an early candidate for investigation in the context of central nervous system (CNS) disorders. While a comprehensive historical timeline of its use in CNS drug development is not consolidated in a single source, its application can be inferred from the broader history of peptide-based therapeutics and the search for novel antipsychotics and neuroleptics.[4][5] The development of CNS drugs has often been characterized by serendipitous discoveries followed by periods of rational design, a paradigm in which amino acid analogs like homotyrosine have played a crucial role.[4]

The Rise of Homotyrosine in Enzyme Inhibition

A more defined and impactful role for homotyrosine derivatives has emerged in the field of enzyme inhibition. Their ability to mimic natural substrates while possessing altered binding kinetics has made them valuable scaffolds for the design of potent and selective inhibitors.

A prime example is the development of inhibitors for matrix metalloproteinases (MMPs) . MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in a range of pathologies, including cancer metastasis and arthritis. L-tyrosine derivatives have been explored as MMP-2 inhibitors, and the structural principles derived from these studies are applicable to homotyrosine-based designs.[6] The key structural requirements for an MMP-2 inhibitor include a functional group that can chelate the active site zinc ion and side chains that can form favorable interactions with the enzyme's subsites.[6] The extended side chain of homotyrosine offers the potential for enhanced interactions within these subsites.

More recently, peptides containing homotyrosine have been shown to exhibit inhibitory activity against other enzymes, such as carboxypeptidase B.[7]

Synthesizing the Building Block: Key Methodologies for L-Homotyrosine

The practical application of homotyrosine in drug development is critically dependent on efficient and stereoselective synthetic routes. Over the years, several methods have been developed, ranging from classical approaches to modern catalytic strategies.

Classical Approaches: The Asymmetric Strecker Synthesis

One of the foundational methods for the asymmetric synthesis of α-amino acids is the Strecker synthesis. This pathway involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile. To obtain the desired L-enantiomer of homotyrosine, a chiral auxiliary is typically employed to direct the stereochemical outcome of the reaction.

Experimental Protocol: Asymmetric Strecker Synthesis of L-Homotyrosine

  • Preparation of the Aldehyde Precursor: The synthesis typically begins with a suitable precursor, such as 4-hydroxyphenylacetic acid, which is converted to the corresponding aldehyde, 3-(4-hydroxyphenyl)propanal, through a series of standard organic transformations.

  • Asymmetric Strecker Reaction: The aldehyde is then reacted with a chiral amine, such as (R)-α-methylbenzylamine, and a cyanide source (e.g., trimethylsilyl cyanide) to form a diastereomeric mixture of α-aminonitriles.

  • Diastereomer Separation: The diastereomers are separated using techniques such as fractional crystallization or chromatography.

  • Hydrolysis and Deprotection: The desired diastereomer is then subjected to acidic hydrolysis to convert the nitrile group to a carboxylic acid and remove the chiral auxiliary, yielding L-homotyrosine.

Modern Innovations: Metallaphotoredox Catalysis

Recent advancements in synthetic methodology have provided more efficient and elegant routes to L-homotyrosine. One such approach is metallaphotoredox catalysis, which enables the direct coupling of readily available starting materials under mild conditions.

A notable example involves the coupling of N-Fmoc-(S)-2-amino-4-bromobutanoic acid with a 4-alkoxyarylboronic acid. This reaction, mediated by a combination of a photocatalyst and a nickel catalyst, proceeds with high enantioselectivity and provides a convergent route to Fmoc-protected L-homotyrosine, ready for use in solid-phase peptide synthesis.[7]

Incorporating Homotyrosine into Peptides: The Solid-Phase Approach

The workhorse for synthesizing peptides containing homotyrosine and other non-proteinogenic amino acids is Solid-Phase Peptide Synthesis (SPPS) . This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of a Homotyrosine-Containing Peptide

  • Resin Preparation: An appropriate resin (e.g., Wang resin) is functionalized with the C-terminal amino acid of the target peptide.

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group of the resin-bound amino acid is removed using a solution of piperidine in a suitable solvent (e.g., dimethylformamide).

  • Amino Acid Coupling: The next amino acid in the sequence, in this case, Fmoc-L-homotyrosine, is activated using a coupling reagent (e.g., HBTU, HATU) and reacted with the deprotected N-terminus of the resin-bound peptide.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

  • Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry and other analytical techniques.

Visualizing the Workflow: Synthesis and Application of Homotyrosine Derivatives

To better illustrate the key processes involved in the synthesis and application of homotyrosine derivatives, the following diagrams are provided.

Asymmetric_Strecker_Synthesis start 4-Hydroxyphenylacetic Acid aldehyde 3-(4-Hydroxyphenyl)propanal start->aldehyde Reduction strecker Asymmetric Strecker Reaction aldehyde->strecker aminonitrile Diastereomeric α-Aminonitriles strecker->aminonitrile separation Separation aminonitrile->separation desired_diastereomer Desired Diastereomer separation->desired_diastereomer hydrolysis Hydrolysis & Deprotection desired_diastereomer->hydrolysis homotyrosine L-Homotyrosine hydrolysis->homotyrosine SPPS_Workflow cluster_cycle SPPS Cycle deprotection Fmoc Deprotection (Piperidine) coupling Amino Acid Coupling (Fmoc-Homotyrosine) deprotection->coupling 1. washing Washing coupling->washing 2. washing->deprotection 3. Repeat cleavage Cleavage & Deprotection (TFA) washing->cleavage start Resin with C-terminal AA start->deprotection purification Purification (RP-HPLC) cleavage->purification final_peptide Pure Homotyrosine- Containing Peptide purification->final_peptide

Solid-Phase Peptide Synthesis (SPPS) of a Homotyrosine-Containing Peptide.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of Fmoc-L-homotyrosine via different methods, highlighting the advantages of modern catalytic approaches.

Synthetic MethodKey FeaturesTypical YieldReference
Asymmetric Strecker SynthesisMulti-step, requires diastereomer separation40-60%[8]
Metallaphotoredox CatalysisConvergent, mild conditions, high enantioselectivity>80%[7]

Future Perspectives: The Expanding Role of Homotyrosine

The journey of homotyrosine and its derivatives is far from over. As our understanding of disease pathways becomes more nuanced and our synthetic capabilities continue to expand, we can expect to see the strategic application of this versatile amino acid in a growing number of therapeutic areas. The development of novel, highly selective enzyme inhibitors and the fine-tuning of peptide-based drugs for enhanced efficacy and bioavailability are just two of the exciting frontiers where homotyrosine is poised to make a significant impact. Its history, though not always prominently chronicled, serves as a testament to the power of subtle chemical modifications in the relentless pursuit of new and improved medicines.

References

  • Ghasemi, F., et al. (2015). A study on quantitative structure–activity relationship and molecular docking of metalloproteinase inhibitors based on L-tyrosine scaffold. DARU Journal of Pharmaceutical Sciences, 23(1), 1-13. [Link]

  • Le-Dévédec, F., et al. (2021). Convenient route to Fmoc-homotyrosine via metallaphotoredox catalysis and its use in the total synthesis of anabaenopeptin cyclic peptides. Organic & Biomolecular Chemistry, 19(3), 559-563. [Link]

  • Preskorn, S. H. (2011). CNS drug development. Part I: The early period of CNS drugs. Journal of Psychiatric Practice®, 17(4), 273-278. [Link]

  • Fichtner, M., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 53(8), 1147-1173. [Link]

  • Wikipedia. (2024). Tyrosine. Retrieved from [Link]

  • Shen, B., et al. (2012). Design, synthesis and evaluation of novel metalloproteinase inhibitors based on L-tyrosine scaffold. Bioorganic & medicinal chemistry letters, 22(19), 6156-6160. [Link]

  • Banik, S., & Amin, A. (2022). The story of antipsychotics: Past and present. Annals of Indian Psychiatry, 6(1), 4-9. [Link]

  • Ruprecht, B., et al. (2020). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 16(1), 2848-2862. [Link]

  • López-García, B., et al. (2022). Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives. Frontiers in Pharmacology, 13, 912255. [Link]

  • Wikipedia. (n.d.). Metalloprotease inhibitor. Retrieved from [Link]

  • Szymański, P., et al. (2019). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 24(18), 3323. [Link]

  • Grokipedia. (n.d.). Non-proteinogenic amino acids. Retrieved from [Link]

  • Wikipedia. (2024). Amino acid. Retrieved from [Link]

  • Chang, Y. C., et al. (2010). A comprehensive review on tyrosinase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 25(6), 729-749. [Link]

  • Burke, T. R., et al. (1998). Protein kinase inhibitors: the tyrosine-specific protein kinases. Pharmacology & therapeutics, 77(1), 1-24. [Link]

  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & medicinal chemistry, 26(10), 2700-2707.
  • López-Muñoz, F., & Alamo, C. (2009). The history of antipsychotics: from the beginnings to the new atypical drugs. Current pharmaceutical design, 15(22), 2552-2570.
  • Park, K. (2021). Evolution of Drug Delivery Systems: From 1950 to 2020 and Beyond. Journal of Controlled Release, 337, 23-36. [Link]

  • Wang, L., et al. (2001). Development of inhibitors for protein tyrosine kinases. Current medicinal chemistry, 8(1), 21-36. [Link]

  • Zaiou, M. (2007). The story of antipsychotics: Past and present.
  • Bell, E. A. (1980). Nonprotein Amino Acids of Plants: Significance in Medicine, Nutrition, and Agriculture. Journal of Agricultural and Food Chemistry, 28(6), 1183-1188. [Link]

  • Charles River Associates. (2024). Approaching the final frontier: Are we in a golden decade of drug development for the central nervous system?. Retrieved from [Link]

  • Trifonov, E. N. (2009). On the Evolutionary History of the Twenty Encoded Amino Acids. Journal of Molecular Evolution, 68(5), 447-450. [Link]

  • AZoNano. (2013). Multiplex Cellular Imaging Platform for Discovery and Advancement of Novel Drugs for CNS Diseases. Retrieved from [Link]

  • Dwyer, D. S. (2015). Drug elucidation: invertebrate genetics sheds new light on the molecular targets of CNS drugs. Frontiers in genetics, 6, 198. [Link]

  • Chang, M. W., et al. (2018). New Insights into Antioxidant Peptides: An Overview of Efficient Screening, Evaluation Models, Molecular Mechanisms, and Applications. Antioxidants, 7(10), 138. [Link]

  • Loll, P. J. (2020). An Updated Review of Tyrosinase Inhibitors. Molecules, 25(21), 5038. [Link]

  • Hensley, K., et al. (1995). Structure determination, pharmacological evaluation, and structure-activity studies of a new cyclic peptide substance P antagonist containing the new amino acid 3-prenyl-beta-hydroxytyrosine, isolated from Aspergillus flavipes. The Journal of organic chemistry, 60(25), 8196-8203. [Link]

  • Deeks, E. D. (2018). Study on the synthesis and characterization of peptides containing phosphorylated tyrosine. Peptides, 108, 1-6. [Link]

  • Schiller, P. W. (2008). Peptides containing novel tyrosine analogues: Pharmacological tools, systemically active opioid analgesics and cell-penetrating, mitochondria-targeted antioxidants. Journal of Peptide Science, 14(8), 10-11. [Link]

  • Jukič, M., et al. (2021). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 26(21), 6439. [Link]

  • ResearchGate. (n.d.). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Retrieved from [Link]

  • Google Patents. (n.d.). US4290972A - Process for the production of 4-aminobutyric acid or its derivatives.
  • Google Patents. (n.d.). US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid.
  • Kanan, S. M., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

  • Černiauskas, A., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Fmoc-homo-L-tyrosine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of Non-Canonical Amino Acids

In the landscape of peptide-based drug discovery and development, the site-specific incorporation of non-canonical amino acids has emerged as a powerful tool for modulating the pharmacological properties of therapeutic peptides. Fmoc-homo-L-tyrosine, a derivative of the proteinogenic amino acid L-tyrosine with an additional methylene group in its side chain, is a valuable building block in this endeavor.[1][2] Its integration into a peptide sequence can confer unique structural and functional attributes, such as increased hydrophobicity, which may enhance solubility and bioavailability.[1] This guide provides a comprehensive overview and detailed protocols for the effective utilization of Fmoc-homo-L-tyrosine in solid-phase peptide synthesis (SPPS).

Fmoc-homo-L-tyrosine is particularly suited for Fmoc-based SPPS due to the stability of the Fmoc protecting group and its facile removal under mild basic conditions.[1] This allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[3][4]

Physicochemical Properties of Fmoc-homo-L-tyrosine

A thorough understanding of the physicochemical properties of Fmoc-homo-L-tyrosine is crucial for its successful application in SPPS.

PropertyValueSource
Molecular Formula C25H23NO5[5]
Molecular Weight 417.5 g/mol [5]
Appearance White to off-white powderCommercially available
Solubility Soluble in organic solvents like DMF and NMPGeneral knowledge

Core Principles of Fmoc SPPS

Solid-phase peptide synthesis is a cyclical process involving the repeated addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[4][6] The Fmoc/tBu strategy is a widely adopted orthogonal protection scheme where the Nα-amino group is protected by the base-labile Fmoc group, and side chains are protected by acid-labile groups.[7]

The fundamental steps in each cycle of SPPS are:

  • Deprotection: Removal of the Nα-Fmoc protecting group.

  • Washing: Removal of excess reagents and by-products.

  • Coupling: Formation of a peptide bond with the incoming Fmoc-protected amino acid.

  • Washing: Removal of excess activated amino acid and coupling reagents.

This cycle is repeated until the desired peptide sequence is assembled.[4][6]

The SPPS Workflow: A Visual Representation

SPPS_Workflow cluster_resin Resin-Bound Peptide cluster_cycle SPPS Cycle cluster_final Final Steps Resin Resin Support Peptide Growing Peptide Chain Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Start Cycle Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Wash2->Cleavage Final Cycle Complete Purification Purification (e.g., HPLC) Cleavage->Purification

Caption: The iterative cycle of solid-phase peptide synthesis (SPPS).

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed for manual SPPS and can be adapted for automated synthesizers. It is imperative to use high-quality, amine-free N,N-dimethylformamide (DMF) to prevent premature Fmoc deprotection and side reactions.[8]

Protocol 1: Resin Preparation and Swelling

The choice of resin is dictated by the desired C-terminal functionality (acid or amide).[8] For a C-terminal carboxylic acid, a 2-chlorotrityl chloride resin is a suitable choice.

  • Place the desired amount of resin (e.g., 1 g, with a substitution of 1.0-2.0 mmol/g) into a reaction vessel.

  • Add DMF (10-15 mL per gram of resin) to swell the resin.

  • Gently agitate the resin slurry for 30-60 minutes at room temperature.

  • Drain the DMF.

Protocol 2: Loading of the First Amino Acid (Fmoc-homo-L-tyrosine)

This protocol is for loading onto a 2-chlorotrityl chloride resin.

  • Dissolve 3 equivalents of Fmoc-homo-L-tyrosine and 7.5 equivalents of N,N-diisopropylethylamine (DIPEA) in dry dichloromethane (DCM) (approximately 10 mL per gram of resin).[7]

  • Add the amino acid solution to the swollen resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To cap any remaining reactive sites on the resin, add a small amount of methanol (0.8 mL per gram of resin) and agitate for 15 minutes.

  • Drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and methanol (3 times).

  • Dry the resin under vacuum.

Protocol 3: The Iterative SPPS Cycle

These two steps, deprotection and coupling, are repeated for each amino acid in the peptide sequence.[8]

  • Add a solution of 20% piperidine in DMF to the resin-bound peptide.[3][8]

  • Agitate for an initial 3 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 7-10 minutes. The progress of the deprotection can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the drained solution.[3]

  • Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine.[8]

The choice of coupling reagent is critical, especially for sterically hindered amino acids.[9] For non-hindered couplings, HCTU is a reliable choice. For more challenging couplings, such as those involving N-methyl amino acids or other sterically demanding residues, HATU is recommended.[8]

  • In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents relative to the resin substitution). Dissolve the amino acid, a suitable coupling reagent (e.g., HCTU or HATU, 3-5 equivalents), and a base (e.g., DIPEA or 2,4,6-collidine, 6-10 equivalents) in DMF.

  • Allow the activation to proceed for a few minutes.

  • Add the activated amino acid solution to the deprotected resin-bound peptide.

  • Agitate the reaction mixture for 30-60 minutes. For sterically hindered amino acids, longer coupling times (up to several hours) may be necessary.[8][9]

  • To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

Protocol 4: Final Cleavage and Deprotection

Before cleavage, the N-terminal Fmoc group must be removed following the deprotection protocol.

  • Wash the peptide-resin with DCM to remove residual DMF.

  • Dry the resin thoroughly under vacuum.

  • Prepare a cleavage cocktail. A common and effective cocktail for peptides containing residues like tyrosine is Reagent K: Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. The scavengers in this mixture (water, phenol, thioanisole, and EDT) are crucial for quenching reactive cationic species generated during cleavage, thereby preventing side reactions with nucleophilic residues such as tyrosine, tryptophan, methionine, and cysteine.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Allow the cleavage reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

Applications and Advantages of Incorporating homo-L-tyrosine

The introduction of homo-L-tyrosine into a peptide sequence can offer several advantages:

  • Enhanced Proteolytic Stability: The non-natural structure of homo-L-tyrosine can increase resistance to enzymatic degradation, prolonging the in vivo half-life of the peptide.

  • Modulation of Receptor Binding: The altered side-chain length and hydrophobicity can influence the peptide's conformation and its interaction with biological targets.

  • Improved Pharmacokinetic Properties: The increased lipophilicity imparted by the additional methylene group can affect the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide.[1]

  • Antioxidant Properties: Tyrosine and its derivatives can act as antioxidants by donating a hydrogen atom from the phenolic hydroxyl group.[10] This property may be retained or even enhanced in peptides containing homo-L-tyrosine.

Troubleshooting Common Issues in SPPS

IssuePotential CauseRecommended Solution
Incomplete Coupling Steric hindrance of the amino acid; aggregation of the growing peptide chain.Use a more potent coupling reagent like HATU; increase coupling time and temperature (microwave-assisted SPPS can be beneficial); perform a double coupling.[9]
Incomplete Fmoc Deprotection Aggregation preventing access of piperidine; insufficient deprotection time.Increase deprotection time; use a different solvent system (e.g., NMP instead of DMF).[11]
Side Reactions (e.g., Diketopiperazine formation) Base-catalyzed cyclization of the N-terminal dipeptide, especially with Pro or Gly at the C-terminus.Use a resin with a sterically hindered linker (e.g., 2-chlorotrityl); couple the third amino acid rapidly after deprotection.[12]
Racemization Over-activation of the carboxylic acid; presence of certain coupling reagents.Use coupling additives like OxymaPure; avoid prolonged activation times.

Conclusion: A Versatile Tool for Peptide Engineering

Fmoc-homo-L-tyrosine is a valuable asset for medicinal chemists and peptide scientists. Its successful incorporation into peptide sequences through solid-phase peptide synthesis can lead to the development of novel therapeutic candidates with improved pharmacological profiles. By understanding the underlying principles of SPPS and adhering to optimized protocols, researchers can effectively harness the potential of this non-canonical amino acid to advance their drug discovery efforts.

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Retrieved from [Link]

  • Ab initio study of molecular properties of l-tyrosine - PMC - NIH. (2023). Retrieved from [Link]

  • Methods for Removing the Fmoc Group. (1994). In Methods in Molecular Biology (Vol. 35). Humana Press.
  • (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-hydroxyphenyl)butanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014). Journal of Peptide Science, 20(6), 431-447.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation. (n.d.). Retrieved from [Link]

  • A Novel Insight into Screening for Antioxidant Peptides from Hazelnut Protein: Based on the Properties of Amino Acid Residues - PubMed Central. (2022). Foods, 11(2), 195.
  • Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins - Frontiers. (2020). Frontiers in Chemistry, 8, 308.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (2019). Molecules, 24(9), 1695.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. (2001). The Journal of Organic Chemistry, 66(18), 6030-6039.
  • Potential Bioactive Function of Microbial Metabolites as Inhibitors of Tyrosinase: A Systematic Review - MDPI. (2025). International Journal of Molecular Sciences, 26(7), 3658.
  • Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PubMed Central. (2015). International Journal of Molecular Sciences, 16(10), 24957-24977.
  • Structural forms of l-tyrosine. (n.d.). ResearchGate. Retrieved from [Link]

  • Fmoc-Homo-Tyrosine.DCHA - RayBiotech. (n.d.). Retrieved from [Link]

Sources

Protocol for the Efficient Coupling of Fmoc-Homo-L-Tyrosine to Solid-Phase Synthesis Resin

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Research Scientists

Senior Application Scientist: Dr. Evelyn Reed

Abstract

The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery, offering pathways to enhanced potency, stability, and novel functionalities. Homo-L-tyrosine, a homolog of L-tyrosine, provides unique structural properties due to its extended side chain, which can be pivotal for modulating peptide conformation and receptor interactions[1][2]. This document provides a comprehensive, field-proven protocol for the initial and critical step in synthesizing homo-L-tyrosine-containing peptides: the covalent attachment of N-α-Fmoc-protected Homo-L-Tyrosine to a solid support. We will detail the chemical principles, step-by-step procedures, and in-process validation checkpoints for coupling to Wang resin, a standard support for producing peptides with a C-terminal carboxylic acid.

Foundational Principles: Fmoc Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) revolutionized peptide chemistry by anchoring the C-terminal amino acid to an insoluble polymer resin, allowing for the stepwise addition of subsequent amino acids.[3] Excess reagents and soluble by-products are easily removed by filtration and washing, dramatically simplifying the purification process[3].

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the predominant method in SPPS today[4]. Its popularity stems from the use of a base-labile N-α-protecting group (the Fmoc group), which is cleaved under mild, non-acidic conditions (typically with piperidine). This orthogonality allows for the use of acid-labile protecting groups for amino acid side chains, which are removed simultaneously with cleavage from the resin at the end of the synthesis using strong acids like trifluoroacetic acid (TFA)[5].

The SPPS cycle consists of two main stages:

  • Deprotection: The removal of the temporary N-α-Fmoc protecting group to expose a free amine on the growing peptide chain.

  • Coupling: The activation of the carboxyl group of the next Fmoc-protected amino acid and its subsequent reaction with the newly exposed amine to form a peptide bond[6].

This cycle is repeated until the desired peptide sequence is assembled.

Critical Components & Strategic Considerations

Fmoc-Homo-L-Tyrosine: The Building Block

Fmoc-Homo-L-Tyrosine (Fmoc-hTyr-OH) is an analogue of tyrosine with an additional methylene group in its side chain[2].

  • Molecular Formula: C₂₅H₂₃NO₅

  • Molecular Weight: 417.5 g/mol

Key Consideration: Side-Chain Protection The phenolic hydroxyl group of the tyrosine side chain is a nucleophile that can be acylated during coupling steps or modified by cationic species generated during final cleavage[7]. While short peptides can sometimes be synthesized with an unprotected tyrosine, for longer or more complex sequences, protection is highly recommended to prevent side reactions[7]. The most common protecting group for the tyrosine family is the tert-butyl (tBu) ether. This group is stable to the basic conditions of Fmoc removal but is readily cleaved by TFA during the final resin cleavage step.

Recommendation: For optimal results and to minimize failure sequences, Fmoc-L-Homo-Tyrosine(tBu)-OH should be used. If unavailable, and the side chain remains unprotected, careful monitoring for side reactions is essential.

Resin Selection: Wang Resin

To generate a peptide with a C-terminal carboxylic acid, Wang resin is an excellent and widely used choice[6]. It features a 4-alkoxybenzyl alcohol linker that attaches to the first amino acid via an ester bond. This bond is stable to the conditions of the SPPS cycle but is susceptible to cleavage by moderate-to-strong acids, such as TFA, which releases the completed peptide with a free C-terminus[8].

Coupling Reagents: Activating the Carboxyl Group

For the peptide bond to form, the carboxyl group of the incoming Fmoc-amino acid must be activated to create a reactive intermediate susceptible to nucleophilic attack by the resin's free amine (after the initial loading) or the peptide chain's N-terminal amine.

Commonly used activation strategies include:

  • Carbodiimides: Reagents like N,N'-Diisopropylcarbodiimide (DIC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To minimize racemization and side reactions, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included. DIC is preferred over Dicyclohexylcarbodiimide (DCC) in SPPS because its urea byproduct is soluble in common solvents like DMF, facilitating its removal[9][10].

  • Onium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have become extremely popular due to their high efficiency and low rates of racemization[9][11]. They react with the Fmoc-amino acid in the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), to form an active HOBt ester[11].

Experimental Workflow and Protocols

The following protocol details the loading of the first amino acid, Fmoc-hTyr(tBu)-OH, onto Wang resin.

Reagents and Materials
Reagent/MaterialPurposeGrade
Wang Resin (e.g., 100-200 mesh, 0.8 mmol/g)Solid SupportPeptide Synthesis Grade
Fmoc-L-Homo-Tyrosine(tBu)-OHFirst Amino AcidPeptide Synthesis Grade
N,N'-Diisopropylcarbodiimide (DIC)Activating AgentPeptide Synthesis Grade
1-Hydroxybenzotriazole (HOBt)Activation AdditivePeptide Synthesis Grade
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic BasePeptide Synthesis Grade
N,N-Dimethylformamide (DMF)Primary SolventAmine-free, Peptide Synthesis Grade
Dichloromethane (DCM)Solvent/WashingPeptide Synthesis Grade
Methanol (MeOH)Washing/Resin ShrinkingACS Grade
PiperidineFmoc Deprotection AgentPeptide Synthesis Grade
Acetic AnhydrideCapping AgentACS Grade
Kaiser Test KitIn-process MonitoringN/A
Solid Phase Synthesis VesselReaction VesselN/A
Workflow Diagram

Coupling_Workflow cluster_prep Preparation cluster_coupling Coupling Reaction cluster_qc Monitoring & Capping Resin 1. Weigh Wang Resin Swell 2. Swell Resin in DMF Resin->Swell 30-60 min Activation 3. Prepare Activation Solution: Fmoc-hTyr(tBu)-OH + HOBt + DIC in DMF Reaction 4. Add Activation Mix to Resin Agitate for 2-4 hours Swell->Reaction Activation->Reaction Wash_Post_Couple 5. Wash Resin (DMF, DCM) Reaction->Wash_Post_Couple Kaiser 6. Perform Kaiser Test Wash_Post_Couple->Kaiser Capping 7. Cap Unreacted Sites (Acetic Anhydride/DIPEA) Kaiser->Capping If Positive (Blue) Wash_Final 8. Final Wash & Dry Kaiser->Wash_Final If Negative (Yellow) Capping->Wash_Final

Caption: Workflow for loading Fmoc-hTyr(tBu)-OH onto Wang Resin.

Step-by-Step Protocol: DIC/HOBt Method (0.25 mmol scale)

1. Resin Preparation & Swelling

  • Place 312 mg of Wang resin (substitution = 0.8 mmol/g) into a 10 mL SPPS reaction vessel.

  • Add ~5 mL of DMF.

  • Agitate the resin gently (e.g., using a shaker or nitrogen bubbling) for 30-60 minutes at room temperature to allow for complete swelling of the polymer beads.

  • Drain the DMF.

2. Amino Acid Activation

  • In a separate vial, dissolve Fmoc-L-Homo-Tyrosine(tBu)-OH (492 mg, 1.0 mmol, 4 eq.) and HOBt (153 mg, 1.0 mmol, 4 eq.) in ~3 mL of DMF. Note: Using an excess of the first amino acid is crucial for driving the reaction to completion.

  • Add DIC (156 µL, 1.0 mmol, 4 eq.) to the amino acid/HOBt solution.

  • Allow the mixture to pre-activate at room temperature for 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) may form if DCC is used, but the diisopropylurea from DIC will remain in solution[9][12].

3. Coupling to Resin

  • Add the activated amino acid solution to the swollen, drained resin in the reaction vessel.

  • Add DIPEA (87 µL, 0.5 mmol, 2 eq.). Note: While some protocols omit base for the first coupling to Wang resin, a small amount can catalyze the reaction. However, excessive base can increase racemization risk[11].

  • Agitate the mixture at room temperature for 2-4 hours[12].

4. In-Process Monitoring: The Kaiser Test The Kaiser test is a highly sensitive colorimetric assay to detect free primary amines[13]. A positive result (intense blue beads/solution) indicates incomplete coupling, while a negative result (yellow/colorless) signifies success[14].

  • Procedure:

    • Remove a small sample of resin beads (10-15) and wash them thoroughly with DCM and then ethanol in a small test tube.

    • Add 2-3 drops of each of the three Kaiser test reagents (potassium cyanide in pyridine, ninhydrin in n-butanol, and phenol in n-butanol)[13].

    • Heat the tube at 100-120°C for 5 minutes[11][14].

  • Interpretation:

    • Yellow/Colorless: Coupling is complete. Proceed to Step 6.

    • Blue: Incomplete coupling. Continue the reaction for another 1-2 hours and re-test. If still positive, a re-coupling may be necessary.

5. Capping Unreacted Sites (Optional but Recommended) To prevent the formation of deletion sequences in the subsequent steps, it is good practice to permanently block any unreacted hydroxyl groups on the resin.

  • Wash the resin 3x with DMF.

  • Prepare a capping solution (e.g., 10% Acetic Anhydride, 10% DIPEA in DMF).

  • Add the capping solution to the resin and agitate for 30 minutes.

6. Final Washing

  • Drain the coupling or capping solution.

  • Wash the resin thoroughly to remove all excess reagents and byproducts. A typical wash cycle is:

    • 3x with DMF

    • 3x with DCM

    • 3x with MeOH (to shrink the beads for drying)

  • Dry the resin under a high vacuum for at least 4 hours. The loaded resin is now ready for the first Fmoc deprotection or for storage.

Subsequent Steps: Deprotection and Cleavage

Fmoc Deprotection: To continue the peptide synthesis, the Fmoc group is removed from the newly attached homo-tyrosine.

  • Swell the resin in DMF.

  • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes[5][6].

  • Wash thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct[5].

  • A positive Kaiser test at this stage confirms the successful deprotection and readiness for the next coupling cycle.

Final Cleavage from Wang Resin: Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (like tBu) are removed simultaneously.

  • Wash the final peptide-resin with DCM and dry it thoroughly.

  • Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA and scavengers to trap reactive cations. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT) or a simpler mixture like TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v)[15].

  • The reaction is typically run for 1.5-3 hours at room temperature[15].

  • The resin is filtered off, and the peptide is precipitated from the TFA solution using cold diethyl ether[15].

Troubleshooting

IssuePossible CauseSuggested Solution
Positive Kaiser Test After Coupling Insufficient reaction time; Inefficient activation; Steric hindrance.Extend coupling time; Check freshness of coupling reagents; Consider a more potent activator like HATU[11].
Low Resin Loading Incomplete reaction; Inaccurate resin substitution value.Use a larger excess of the first amino acid (4-5 eq.); Quantify loading via Fmoc cleavage/UV spec[16].
Racemization Excessive base (DIPEA/DMAP); Prolonged activation time.Minimize the amount of base used for the first coupling; Keep pre-activation times to a minimum (15-20 mins)[11][17].

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). University of California, Irvine.
  • Overview of Solid Phase Peptide Synthesis (SPPS). BroadPharm.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep Inc.
  • Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. AAPPTec.
  • Coupling Reagents. AAPPTec.
  • Cleavage
  • Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). AAPPTec.
  • (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-hydroxyphenyl)butanoic acid.
  • Solid Phase Peptide Synthesis (SPPS) explained. Bachem. (2023).
  • Kaiser test kit. Sigma-Aldrich.
  • Amino Acid Derivatives for Peptide Synthesis. BroadPharm.
  • Fmoc-L-homotyrosine.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • How to quantify your first amino acid loading onto Wang resins. Biotage. (2023).
  • TFA cleavage of DSIP synthesis on a Wang resin.
  • Ravindranath, B., et al. (2008). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Tetrahedron Letters.
  • Advances in Fmoc solid‐phase peptide synthesis.
  • (+)-Homotyrosine.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024).

Sources

Advancing Drug Discovery: A Technical Guide to the Application of Fmoc-homo-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of therapeutic peptides with enhanced potency, stability, and target selectivity is a paramount objective. The incorporation of unnatural amino acids (UAAs) into peptide scaffolds has emerged as a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity.[1][2] Among the diverse repertoire of UAAs, Fmoc-homo-L-tyrosine, a derivative of the proteinogenic amino acid L-tyrosine, offers unique advantages for rational drug design. This technical guide provides an in-depth exploration of the applications of Fmoc-homo-L-tyrosine in drug discovery, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.

The Rationale for Homo-L-tyrosine Incorporation: A Subtle Modification with Significant Impact

The key structural distinction of homo-L-tyrosine from its natural counterpart is the presence of an additional methylene group in its side chain. This seemingly minor alteration can profoundly influence the physicochemical and biological properties of a peptide.

Enhanced Biological Activity and Stability: The introduction of a homo-amino acid can increase the biological activity and stability of peptides.[3] This is often attributed to increased resistance against degradation by enzymes that would otherwise recognize and cleave peptide bonds adjacent to natural amino acid residues.[2] The extended side chain can also alter the peptide's conformation, potentially leading to a more favorable interaction with its biological target.

Improved Pharmacokinetic Profile: The incorporation of homo-amino acids can positively influence the in-vivo half-life of proteins and peptides, enhancing their potency and selectivity while potentially reducing toxicity.[3] The increased hydrophobic character imparted by the additional methylene group in homo-L-tyrosine can also improve the solubility and bioavailability of peptide-based drugs.[4]

Modulation of Receptor Binding: The subtle change in side-chain length can fine-tune the interaction of a peptide with its receptor. This can lead to either enhanced binding affinity or altered selectivity for different receptor subtypes, a critical aspect in designing targeted therapeutics.

PropertyChemical StructureKey Attributes
Fmoc-homo-L-tyrosine C25H23NO5White powder, Molecular Weight: 417.459 g/mol .[4]

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-homo-L-tyrosine: A Detailed Protocol

The cornerstone of synthesizing peptides containing Fmoc-homo-L-tyrosine is the well-established Solid-Phase Peptide Synthesis (SPPS) methodology.[1] The following protocol provides a comprehensive, step-by-step guide for the successful incorporation of this unnatural amino acid.

Materials and Reagents
  • Fmoc-homo-L-tyrosine(tBu) (side chain protected with tert-butyl group)

  • High-quality peptide synthesis grade solvents (DMF, DCM)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Resin: Pre-loaded Wang or Rink Amide resin suitable for your target peptide's C-terminus

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5])[3][5]

  • Ether (cold, for precipitation)

  • HPLC grade solvents for purification (e.g., acetonitrile, water, TFA)

Experimental Workflow

The synthesis follows a cyclical process of deprotection, activation, and coupling.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection washing1 Washing (DMF, DCM) deprotection->washing1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA in DMF) washing1->coupling washing2 Washing (DMF, DCM) coupling->washing2 repeat Repeat Cycle for Next Amino Acid washing2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification characterization Characterization (Mass Spectrometry) purification->characterization end End: Purified Peptide characterization->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.[6]

  • Washing: Thoroughly wash the resin with DMF and DCM to remove residual piperidine and byproducts.[6]

  • Fmoc-homo-L-tyrosine Coupling:

    • Pre-activate a solution of Fmoc-homo-L-tyrosine(tBu) (3-5 equivalents relative to resin loading), HBTU (or PyBOP) (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Expert Insight: Due to the potential for steric hindrance from the bulkier side chain of homo-L-tyrosine, a double coupling may be beneficial to ensure complete reaction.[7][8] To do this, after the initial coupling, drain the reaction vessel and add a fresh solution of activated Fmoc-homo-L-tyrosine(tBu) and allow it to react for another 1-2 hours.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail, such as Reagent K, for 2-3 hours at room temperature.[5][9] The tert-butyl protecting group on the homo-L-tyrosine side chain will be removed during this step.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[11]

Case Study: Anabaenopeptins - Nature's Blueprint for Bioactive Peptides

Anabaenopeptins are a class of cyclic peptides produced by cyanobacteria that often contain non-proteinogenic amino acids, including homotyrosine.[12] These peptides are known for their potent inhibitory activity against various proteases, such as carboxypeptidases and trypsin.[13][14]

The synthesis of anabaenopeptin F, which contains a homotyrosine residue, has been achieved using Fmoc-SPPS.[8] This work highlights the utility of Fmoc-homo-L-tyrosine as a building block for constructing complex, biologically active natural products. The inhibitory activity of these synthetic anabaenopeptins can be assessed using enzymatic assays.[13]

Enzymatic Inhibition Assay Protocol (General)
  • Prepare Solutions:

    • Prepare a stock solution of the purified synthetic anabaenopeptin in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the target enzyme (e.g., carboxypeptidase A) and its corresponding substrate in an appropriate buffer.

  • Assay Procedure:

    • In a microplate, add varying concentrations of the anabaenopeptin analog.

    • Add the enzyme solution and incubate for a pre-determined time to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Signaling_Pathway ligand Peptide Ligand (with Homo-L-tyrosine) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binding dimerization Dimerization & Autophosphorylation receptor->dimerization adaptor Adaptor Proteins (e.g., Grb2, Sos) dimerization->adaptor Recruitment ras Ras Activation (GDP -> GTP) adaptor->ras mapk_cascade MAPK Cascade (Raf -> MEK -> ERK) ras->mapk_cascade response Cellular Response (e.g., Proliferation, Differentiation) mapk_cascade->response

Caption: A representative receptor tyrosine kinase (RTK) signaling pathway that can be modulated by peptides.

Conclusion and Future Perspectives

Fmoc-homo-L-tyrosine is a valuable and versatile building block in the arsenal of medicinal chemists and peptide scientists. Its incorporation into peptide-based drug candidates offers a strategic approach to enhance their therapeutic potential by improving stability, modulating receptor interactions, and optimizing pharmacokinetic properties. The detailed protocols and insights provided in this guide are intended to empower researchers to confidently utilize Fmoc-homo-L-tyrosine in their drug discovery endeavors. As our understanding of the subtle yet significant effects of unnatural amino acids continues to grow, we can anticipate the development of novel and more effective peptide therapeutics that address a wide range of diseases.

References

  • Surazyńska, A., et al. (2022). Anabaenopeptins from Nostoc edaphicum CCNP1411. Marine Drugs, 20(10), 623. [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). Cleavage from HMPA Resin. Retrieved from [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent K. Retrieved from [Link]

  • Zhang, Z. Y. (1995). Synthesis of phosphotyrosine-containing peptides and their use as substrates for protein tyrosine phosphatases. Biochemistry, 34(37), 11844–11850. [Link]

  • Kozlov, I. A., et al. (2015). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. International Journal of Molecular Sciences, 16(12), 28841–28856. [Link]

  • Vazquez, M. E. (2015). Are double couplings in SPPS interesting for purity of short peptides? ResearchGate. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in Molecular Biology, 386, 3–45. [Link]

  • Reis, C. V., et al. (2021). Anabaenopeptins: What We Know So Far. Marine Drugs, 19(8), 437. [Link]

  • Reis, C. V., et al. (2021). Anabaenopeptins: What We Know So Far. ResearchGate. Retrieved from [Link]

  • Keene, A. T., et al. (1991). A Comparison of the Effects of two Putative Diuretic Hormones from Locusta Migratoria On Isolated Locust Malpighian Tubules. ResearchGate. Retrieved from [Link]

  • Bérubé, C., et al. (2023). Convenient route to Fmoc-homotyrosine via metallaphotoredox catalysis and its use in the total synthesis of anabaenopeptin cyclic peptides. Organic & Biomolecular Chemistry, 21(45), 9011-9020. [Link]

  • D'Andrea, L. D., & Isernia, C. (2022). Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid. Molecules, 27(19), 6702. [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

  • Kozlov, I. A., et al. (2015). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. ResearchGate. Retrieved from [Link]

  • Gademann, K., et al. (2017). Inhibition of Extracellular Enzymes Exposed to Cyanopeptides. CHIMIA International Journal for Chemistry, 71(10), 678-682. [Link]

  • Hrobonova, K., et al. (2023). Ab initio study of molecular properties of l-tyrosine. Scientific Reports, 13(1), 11394. [Link]

  • Singh, Y., et al. (2021). Synthesis of a Cyclooctapeptide, Cyclopurpuracin, and Evaluation of Its Antimicrobial Activity. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Paracrine signaling. Retrieved from [Link]

  • AnaSpec. (n.d.). Analogs of Phenylalanine and Tyrosine. Retrieved from [Link]

  • Reis, C. V., et al. (2021). Anabaenopeptins: What We Know So Far. MDPI. Retrieved from [Link]

  • Janssen, E. M. (2021). Cyanobacterial Toxins and Cyanopeptide Transformation Kinetics by Singlet Oxygen and pH-Dependence in Sunlit Surface Waters. Environmental Science & Technology, 55(14), 9784–9795. [Link]

  • Biosense Laboratories. (n.d.). Anabaenopeptins ELISA (Microtiter Plate). Retrieved from [Link]

  • Wang, Y., et al. (2022). A Novel Insight into Screening for Antioxidant Peptides from Hazelnut Protein: Based on the Properties of Amino Acid Residues. Foods, 11(2), 179. [Link]

  • Aapptec. (n.d.). Cleavage from HMPA Resin. Retrieved from [Link]

  • Aapptec. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

  • Rounge, T. B., et al. (2017). Evolution of Anabaenopeptin Peptide Structural Variability in the Cyanobacterium Planktothrix. Frontiers in Microbiology, 8, 226. [Link]

  • Wikipedia. (n.d.). Protein quaternary structure. Retrieved from [Link]

  • Mazur-Marzec, H., et al. (2016). Structures and Activity of New Anabaenopeptins Produced by Baltic Sea Cyanobacteria. Marine Drugs, 14(1), 2. [Link]

Sources

Application Notes and Protocols: Leveraging Fmoc-homo-L-tyrosine for the Generation of Advanced Peptide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The exploration of chemical space beyond the canonical 20 amino acids has emerged as a transformative strategy in peptide-based drug discovery. The incorporation of non-canonical amino acids (ncAAs) offers a powerful tool to modulate the pharmacological properties of peptides, including their stability, potency, and selectivity.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Fmoc-homo-L-tyrosine, a valuable ncAA, in the solid-phase peptide synthesis (SPPS) of diverse peptide libraries. We will delve into the unique advantages conferred by the homo-L-tyrosine residue, provide detailed, field-proven protocols for its efficient incorporation, and outline strategies for the subsequent screening of the resulting libraries.

Introduction: The Strategic Advantage of Fmoc-homo-L-tyrosine in Peptide Library Synthesis

Homo-L-tyrosine, an analogue of L-tyrosine with an additional methylene group in its side chain, introduces unique structural and functional properties to peptides.[4] Its incorporation can lead to enhanced biological activity and metabolic stability.[4] The phenolic side chain of homo-L-tyrosine, similar to tyrosine, can participate in crucial molecular interactions, including hydrogen bonding and π-π stacking, which are often vital for target binding.[5] However, the extended side chain can alter the peptide's conformational landscape, potentially leading to novel binding modes and improved affinity for therapeutic targets.

The use of the fluorenylmethoxycarbonyl (Fmoc) protecting group is central to modern solid-phase peptide synthesis (SPPS).[6] The Fmoc group's lability to mild basic conditions, while remaining stable to the acidic conditions used for side-chain deprotection and cleavage, makes it an ideal choice for the synthesis of complex peptides containing sensitive residues.[6][7] Fmoc-homo-L-tyrosine is thus a versatile building block for constructing peptide libraries with enhanced structural and functional diversity.

Key Advantages of Incorporating Homo-L-tyrosine:

  • Enhanced Proteolytic Stability: The non-natural structure of homo-L-tyrosine can increase resistance to enzymatic degradation, prolonging the in vivo half-life of peptide drug candidates.[4]

  • Improved Binding Affinity and Specificity: The altered side-chain length can optimize interactions with the target protein, potentially leading to higher potency and selectivity.

  • Increased Structural Diversity: Introducing homo-L-tyrosine expands the accessible chemical space of a peptide library, increasing the probability of identifying novel hits.

  • Modulation of Physicochemical Properties: The incorporation of this ncAA can influence properties such as solubility and lipophilicity, which are critical for drug development.[6]

Physicochemical Properties of Fmoc-homo-L-tyrosine

A thorough understanding of the building block's properties is crucial for successful synthesis.

PropertyValueReference
CAS Number 198560-10-0[6][8][9]
Molecular Formula C25H23NO5[6][9]
Molecular Weight 417.45 g/mol [9]
Appearance White to off-white powder[6][8]
Purity (HPLC) ≥ 98%[6]
Storage Conditions Store at 0 - 8 °C[6]
Solubility Soluble in DMSO, DMF, NMP[8]

Experimental Protocols: Solid-Phase Synthesis of a Homo-L-tyrosine Containing Peptide Library

The following protocols are designed for manual or automated solid-phase peptide synthesis using Fmoc chemistry. The choice of resin will depend on whether a C-terminal acid or amide is desired. For a C-terminal amide, a Rink Amide resin is a common choice.

Workflow for Peptide Library Synthesis

SPPS_Workflow cluster_prep Preparation cluster_synthesis Synthesis Cycle (Repeated for each residue) cluster_final Final Steps Resin_Prep Resin Swelling Deprotection Fmoc Deprotection Resin_Prep->Deprotection Start Synthesis AA_Prep Amino Acid & Reagent Preparation Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling (including Fmoc-homo-L-tyrosine) Washing1->Coupling Washing2 Washing Coupling->Washing2 Washing2->Deprotection Next Residue Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Final Residue Cleavage Cleavage & Side-Chain Deprotection Final_Deprotection->Cleavage Purification Purification & Analysis Cleavage->Purification Screening_Strategies cluster_screening Screening Methodologies Library Homo-L-tyrosine Peptide Library Phage_Display Phage Display (for large libraries) Library->Phage_Display Affinity_Screening Affinity-Based Screening (e.g., ELISA, SPR) Library->Affinity_Screening Cell_Based Cell-Based Assays (functional screens) Library->Cell_Based In_Silico In Silico Screening (virtual screening) Library->In_Silico Hit_ID Hit Identification & Validation Phage_Display->Hit_ID Sequence Analysis Affinity_Screening->Hit_ID Direct Measurement Cell_Based->Hit_ID Functional Readout In_Silico->Hit_ID Computational Prediction

Sources

Application Notes and Protocols: Fmoc-homo-L-tyrosine for Bioconjugation and Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Bioconjugation Toolbox with Fmoc-homo-L-tyrosine

In the landscape of chemical biology and drug development, the precise modification of biomolecules is paramount. Bioconjugation, the covalent attachment of molecules to proteins, peptides, or other biological entities, has enabled the creation of sophisticated therapeutics, diagnostics, and research tools.[1] While traditional methods have often targeted the primary amines of lysine or the thiol of cysteine residues, these approaches can sometimes lead to heterogeneous products due to the high abundance of lysine or the reactivity challenges of cysteine.[2] Consequently, there is a growing interest in methodologies that target less abundant and uniquely reactive amino acids, such as tyrosine.[2][3]

Fmoc-homo-L-tyrosine, a non-canonical amino acid, emerges as a strategic building block for researchers seeking to innovate in this space. Its structure, featuring an additional methylene group in the side chain compared to L-tyrosine, offers distinct advantages for bioconjugation and labeling. This guide provides an in-depth exploration of the applications of Fmoc-homo-L-tyrosine, complete with detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) and its subsequent use in bioconjugation reactions.

The Homotyrosine Advantage: A Subtle Structural Change with Significant Impact

The decision to incorporate a non-canonical amino acid like homotyrosine is driven by the unique chemical and biological properties it imparts. The extended side chain of homotyrosine, while chemically similar to tyrosine, presents a different spatial and electronic profile, which can be leveraged for enhanced control over bioconjugation reactions.

Key Advantages of Homotyrosine:

  • Site-Selectivity: Like tyrosine, homotyrosine is relatively rare on the surface of proteins, making it an excellent target for site-specific modifications.[2][4] This is a significant advantage over lysine, which is often abundant and can lead to a heterogeneous mixture of conjugated products.[2]

  • Modulated Reactivity: The additional methylene group can influence the pKa of the phenolic hydroxyl group and alter its steric accessibility. This can be exploited to achieve differential reactivity compared to native tyrosine residues, allowing for orthogonal labeling strategies in proteins that contain both.

  • Novel Chemical Handles: The homotyrosine side chain can be a substrate for specific enzymatic or chemical modifications that may not be as efficient with the native tyrosine structure, opening doors to novel bioconjugation chemistries.

  • Structural and Functional Integrity: The subtle structural difference between homotyrosine and tyrosine is often well-tolerated within peptide and protein structures, minimizing the risk of disrupting the native conformation and biological activity of the biomolecule.[4]

Workflow for Peptide Synthesis and Bioconjugation using Fmoc-homo-L-tyrosine

The following diagram illustrates the overall workflow, from the incorporation of Fmoc-homo-L-tyrosine into a peptide sequence to the final bioconjugated product.

Fmoc-homo-L-tyrosine Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Purification Purification & Characterization cluster_Bioconjugation Bioconjugation start Resin Preparation incorporation Fmoc-homo-L-tyrosine Coupling start->incorporation Swelling & Activation elongation Peptide Chain Elongation incorporation->elongation Deprotection & Coupling Cycles cleavage Cleavage and Deprotection elongation->cleavage Final Deprotection purification RP-HPLC Purification cleavage->purification Crude Peptide characterization Mass Spectrometry (MS) & HPLC Analysis purification->characterization Purified Peptide conjugation Bioconjugation Reaction (e.g., Click Chemistry) characterization->conjugation Ready for Labeling final_product Labeled Peptide/Protein conjugation->final_product

Sources

Incorporation of Fmoc-Homo-L-Tyrosine into Cyclic Peptides: A Detailed Guide to Synthesis and Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic peptides are a burgeoning class of therapeutics, prized for their high receptor affinity, specificity, and enhanced proteolytic stability compared to their linear counterparts.[1] The incorporation of non-proteinogenic amino acids, such as L-homo-tyrosine, offers a powerful strategy to fine-tune the conformational properties and biological activity of these macrocycles. The additional methylene group in the homo-tyrosine side chain provides unique structural flexibility, influencing peptide backbone conformation and interaction with biological targets. This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Fmoc-homo-L-tyrosine into peptide sequences using Solid-Phase Peptide Synthesis (SPPS) and subsequent macrocyclization. We will explore both on-resin and solution-phase cyclization strategies, offering insights into the rationale behind experimental choices to empower researchers in drug discovery and development.

Introduction: The Significance of Homo-L-Tyrosine in Cyclic Peptides

The therapeutic potential of peptides is often limited by poor metabolic stability and low bioavailability.[1] Macrocyclization is a key strategy to overcome these limitations by constraining the peptide into a more rigid, bioactive conformation that is less susceptible to enzymatic degradation.[1][2] The choice of amino acid residues is critical in defining the structure and function of these cyclic peptides.

Homo-L-tyrosine (hTyr), an analogue of tyrosine with an additional methylene group in its side chain, provides several advantages:

  • Conformational Influence: The extended side chain can alter the peptide's folding and conformational landscape, potentially leading to improved binding affinity and selectivity for its target.

  • Metabolic Stability: The non-natural structure can enhance resistance to specific proteases.

  • Chemical Handle: The phenolic hydroxyl group serves as a versatile point for further chemical modification, such as pegylation, glycosylation, or the attachment of reporter probes.

The synthesis of peptides containing hTyr is readily achievable using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3][4] This document provides the necessary protocols to guide researchers through the synthesis of the linear hTyr-containing peptide, its subsequent cyclization, and final analysis.

Strategic Considerations for Synthesis and Cyclization

The successful synthesis of a cyclic peptide requires careful planning. The primary decision point is the choice between on-resin and solution-phase cyclization. Each approach has distinct advantages and is suited to different peptide sequences and research goals.

G start Start: Design of hTyr-Cyclic Peptide decision_cyclization Choose Cyclization Strategy start->decision_cyclization on_resin On-Resin Cyclization decision_cyclization->on_resin Is high-throughput synthesis needed? Are oligomers a major concern? solution_phase Solution-Phase Cyclization decision_cyclization->solution_phase Is the peptide sequence known to be difficult? Is maximum flexibility for cyclization required? on_resin_adv Advantages: - Pseudo-dilution effect minimizes oligomerization - Simpler purification (uncyclized sequences remain on resin) - Suitable for high-throughput synthesis on_resin->on_resin_adv on_resin_cons Challenges: - Steric hindrance from resin can impede cyclization - Requires orthogonal protecting groups - Sequence-dependent success on_resin->on_resin_cons solution_phase_adv Advantages: - Peptide is fully flexible, potentially higher cyclization yields - Not limited by resin steric hindrance - More established and versatile method solution_phase->solution_phase_adv solution_phase_cons Challenges: - Requires high dilution to prevent oligomerization - Purification can be more complex - Linear peptide may have poor solubility solution_phase->solution_phase_cons

Caption: Decision workflow for choosing a cyclization strategy.

Key Factors to Consider:
  • Peptide Sequence: The presence of bulky amino acids near the cyclization point may favor a solution-phase approach where the peptide is free from resin-induced steric hindrance.[2]

  • Solubility: The linear precursor must be soluble in the chosen solvent for solution-phase cyclization. If solubility is poor, on-resin cyclization may be the only viable option.

  • Protecting Group Strategy: An orthogonal protection scheme is essential. For head-to-tail cyclization, the N-terminal Fmoc group and the C-terminal resin linkage protecting group must be removable while side-chain protecting groups remain intact. For example, using a 2-chlorotrityl chloride resin allows cleavage of the protected linear peptide for solution-phase cyclization, while a Rink Amide resin is suitable for on-resin cyclization after selective deprotection of terminal groups.[5]

  • Scale and Throughput: On-resin cyclization is generally more amenable to library synthesis and high-throughput formats.[6]

Materials and Reagents

Category Item Notes
Resins 2-Chlorotrityl chloride resin, Rink Amide AM resinChoice depends on cyclization strategy.
Amino Acids Fmoc-homo-L-Tyrosine(tBu)-OH Key building block. The tert-butyl (tBu) group protects the phenolic hydroxyl.
Standard Fmoc-protected amino acids (with side-chain protection)e.g., Fmoc-Lys(Boc)-OH, Fmoc-Glu(OtBu)-OH, etc.
Solvents N,N-Dimethylformamide (DMF), Dichloromethane (DCM)Peptide synthesis grade.
PiperidineFor Fmoc deprotection.
N,N-Diisopropylethylamine (DIEA)Base for coupling and cyclization reactions.
Trifluoroacetic acid (TFA)For final cleavage and deprotection.
Coupling Reagents HATU, HBTU, PyBOP, or DIC/OxymaPureHigh-efficiency reagents for amide bond formation.[5][7]
Reagents Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT)Scavengers for the cleavage cocktail to prevent side reactions.
Analytical Acetonitrile (ACN), HPLC-grade water, Formic Acid (FA)For HPLC and LC-MS analysis.

Detailed Protocols

Protocol 1: Synthesis of the Linear Peptide Precursor

This protocol describes the assembly of the linear peptide containing Fmoc-homo-L-tyrosine on a solid support using a standard Fmoc-SPPS workflow.

G cluster_SPPS Fmoc-SPPS Cycle (Repeated for each Amino Acid) start Start with Resin deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, DIEA in DMF) wash1->coupling wash2 4. DMF Wash coupling->wash2 wash2->deprotection Next Amino Acid end_synthesis Completed Linear Peptide on Resin wash2->end_synthesis Final Cycle

Sources

Application Notes and Protocols for the Use of Fmoc-homo-L-tyrosine in Protein Engineering

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The incorporation of non-canonical amino acids into peptides and proteins is a powerful strategy in protein engineering, enabling the introduction of novel chemical functionalities and the modulation of biological activity. This guide provides detailed application notes and protocols for the use of Fmoc-homo-L-tyrosine, a valuable synthetic amino acid, in solid-phase peptide synthesis (SPPS). We will delve into the unique properties of homo-L-tyrosine, its impact on peptide structure and function, and provide a step-by-step guide for its efficient incorporation into synthetic peptides. This document is intended to serve as a comprehensive resource for researchers seeking to leverage the potential of Fmoc-homo-L-tyrosine in their protein engineering and drug discovery endeavors.

Introduction: Expanding the Proteomic Alphabet with Fmoc-homo-L-tyrosine

The 20 canonical amino acids provide a remarkable diversity of chemical functionalities. However, the ability to introduce unnatural amino acids (UAAs) with unique side chains opens up a vast new landscape for protein design and engineering. Fmoc-homo-L-tyrosine is an analog of L-tyrosine, featuring an additional methylene group in its side chain. This seemingly subtle modification can have profound effects on the resulting peptide's properties, including its hydrophobicity, conformational preferences, and resistance to enzymatic degradation.

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine of homo-L-tyrosine makes it directly compatible with the most widely used solid-phase peptide synthesis (SPPS) chemistry. This allows for the site-specific incorporation of this UAA into a peptide sequence with high efficiency and control.

This guide will provide the foundational knowledge and practical protocols to successfully utilize Fmoc-homo-L-tyrosine in your research, empowering you to create novel peptides with enhanced therapeutic potential or to probe the intricacies of protein structure and function.

Physicochemical Properties of Fmoc-homo-L-tyrosine

Understanding the properties of Fmoc-homo-L-tyrosine is crucial for its effective use in peptide synthesis.

PropertyValueSource
Chemical Name (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-hydroxyphenyl)butanoic acid
Synonyms Fmoc-L-homotyrosine, Fmoc-HoTyr-OH
CAS Number 198560-10-0
Molecular Formula C₂₅H₂₃NO₅
Molecular Weight 417.46 g/mol
Appearance White to off-white powder
Solubility Soluble in common SPPS solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP)
Storage Store at 2-8°C, protected from light and moisture

The additional methylene group in the side chain of homo-L-tyrosine, compared to L-tyrosine, increases its hydrophobicity. This can influence the solubility of the Fmoc-protected amino acid and the final peptide, as well as its interaction with biological targets.

Application Notes: Leveraging the Unique Properties of homo-L-tyrosine

The incorporation of homo-L-tyrosine can be a strategic choice to enhance various properties of a peptide.

Enhancing Proteolytic Stability

A major hurdle in the development of therapeutic peptides is their rapid degradation by proteases in vivo. The introduction of unnatural amino acids can sterically hinder the approach of proteases, thereby increasing the peptide's half-life. The extended side chain of homo-L-tyrosine can disrupt the recognition motifs of common proteases, leading to enhanced stability without drastically altering the overall structure and function of the peptide.

Modulating Receptor Binding and Specificity

The subtle change in side-chain length and hydrophobicity of homo-L-tyrosine can fine-tune the interaction of a peptide with its target receptor. This can lead to:

  • Increased Binding Affinity: The additional hydrophobic interactions provided by the extended side chain can enhance the binding affinity of the peptide to its receptor.

  • Altered Receptor Selectivity: The modified side chain may favor binding to a specific receptor subtype over others, leading to improved selectivity and reduced off-target effects.

A notable example is the use of homo-L-tyrosine in studying the 5-HT3 receptor, where its incorporation helped to elucidate the role of specific tyrosine residues in ligand binding and receptor gating.

Probing Protein Structure and Function

As a structural analog of tyrosine, homo-L-tyrosine can be used as a probe to understand the role of specific tyrosine residues in protein folding, stability, and enzyme catalysis. By replacing a native tyrosine with homo-L-tyrosine, researchers can investigate the importance of the precise side-chain length and positioning for a protein's biological activity.

Experimental Protocols: A Step-by-Step Guide to Incorporating Fmoc-homo-L-tyrosine

This section provides a detailed protocol for the manual solid-phase synthesis of a peptide containing Fmoc-homo-L-tyrosine. The protocol is based on the successful synthesis of Anabaenopeptin F, a cyclic peptide containing homo-L-tyrosine.

Materials and Reagents
  • Fmoc-homo-L-tyrosine

  • Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

  • Standard Fmoc-protected amino acids

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

    • HOBt (Hydroxybenzotriazole)

  • Base:

    • DIPEA (N,N-Diisopropylethylamine)

    • 2,4,6-Collidine

  • Deprotection Reagent: 20% Piperidine in DMF

  • Solvents:

    • Dimethylformamide (DMF), peptide synthesis grade

    • N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

    • Dichloromethane (DCM)

  • Washing Solvents: Methanol (MeOH), Diethyl ether

  • Cleavage Cocktail: Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5 v/v) or other suitable cleavage cocktail based on the peptide sequence.

  • Solid-phase synthesis vessel

  • Shaker or bubbler for mixing

Workflow for Fmoc-homo-L-tyrosine Incorporation

Caption: General workflow for solid-phase peptide synthesis incorporating Fmoc-homo-L-tyrosine.

Detailed Protocol

This protocol is for a 0.1 mmol scale synthesis.

  • Resin Swelling:

    • Place the Rink Amide MBHA resin (0.1 mmol) in the reaction vessel.

    • Add DMF (5 mL) and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF (5 mL) to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for another 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

  • Coupling of Fmoc-homo-L-tyrosine (Double Coupling):

    • First Coupling:

      • In a separate vial, dissolve Fmoc-homo-L-tyrosine (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF (2 mL).

      • Pre-activate the mixture for 2 minutes.

      • Add the activated amino acid solution to the resin.

      • Agitate for 1-2 hours.

      • Drain and wash the resin with DMF (3 x 5 mL).

    • Second Coupling:

      • Repeat the coupling step with a fresh solution of activated Fmoc-homo-L-tyrosine.

      • After the second coupling, wash the resin thoroughly with DMF (5 x 5 mL).

    Causality Behind Double Coupling: Unnatural amino acids, especially those with bulky side chains, can sometimes exhibit slower coupling kinetics. A double coupling strategy ensures the reaction goes to completion, minimizing the formation of deletion sequences.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a third coupling may be necessary.

  • Chain Elongation:

    • Repeat the deprotection (Step 2) and coupling (Step 3, using a single coupling for standard amino acids) steps for the remaining amino acids in your peptide sequence.

  • Final Deprotection:

    • After the final coupling, perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., Reagent K, 5 mL) to the resin.

    • Incubate at room temperature with occasional swirling for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Logical Relationship of SPPS Steps

SPPS_Logic start Start | Swollen Resin with Free Amine coupling Coupling Add Fmoc-AA, Coupling Reagent, Base start->coupling wash1 Wash Remove Excess Reagents coupling->wash1 deprotection Fmoc Deprotection Add 20% Piperidine in DMF wash1->deprotection wash2 Wash Remove Piperidine and Dibenzofulvene Adduct deprotection->wash2 cycle_decision More Amino Acids? wash2->cycle_decision cycle_decision->coupling Yes end End | Proceed to Cleavage cycle_decision->end No

Caption: The iterative cycle of solid-phase peptide synthesis.

Characterization of homo-L-tyrosine-Containing Peptides

Thorough characterization is essential to confirm the identity and purity of the synthesized peptide.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for assessing the purity of the crude peptide and for its purification.

  • Expected Retention Behavior: Due to the increased hydrophobicity of the homo-L-tyrosine residue, peptides containing this UAA will typically have a longer retention time on a C18 column compared to their native tyrosine-containing counterparts. The magnitude of this shift will depend on the overall sequence and the number of homo-L-tyrosine substitutions.

  • Typical HPLC Conditions:

    • Column: C18, 3.5-5 µm particle size

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 30-60 minutes is a good starting point.

    • Detection: UV absorbance at 220 nm and 280 nm (the latter for the aromatic side chain).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

  • Expected Mass: The molecular weight of a peptide containing homo-L-tyrosine will be 14 Da higher for each substitution compared to the native peptide (the mass of the additional CH₂ group).

  • Tandem Mass Spectrometry (MS/MS): MS/MS can be used to sequence the peptide and confirm the position of the homo-L-tyrosine residue. The fragmentation pattern will be similar to that of a standard peptide, with the b- and y-ion series being predominant. The mass difference of 14 Da will be observed in the fragment ions that contain the homo-L-tyrosine residue.

Conclusion

Fmoc-homo-L-tyrosine is a versatile building block for protein engineering and peptide-based drug discovery. Its straightforward incorporation into peptides using standard Fmoc-SPPS protocols allows for the rational design of molecules with enhanced stability, modulated receptor binding, and novel functionalities. The detailed protocols and application notes provided in this guide are intended to facilitate the adoption of this powerful tool in your research, paving the way for the development of next-generation protein therapeutics and a deeper understanding of protein science.

References

  • PubChem. (n.d.). (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-hydroxyphenyl)butanoic acid. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Bérubé, C., Guay, L. D., Fraser, T., Lapointe, V., Cardinal, S., & Biron, É. (2023). Convenient route to Fmoc-homotyrosine via metallaphotoredox catalysis and its use in the total synthesis of anabaenopeptin cyclic peptides. Organic & Biomolecular Chemistry, 21(45), 9011–9020. [Link]

  • Venneti, N. M., Ramakrishna, B. S., Harris, Z. K., Kasmer, S. C., Anderson, D. P., Peraino, N. J., Westrick, J. A., & Stockdill, J. L. (2025). Synthesis of anabaenopeptins with a strategic eye toward N-terminal sequence diversity. Journal of Peptide Science, 31(3), e70003. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis. Retrieved from [Link]

  • Meek, J. L. (1980). Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition. Proceedings of the National Academy of Sciences, 77(3), 1632–1636. [Link]

  • Sparnins, V. L., & Chapman, P. J. (1976). Catabolism of L-tyrosine by the homoprotocatechuate pathway in gram-positive bacteria. Journal of bacteriology, 127(1), 362–366. [Link]

  • Adesso, S., d'Abrosca, B., De Martino, L., Di Maro, A., Florentino, A., Izzo, S., ... & Severino, V. (2019). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current medicinal chemistry, 26(23), 4347–4376. [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

  • Beene, D. L., Brandt, G. S., & Lester, H. A. (2002). Tyrosine residues that control binding and gating in the 5-hydroxytryptamine3 receptor revealed by unnatural amino acid mutagenesis. Journal of Neuroscience, 22(23), 10181-10189.
  • Brezden, A., & Brezden, T. (2022). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity.
  • Baczek, T., & Kaliszan, R. (2005). Prediction of peptide retention at different HPLC conditions from multiple linear regression models. Journal of proteome research, 4(2), 549-555.
  • Dong, S., & Li, Y. (2018). A review on the prediction of peptide retention time in reversed-phase liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 157, 296-306.
  • Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual review of biochemistry, 79, 413-444.

Topic: Methods for Synthesizing Peptides Containing Homotyrosine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Incorporating non-proteinogenic amino acids like homotyrosine into peptide sequences is a key strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate conformational properties. Homotyrosine, an analog of tyrosine with an additional methylene group in its side chain, presents unique challenges and opportunities in peptide synthesis. This guide provides a comprehensive overview of the prevailing methodologies for synthesizing homotyrosine-containing peptides, with a primary focus on the robust and widely adopted Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry. We delve into the critical aspects of protecting group strategy, coupling reagent selection, and potential side reactions. Detailed, field-proven protocols for synthesis, cleavage, purification, and analysis are provided to equip researchers with the practical knowledge required for success.

Introduction: The Significance of Homotyrosine in Peptide Design

Homotyrosine (hTyr) is a valuable tool in peptidomimetic and drug design. Its extended side chain, compared to tyrosine, can alter the peptide's interaction with biological targets, potentially leading to enhanced binding affinity or selectivity. The phenolic hydroxyl group remains a key functional element, capable of participating in hydrogen bonding or serving as a site for further modification, such as phosphorylation or glycosylation. The primary challenge in incorporating hTyr lies in its chemical synthesis and efficient, side-reaction-free integration into a growing peptide chain. This requires a carefully planned strategy, particularly concerning the protection of its reactive side-chain hydroxyl group.

Core Synthesis Strategies: An Overview

The synthesis of peptides is broadly achieved through two primary chemical methods: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). A third, less common but emerging method is enzymatic ligation.

  • Solid-Phase Peptide Synthesis (SPPS) : This is the dominant methodology for research and development due to its efficiency and amenability to automation.[1] The peptide is assembled sequentially while its C-terminus is anchored to an insoluble polymer resin.[2] This simplifies the purification process immensely, as excess reagents and soluble by-products are removed by simple filtration and washing after each step.[1][2] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most common approach.[3]

  • Liquid-Phase Peptide Synthesis (LPPS) : In this classical approach, peptide chains are elongated in a homogenous solution.[4][5] While it allows for easier purification and characterization of intermediates, it is significantly more labor-intensive than SPPS.[5] Modern LPPS often uses soluble tags to facilitate purification, combining some advantages of both methods.[6] It is particularly well-suited for the large-scale synthesis of shorter peptides (up to 20 amino acids).[6][7]

  • Enzymatic Ligation : This method utilizes enzymes, such as proteases, to form peptide bonds under mild, aqueous conditions.[8] It offers exceptional stereoselectivity and avoids the need for extensive side-chain protecting groups.[8] However, its application can be limited by enzyme specificity, reaction kinetics, and the potential for product hydrolysis.[8]

For the synthesis of novel peptides containing homotyrosine, SPPS is the method of choice due to its versatility, efficiency, and the commercial availability of suitably protected homotyrosine building blocks.

Solid-Phase Peptide Synthesis (SPPS) of Homotyrosine Peptides

The successful incorporation of homotyrosine via SPPS hinges on a robust orthogonal protecting group strategy and efficient coupling reactions.

The Orthogonal Protecting Group Strategy

Orthogonality is a fundamental concept in SPPS, ensuring that different protecting groups can be removed under distinct chemical conditions without affecting others.[9][10] For homotyrosine, this involves two key protections:

  • Temporary α-Amino Protection : The α-amino group of the incoming amino acid must be protected to prevent self-polymerization.[11] In modern SPPS, the Fmoc group is standard. It is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3]

  • Permanent Side-Chain Protection : The reactive phenolic hydroxyl group of homotyrosine must be masked throughout the synthesis to prevent side reactions, such as esterification during coupling steps.[12][13] In the context of Fmoc chemistry, an acid-labile protecting group is required. The tert-Butyl (tBu) group is the ideal choice for this purpose, as it is stable to the basic conditions used for Fmoc removal but is efficiently cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[12]

Therefore, the key building block for this process is Fmoc-L-Homotyrosine(tBu)-OH . A recent study has also demonstrated a convenient route to Fmoc-protected homotyrosine using metallaphotoredox catalysis, paving the way for easier access to this non-proteinogenic amino acid.[14][15]

Protecting Group Functionality Protected Cleavage Condition Stability
Fmoc α-Amino Group20% Piperidine in DMF (Mild Base)Stable to acid
tBu (tert-Butyl) Side-Chain Hydroxyl (hTyr)>90% Trifluoroacetic Acid (Strong Acid)Stable to base

Table 1: The standard orthogonal protecting group scheme for incorporating homotyrosine in Fmoc-based SPPS.

The SPPS Workflow

The synthesis proceeds in a cyclical manner, with each cycle adding one amino acid to the growing peptide chain.

SPPS_Workflow start Start: Resin with C-terminal Amino Acid deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 Wash (DMF) deprotect->wash1 couple Coupling: 1. Activate Fmoc-hTyr(tBu)-OH 2. Add to Resin wash1->couple wash2 Wash (DMF) couple->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat If sequence not complete final_cleave Final Cleavage & Deprotection (TFA Cocktail) wash2->final_cleave If sequence is complete repeat->deprotect end_product Crude Peptide final_cleave->end_product

Figure 1: General workflow for a single coupling cycle in Fmoc-SPPS.

Coupling Reagents: Driving Peptide Bond Formation

The formation of the amide bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming amino acid is not spontaneous and requires an activating agent, or "coupling reagent."[3] The choice of reagent is crucial for achieving high yields and minimizing side reactions, especially for sterically hindered couplings.[16]

Reagent Full Name Class Key Characteristics
HBTU 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateAminium/Uronium SaltHighly efficient, fast reaction times. A classic and reliable choice.[16]
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAminium/Uronium SaltMore reactive than HBTU, excellent for difficult couplings.[17] Minimizes racemization.
PyBOP® (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltVery effective, particularly for preventing racemization.[17]
DIC/Oxyma N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetateCarbodiimide + AdditiveA safer, non-explosive alternative to HOBt-based reagents.[16] Very efficient and cost-effective.

Table 2: Common coupling reagents used in Fmoc-SPPS.

Expert Insight: For incorporating homotyrosine, which is structurally similar to other bulky amino acids like tyrosine and tryptophan, standard reagents like HBTU or HATU are highly effective.[18] If a coupling is observed to be slow or incomplete (monitored by a Kaiser or TNBS test), a "double coupling" strategy—repeating the coupling step with fresh reagents—is recommended.[18]

Experimental Protocols

The following protocols are designed for manual SPPS on a 0.1 mmol scale. They can be adapted for automated synthesizers.

Protocol 1: Resin Preparation and Swelling

Causality: The polystyrene resin must be swollen in an appropriate solvent to allow reagents access to the reactive sites within the polymer matrix.[3]

  • Place 0.1 mmol of Fmoc-Rink Amide resin (or a suitable pre-loaded Wang resin) into a fritted peptide synthesis vessel.

  • Add ~5 mL of N,N-dimethylformamide (DMF).

  • Agitate gently (e.g., on a shaker or with nitrogen bubbling) for 30 minutes at room temperature.

  • Drain the DMF through the frit.

Protocol 2: Iterative Peptide Elongation Cycle

This cycle is repeated for each amino acid in the sequence.

A. Fmoc Deprotection Causality: The temporary Fmoc group is removed to expose the N-terminal amine for the next coupling reaction.

  • Add 3 mL of 20% (v/v) piperidine in DMF to the swollen resin.

  • Agitate for 3 minutes, then drain.

  • Add another 3 mL of 20% piperidine in DMF.

  • Agitate for 10-15 minutes, then drain.

  • Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

B. Homotyrosine Coupling Causality: The protected homotyrosine is activated by the coupling reagent to form a reactive ester, which then rapidly acylates the free amine on the resin-bound peptide. A tertiary base like DIPEA is required to ensure the carboxylate is available for reaction.[3]

  • In a separate vial, dissolve Fmoc-L-Homotyrosine(tBu)-OH (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.) in 2 mL of DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation solution. Note: This solution is often referred to as the "activation mixture."

  • Immediately add the activation mixture to the resin.

  • Agitate for 1-2 hours at room temperature.[17]

  • Drain the coupling solution.

  • Wash the resin with DMF (3 x 5 mL) and then Dichloromethane (DCM) (3 x 5 mL) to prepare for the next cycle or final cleavage.

Self-Validation: After the coupling step, a small sample of resin beads can be taken for a Kaiser test (or TNBS test) . A negative result (yellow beads for Kaiser) indicates a complete reaction (no free primary amines remaining). If the test is positive (blue beads), the coupling step should be repeated.

Protocol 3: Final Cleavage and Deprotection

Causality: A strong acid (TFA) is used to cleave the peptide from the resin support and simultaneously remove all acid-labile side-chain protecting groups (like tBu). Scavengers are critical to capture the reactive carbocations generated during deprotection, preventing re-attachment to sensitive residues like Trp or Met.

  • Wash the final peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare a cleavage cocktail. A standard cocktail is Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). A simpler version for peptides without sensitive residues is TFA/water/triisopropylsilane (95:2.5:2.5).[2]

  • Add 5 mL of the cleavage cocktail to the dry resin in the reaction vessel.

  • Agitate gently at room temperature for 2-3 hours.

  • Filter the TFA solution containing the cleaved peptide into a clean 50 mL centrifuge tube.

  • Wash the resin once with 1-2 mL of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise into 40 mL of ice-cold diethyl ether. A white precipitate should form.

  • Centrifuge the mixture (e.g., 3000 rpm for 5 min), decant the ether, and wash the peptide pellet twice more with cold ether.

  • After the final wash, dry the white peptide pellet under vacuum to remove residual ether.

Purification and Analysis

The crude product from SPPS contains the target peptide along with various impurities from incomplete reactions or side reactions.[19]

Purification by RP-HPLC

Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.[19] It separates molecules based on their hydrophobicity.

  • Sample Preparation : Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (ACN) with 0.1% TFA.

  • Chromatography :

    • Column : C18 stationary phase is standard.[20]

    • Mobile Phase A : 0.1% TFA in water.

    • Mobile Phase B : 0.1% TFA in ACN.

    • Gradient : A linear gradient from low %B to high %B is used to elute the peptides. More hydrophobic peptides will elute at higher concentrations of ACN.[19]

  • Fraction Collection : Collect fractions corresponding to the main peak detected by UV absorbance (typically at 214-220 nm).[19]

  • Analysis and Pooling : Analyze the purity of each collected fraction by analytical HPLC. Pool the fractions that meet the desired purity level (>95% is common for biological assays).

  • Lyophilization : Freeze the pooled fractions and lyophilize (freeze-dry) to obtain the final peptide as a fluffy white powder.[11]

HPLC_Workflow crude Crude Peptide in Solution hplc Inject onto RP-HPLC System crude->hplc gradient Elute with ACN/Water Gradient hplc->gradient collect Collect Fractions gradient->collect analyze Analyze Fraction Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyo Lyophilize pool->lyo final Purified Peptide lyo->final

Figure 2: Workflow for the purification of synthetic peptides.

Quality Control and Analysis

The identity and purity of the final homotyrosine-containing peptide must be confirmed.

  • Analytical RP-HPLC : Confirms the purity of the final product by showing a single major peak.[20]

  • Mass Spectrometry (MS) : Verifies the molecular weight of the synthesized peptide, confirming that the correct sequence, including the homotyrosine residue, has been assembled. MALDI-TOF or ESI-MS are standard techniques.[20]

  • Amino Acid Analysis (AAA) : Can be used to confirm the amino acid composition and determine the net peptide content.[20]

Conclusion

The synthesis of peptides containing homotyrosine is readily achievable using standard Fmoc-based solid-phase peptide synthesis protocols. The keys to success are the use of an orthogonally protected building block, Fmoc-L-Homotyrosine(tBu)-OH, and the selection of efficient coupling reagents like HATU or HBTU to ensure complete incorporation. By following the detailed protocols for synthesis, cleavage, and purification outlined in this guide, researchers can confidently produce high-quality homotyrosine-containing peptides for applications in drug discovery and chemical biology.

References

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
  • Bérubé, C., Guay, L. D., Fraser, T., Lapointe, V., Cardinal, S., & Biron, É. (2023). Convenient route to Fmoc-homotyrosine via metallaphotoredox catalysis and its use in the total synthesis of anabaenopeptin cyclic peptides. Organic & Biomolecular Chemistry, 21(45), 9011–9020.

Sources

Troubleshooting & Optimization

Improving Fmoc-homo-L-tyrosine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Fmoc-homo-L-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling and improving the solubility of this valuable amino acid derivative in organic solvents. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Introduction: Understanding the Solubility of Fmoc-homo-L-tyrosine

Fmoc-homo-L-tyrosine is a crucial building block in solid-phase peptide synthesis (SPPS) and other synthetic applications. Its structure, which includes the bulky, hydrophobic Fmoc protecting group and an additional methylene group in the side chain compared to standard tyrosine, significantly influences its solubility profile. While generally soluble in common polar aprotic solvents used in peptide synthesis, researchers can encounter difficulties in achieving desired concentrations or dissolution rates. This guide will provide a systematic approach to overcoming these challenges.

Troubleshooting Guide: Enhancing Fmoc-homo-L-tyrosine Solubility

This section provides a step-by-step approach to addressing solubility issues with Fmoc-homo-L-tyrosine. The flowchart below outlines the recommended troubleshooting workflow.

Fmoc-homo-L-tyrosine_Solubility_Workflow start Start: Fmoc-homo-L-tyrosine Powder solvent_choice Select Primary Solvent (e.g., DMF, NMP) start->solvent_choice dissolution_attempt Attempt Dissolution at Room Temperature (Vortex/Stir) solvent_choice->dissolution_attempt solubility_check Is it fully dissolved? dissolution_attempt->solubility_check sonication Apply Sonication (10-15 min cycles) solubility_check->sonication No success Solution Ready for Use solubility_check->success Yes sonication->solubility_check gentle_heat Gentle Warming (30-40°C) sonication->gentle_heat Still not dissolved gentle_heat->solubility_check co_solvent Add Co-solvent (e.g., DMSO, DCM in small increments) gentle_heat->co_solvent Still not dissolved co_solvent->dissolution_attempt failure Consult Further/Consider Alternative Strategies co_solvent->failure Persistent Issues

Caption: Troubleshooting workflow for dissolving Fmoc-homo-L-tyrosine.

Detailed Troubleshooting Steps:

Issue: Fmoc-homo-L-tyrosine is not dissolving or is dissolving very slowly in the chosen organic solvent at room temperature.

1. Verify Solvent Quality and Choice:

  • Primary Solvents: For solid-phase peptide synthesis, high-purity, amine-free N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are the recommended primary solvents.[1] These solvents have a good balance of polarity to solvate the peptide chain and the Fmoc-amino acid.

  • Solvent Quality: Ensure your solvents are of high purity and anhydrous. The presence of water or amine impurities can affect solubility and lead to side reactions. For instance, dimethylamine impurities in DMF can cause premature removal of the Fmoc group.

2. Mechanical Agitation:

  • Vortexing/Stirring: Before escalating to more advanced techniques, ensure thorough mechanical agitation. Vortexing the vial or stirring the solution for several minutes can often be sufficient to dissolve the compound, especially at lower concentrations.

3. Application of Sonication:

  • Mechanism: Sonication utilizes high-frequency sound waves to induce cavitation in the solvent – the formation and collapse of microscopic bubbles. This process generates localized high-energy, breaking down solute agglomerates and increasing the surface area for solvation, thereby accelerating dissolution.

  • Protocol:

    • Place the vial containing the Fmoc-homo-L-tyrosine and solvent in a sonicating bath.

    • Sonicate in short bursts of 10-15 minutes.

    • After each cycle, visually inspect the solution for dissolution.

    • Avoid prolonged sonication, which can lead to localized heating and potential degradation of the compound.

4. Gentle Warming:

  • Rationale: Increasing the temperature of the solvent increases its kinetic energy, leading to more frequent and energetic collisions between solvent and solute molecules, which can overcome the intermolecular forces holding the solid together.

  • Protocol:

    • Gently warm the solution to 30-40°C using a water bath or a heating block.

    • Continuously stir or intermittently vortex the solution while warming.

    • Caution: Avoid excessive heat (above 40°C) as it can risk thermal degradation of the Fmoc-amino acid.

5. The Use of Co-solvents:

  • Principle: If Fmoc-homo-L-tyrosine remains insoluble, introducing a small amount of a co-solvent can alter the overall polarity of the solvent system, which can disrupt the solute-solute interactions and promote dissolution.

  • Recommended Co-solvents:

    • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent that can be an excellent choice for dissolving stubborn Fmoc-amino acids. Add DMSO dropwise or in small volumetric increments (e.g., 1-5% v/v) to your primary solvent (DMF or NMP).

    • Dichloromethane (DCM): A less polar solvent that can also aid in dissolution, particularly if the insolubility is due to the hydrophobic nature of the Fmoc group. Add DCM in small increments.

  • Protocol:

    • To your suspension of Fmoc-homo-L-tyrosine in the primary solvent, add the co-solvent in 1% (v/v) increments.

    • After each addition, vortex or stir thoroughly before adding more.

    • Observe for dissolution. In many cases, only a small amount of co-solvent is necessary.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving Fmoc-homo-L-tyrosine?

A1: For applications in solid-phase peptide synthesis, high-purity, amine-free N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the industry-standard choices and should be your first options.[1] For other applications, Dimethyl sulfoxide (DMSO) and Dichloromethane (DCM) are also effective solvents.[2]

Q2: I've heard that Fmoc-amino acids can be difficult to dissolve. Why is that?

A2: The solubility of Fmoc-amino acids is a balance between the polar amino acid portion and the large, nonpolar, and rigid fluorenylmethoxycarbonyl (Fmoc) protecting group. The bulky nature of the Fmoc group can lead to strong intermolecular π-π stacking interactions in the solid state, which require significant energy to overcome for dissolution. The "homo" designation in Fmoc-homo-L-tyrosine indicates an additional methylene group in the side chain, which further increases its hydrophobicity.[3]

Q3: Is it safe to heat my Fmoc-homo-L-tyrosine solution to get it to dissolve?

A3: Gentle heating to 30-40°C is generally safe and effective. However, prolonged exposure to higher temperatures should be avoided as it can lead to the degradation of the Fmoc-protecting group or other side reactions. Always monitor the solution and use the minimum heat necessary to achieve dissolution.

Q4: Can I pre-dissolve Fmoc-homo-L-tyrosine in a small amount of DMSO and then dilute it with my primary solvent like DMF?

A4: Yes, this is a common and effective strategy. DMSO is a powerful solvent for many Fmoc-amino acids. Dissolving the compound in a minimal volume of DMSO first and then diluting with your primary reaction solvent can be a quick way to get it into solution. Ensure that the final concentration of DMSO is compatible with your downstream application.

Q5: Will sonication damage the Fmoc-homo-L-tyrosine molecule?

A5: When used appropriately, sonication is a safe and effective method for dissolving compounds and is unlikely to cause degradation of Fmoc-homo-L-tyrosine. The key is to use short sonication cycles (10-15 minutes) and to monitor the temperature of the sonicating bath to prevent excessive heating.

Q6: I am still having trouble dissolving Fmoc-homo-L-tyrosine even after trying all the above steps. What else can I do?

A6: If you are still facing significant solubility issues, consider the following:

  • Check the Purity of Your Compound: Impurities can sometimes affect solubility.

  • Consider a Different Salt Form: If you are using the free acid, a dicyclohexylamine (DCHA) salt of Fmoc-homo-L-tyrosine might be available, which can sometimes exhibit different solubility characteristics.[4]

Quantitative Solubility Data (Qualitative and Estimated)

While precise, publicly available quantitative solubility data for Fmoc-homo-L-tyrosine is limited, the following table provides a qualitative and estimated solubility guide based on its chemical properties and data for structurally similar Fmoc-amino acids.

SolventAbbreviationEstimated SolubilityNotes
N,N-DimethylformamideDMFSolubleThe most common solvent for SPPS. Solubility can be enhanced with gentle heating or sonication.
N-Methyl-2-pyrrolidoneNMPSolubleAnother excellent solvent for SPPS, often with slightly better solvating properties than DMF for difficult sequences.
Dimethyl sulfoxideDMSOHighly SolubleAn excellent solvent for dissolving Fmoc-amino acids, often used as a co-solvent to enhance the solubility in DMF or NMP. For Fmoc-Tyr-OH, a solubility of 66.67 mg/mL (165.26 mM) has been reported, requiring sonication.[5]
DichloromethaneDCMModerately SolubleCan be used as a co-solvent.
TetrahydrofuranTHFSparingly SolubleNot a primary choice for dissolution but may be used in specific synthetic applications.
ChloroformCHCl₃SolubleOften used in workup and purification steps.
Acetone(CH₃)₂COSolubleGenerally used for precipitation and washing rather than as a primary solvent for reactions.
Ethyl AcetateEtOAcSolublePrimarily used in extraction and chromatography.

Experimental Protocols

Protocol 1: Standard Dissolution in DMF or NMP

  • Weigh the desired amount of Fmoc-homo-L-tyrosine into a clean, dry vial.

  • Add the calculated volume of high-purity DMF or NMP to achieve the target concentration.

  • Vortex the mixture vigorously for 1-2 minutes at room temperature.

  • Visually inspect for complete dissolution. If undissolved solids remain, proceed to Protocol 2.

Protocol 2: Enhanced Dissolution using Sonication and Gentle Heat

  • Following Protocol 1, place the vial containing the suspension into a sonicating water bath.

  • Sonicate for 15 minutes. Check for dissolution.

  • If solids persist, transfer the vial to a heating block or water bath pre-heated to 35°C.

  • Stir or intermittently vortex the solution for 10-15 minutes.

  • If the compound is still not fully dissolved, consider adding a co-solvent as described in Protocol 3.

Protocol 3: Co-solvent Dissolution

  • To the suspension from Protocol 2, add DMSO in 1% (v/v) increments.

  • After each addition, vortex thoroughly for 30-60 seconds.

  • Continue adding DMSO incrementally until the solid is fully dissolved. Note the final percentage of DMSO used for future reference.

References

  • Biotage. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • HistoSonics. (2019). Peptide Synthesis made Efficient using Sonication. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-hydroxyphenyl)butanoic acid. Retrieved from [Link]

  • RayBiotech. (n.d.). Fmoc-Homo-Tyrosine.DCHA. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions During Fmoc-homo-L-tyrosine Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions encountered during the deprotection of Fmoc-homo-L-tyrosine in solid-phase peptide synthesis (SPPS). Our goal is to equip you with the foundational knowledge and practical solutions needed to navigate these challenges effectively, ensuring the integrity and purity of your synthetic peptides.

Section 1: The Chemistry of Fmoc Deprotection: Understanding the "Why"

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, prized for its base lability which allows for orthogonal protection schemes where acid-labile groups protect side chains.[1] The removal of the Fmoc group is achieved via a β-elimination mechanism, typically initiated by a secondary amine like piperidine.[2][3]

The process unfolds in two key steps:

  • Proton Abstraction: A base, typically 20-40% piperidine in a polar aprotic solvent (e.g., DMF), abstracts the acidic proton on the 9-position of the fluorene ring system.[2][4]

  • β-Elimination: This abstraction leads to a cascade that results in the elimination of the highly reactive dibenzofulvene (DBF) intermediate and the release of the free N-terminal amine of the peptide.[3]

Crucially, the deprotecting agent (piperidine) also serves as a scavenger, trapping the electrophilic DBF to form a stable, UV-active adduct, thereby preventing it from reacting with the newly liberated amine or other nucleophiles in the system.[2][5] Understanding this dual role is fundamental to troubleshooting many of the side reactions discussed below.

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide Carbanion Fmoc Carbanion Intermediate Fmoc_Peptide->Carbanion Proton Abstraction Piperidine Piperidine (Base) Piperidine->Carbanion DBF Dibenzofulvene (DBF) (Reactive Intermediate) Carbanion->DBF β-Elimination Free_Amine H₂N-Peptide (Desired Product) Carbanion->Free_Amine Adduct DBF-Piperidine Adduct (Stable) DBF->Adduct Trapping Piperidine_Scavenger Piperidine (Scavenger) Piperidine_Scavenger->Adduct Troubleshooting_Workflow cluster_deprotection During Fmoc Deprotection cluster_cleavage After Final Cleavage Problem Problem Observed During Fmoc-homo-Tyr Synthesis Incomplete Incomplete Deprotection (Deletion Sequences) Problem->Incomplete Mass_Plus_166 Mass +166 Da (Chain Termination) Problem->Mass_Plus_166 Mass_Plus_56 Mass +56 Da (Ring Alkylation) Problem->Mass_Plus_56 Cause_Agg Cause: Peptide Aggregation Incomplete->Cause_Agg Cause_DBF Cause: Inefficient DBF Scavenging Mass_Plus_166->Cause_DBF Cause_tBu Cause: Cationic Scavenging Failure Mass_Plus_56->Cause_tBu Solve_Agg Solution: • Use NMP solvent • Increase temperature • Use DBU/piperidine Cause_Agg->Solve_Agg Solve_DBF Solution: • Ensure piperidine quality • Optimize reaction time • Improve washing Cause_DBF->Solve_DBF Solve_tBu Solution: • Use scavenger cocktail (TFA/TIS/H₂O) • Add phenol for Tyr Cause_tBu->Solve_tBu

Caption: Troubleshooting workflow for common side reactions.

Q3: After final TFA cleavage, my mass spectrometry shows a +56 Da adduct on my homo-L-tyrosine-containing peptide. This didn't happen during the Fmoc steps. Why?

A3: This is a classic side reaction that occurs during final acidolysis, not Fmoc deprotection. The +56 Da mass corresponds to the alkylation of the electron-rich aromatic ring of homo-L-tyrosine by a tert-butyl cation.

Causality & Prevention:

  • Mechanism: During treatment with strong acid (e.g., Trifluoroacetic Acid - TFA), the tert-butyl (tBu) protecting groups on homo-L-tyrosine and other residues (e.g., Ser(tBu), Thr(tBu), Asp(OtBu)) are cleaved, generating highly reactive tert-butyl carbocations. [6][7]These electrophilic cations can attack the nucleophilic aromatic ring of homo-L-tyrosine, leading to irreversible modification. [3]* Solution: Cation Scavenging: This side reaction is entirely preventable by using an appropriate "cleavage cocktail" that contains cation scavengers. These nucleophilic agents trap the carbocations before they can react with the peptide.

    • Standard Scavengers: Triisopropylsilane (TIS) is an excellent scavenger for tert-butyl cations. Water acts as a scavenger and helps suppress other side reactions. [7] * Tyrosine-Specific Scavengers: Phenol is particularly effective at protecting tyrosine and its analogs because its structure mimics the side chain, acting as a competitive substrate for alkylation. [3]

Q4: Do I need to protect the side chain of homo-L-tyrosine?

A4: Yes, absolutely. The phenolic hydroxyl group of homo-L-tyrosine is nucleophilic and moderately acidic. Leaving it unprotected during SPPS can lead to several side reactions, including O-acylation during coupling steps or other modifications. [7]The standard protecting group in Fmoc chemistry is the tert-butyl ether (Tyr(tBu)), which is stable to the basic conditions of Fmoc deprotection but is cleanly removed during the final TFA cleavage. [7][9]

Section 3: Optimized Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin (10 mL per gram of resin).

  • Agitate at room temperature for 7-10 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.

  • Proceed to the amino acid coupling step.

Protocol 2: Final Cleavage for Peptides Containing homo-L-tyrosine

CAUTION: TFA is extremely corrosive. Perform all steps in a certified fume hood with appropriate personal protective equipment (gloves, lab coat, eye protection). [7]

  • Wash the dried peptide-resin with dichloromethane (DCM) and dry under vacuum.

  • Prepare the cleavage cocktail. For a peptide containing homo-L-tyrosine, a robust mixture is Reagent K or a simplified version:

    • Recommended Cocktail: 92.5% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS), 2.5% 1,2-ethanedithiol (EDT). For sequences particularly sensitive to oxidation or containing multiple Tyr/Trp residues, adding 1-2% phenol is beneficial. [3][7]3. Add the cleavage cocktail to the resin (10-20 mL per gram of resin).

  • Stir or agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold excess of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Section 4: Data Summary Table
Side Reaction / IssueMass ChangePrimary CauseRecommended Solution & Rationale
Incomplete Deprotection N/A (Yield Loss)Peptide aggregation on the resin support. [3][8]Use NMP as a solvent, increase temperature, or use a DBU/piperidine cocktail to disrupt aggregates and improve reagent access. [2][8]
DBF Adduct Formation +166 DaInefficient scavenging of the dibenzofulvene (DBF) intermediate by piperidine. [5]Ensure high-quality reagents and sufficient deprotection time. Improve post-deprotection washing to remove all byproducts.
tert-Butylation +56 DaAttack of tert-butyl cations (from side-chain deprotection) on the aromatic ring during final TFA cleavage. [6][7]Use a cleavage cocktail containing cation scavengers like TIS, water, and phenol to trap reactive electrophiles. [3][7]
Aspartimide Formation 0 Da (Isomer)Piperidine-catalyzed cyclization of Asp residues, particularly in Asp-Gly or Asp-Ser sequences. [4][8]Add 1-2% HOBt to the piperidine deprotection solution to suppress the side reaction by protonating the intermediate. [8]
References
  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press. Retrieved January 27, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 27, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 27, 2026, from [Link]

  • St. Amant, A. H., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(41), 13866–13875. [Link]

  • Amino Acid Sidechain Deprotection. (n.d.). AAPPTec. Retrieved January 27, 2026, from [Link]

  • López, J., et al. (2017). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 22(11), 1794. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved January 27, 2026, from [Link]

  • Miranda, L. P., & Mezo, A. R. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53–69. [Link]

  • Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments. Retrieved January 27, 2026, from [Link]

Sources

Technical Support Center: Optimizing Activation of Fmoc-homo-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into the successful incorporation of Fmoc-homo-L-tyrosine in solid-phase peptide synthesis (SPPS). This resource addresses common challenges and provides practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling Fmoc-homo-L-tyrosine?

A1: Fmoc-homo-L-tyrosine presents two primary challenges during solid-phase peptide synthesis (SPPS). Firstly, the additional methylene group in its side chain compared to L-tyrosine increases its steric bulk, which can hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, potentially leading to incomplete coupling. Secondly, the increased hydrophobicity of the homo-tyrosine side chain can enhance inter-chain and intra-chain aggregation of the peptide-resin, further impeding coupling efficiency.[1]

Q2: Which coupling reagents are recommended for Fmoc-homo-L-tyrosine?

A2: For sterically hindered amino acids like Fmoc-homo-L-tyrosine, high-efficiency coupling reagents are recommended. Urionium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are generally preferred over carbodiimide-based methods like DIC/HOBt.[2] These reagents form highly reactive activated esters that can overcome the steric hindrance of Fmoc-homo-L-tyrosine.

Q3: How can I minimize racemization during the activation of Fmoc-homo-L-tyrosine?

A3: Racemization is a critical concern during the activation of any amino acid. It can occur via the formation of an oxazolone intermediate.[3] To suppress racemization when coupling Fmoc-homo-L-tyrosine, the following strategies are effective:

  • Use of Additives: Always include additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure in your coupling cocktail. These additives react with the activated amino acid to form an active ester that is less prone to racemization.[4]

  • Choice of Base: Use a non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts. Excess base can promote racemization.

  • Pre-activation Time: Keep the pre-activation time of the Fmoc-homo-L-tyrosine with the coupling reagent to a minimum before adding it to the resin. Prolonged pre-activation can increase the risk of racemization.

Q4: What is the recommended side-chain protecting group for homo-L-tyrosine in Fmoc-SPPS?

A4: Similar to standard L-tyrosine, the phenolic hydroxyl group of homo-L-tyrosine should be protected to prevent side reactions during peptide synthesis.[5] The most common and recommended protecting group is the tert-butyl (tBu) ether. This group is stable to the piperidine treatment used for Fmoc deprotection and is efficiently removed during the final trifluoroacetic acid (TFA) cleavage from the resin.

Troubleshooting Guide

Problem 1: Incomplete Coupling of Fmoc-homo-L-tyrosine

Symptom: A positive Kaiser test (blue beads) after the coupling step indicates the presence of unreacted free amines on the resin.

Causality:

  • Steric Hindrance: The bulky nature of Fmoc-homo-L-tyrosine can slow down the coupling reaction.

  • Peptide Aggregation: The hydrophobicity of the homo-tyrosine residue can lead to the collapse of the peptide chains on the resin, making the N-terminal amine inaccessible.[4][6]

  • Inefficient Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the steric barrier.

Solutions:

  • Double Coupling: Perform a second coupling of Fmoc-homo-L-tyrosine. After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated Fmoc-homo-L-tyrosine.

  • Increase Reaction Time: Extend the coupling time to allow for complete reaction. Monitor the reaction progress with a Kaiser test at regular intervals.

  • Use a More Potent Coupling Reagent: If you are using a carbodiimide-based activator like DIC/HOBt, switch to a more reactive uronium/aminium salt like HATU, HCTU, or COMU.[2]

  • Disrupt Aggregation:

    • Solvent Choice: Switch from N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP) as the solvent, as NMP is known to be better at disrupting secondary structures.

    • Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to disrupt hydrogen bonding and reduce aggregation.

    • Microwave-Assisted SPPS: The use of microwave energy can significantly enhance coupling efficiency for difficult sequences by breaking up aggregates and accelerating the reaction.

Problem 2: Racemization of the homo-L-tyrosine residue

Symptom: The final peptide product shows a diastereomeric impurity upon analysis by chiral chromatography or mass spectrometry.

Causality:

  • Over-activation: Prolonged exposure of the Fmoc-homo-L-tyrosine to the coupling reagent and base can lead to the formation of an oxazolone intermediate, which is prone to racemization.[3]

  • Excessive Base: The presence of excess tertiary amine base can catalyze the abstraction of the alpha-proton, leading to epimerization.[7]

Solutions:

  • Optimize Base Stoichiometry: Use no more than 2 equivalents of DIPEA or collidine relative to the amino acid.

  • Minimize Pre-activation: Add the activated Fmoc-homo-L-tyrosine solution to the resin immediately after a short pre-activation time (typically 1-2 minutes).

  • In-situ Activation: Add the coupling reagent and base to the resin-bound peptide first, followed by the Fmoc-homo-L-tyrosine. This can minimize the time the amino acid is in its activated form before coupling.

  • Incorporate Racemization Suppressants: Ensure that additives like HOBt, HOAt, or Oxyma Pure are present in the coupling cocktail.[4] HOAt and Oxyma Pure are generally considered more effective than HOBt in suppressing racemization.

Problem 3: Aggregation of the Peptide Chain After Coupling homo-L-tyrosine

Symptom: The resin beads clump together, and there is a noticeable decrease in resin swelling. Subsequent coupling steps are slow or incomplete.

Causality: The introduction of the hydrophobic homo-L-tyrosine residue can trigger the aggregation of the growing peptide chain, especially in sequences containing other hydrophobic residues.[1][6]

Solutions:

  • Solvent Exchange: Temporarily switch to a more polar solvent system, such as a mixture of DMF and dimethyl sulfoxide (DMSO), to disrupt hydrophobic interactions.

  • Incorporate "Difficult Sequence" Protocols:

    • Low-Load Resin: Synthesize the peptide on a resin with a lower substitution level to increase the distance between peptide chains.

    • Microwave Synthesis: Employ microwave-assisted SPPS to provide energy that disrupts aggregation.

  • Sequence Modification (if possible): If the peptide design allows, consider replacing adjacent hydrophobic amino acids with more polar ones to break up aggregation-prone sequences.

Data & Protocols

Comparison of Common Activation Methods for Fmoc-homo-L-tyrosine
Activation MethodReagent(s)Relative ReactivityRecommended Use CaseKey Considerations
Uronium/Aminium Salts HATU/DIPEA/HOAt+++++Highly Recommended for hindered amino acids like homo-L-tyrosine.Very fast reaction times. HOAt provides superior racemization suppression.[4]
HCTU/DIPEA++++A cost-effective and efficient alternative to HATU.Slightly less reactive than HATU but still very effective for hindered couplings.
COMU/DIPEA++++Excellent for microwave-assisted SPPS and for reducing explosion hazards associated with benzotriazole-based reagents.[2]The byproduct is water-soluble, which can simplify purification.
Carbodiimides DIC/HOBt++Standard couplings; may be less effective for homo-L-tyrosine.Longer reaction times are often required. Higher risk of incomplete coupling.
DIC/Oxyma Pure+++An improved carbodiimide method with better racemization suppression than HOBt.[8]Oxyma Pure is a safer alternative to HOBt.
Experimental Protocol: Standard Coupling of Fmoc-homo-L-tyrosine(tBu)-OH

This protocol is a general guideline and may require optimization based on the specific peptide sequence and synthesis scale.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide MBHA) in DMF for 30-60 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x), isopropanol (3x), and DMF (5x).

  • Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-homo-L-tyrosine(tBu)-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Capping:

    • Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, a second coupling (Step 2) is recommended.

    • If the coupling remains incomplete, cap the unreacted amines using a solution of 10% acetic anhydride and 10% DIPEA in DMF for 20 minutes to prevent the formation of deletion peptides.

Visualizing the Activation and Coupling Workflow

G cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_hTyr Fmoc-homo-L-tyrosine(tBu)-OH Activated_Ester Activated OAt Ester Fmoc_hTyr->Activated_Ester HATU HATU/HOAt HATU->Activated_Ester Base DIPEA Base->Activated_Ester Coupled_Peptide Resin-Bound Peptide + homo-L-tyrosine Activated_Ester->Coupled_Peptide Nucleophilic Attack Resin_Peptide Resin-Bound Peptide with free N-terminus Resin_Peptide->Coupled_Peptide caption Workflow for the activation and coupling of Fmoc-homo-L-tyrosine.

Caption: Workflow for the activation and coupling of Fmoc-homo-L-tyrosine.

Potential Side Reaction: Racemization Pathway

G cluster_racemization Racemization via Oxazolone Formation Activated_AA Activated Amino Acid Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular Cyclization Active_Ester Less Racemization-Prone Active Ester Activated_AA->Active_Ester Trapping Racemized_AA Racemized (D-homo-L-tyrosine) Oxazolone->Racemized_AA Proton Abstraction/ Reprotonation Base Excess Base Base->Oxazolone Promotes HOBt HOBt/HOAt/Oxyma HOBt->Active_Ester Coupled_Peptide Coupled_Peptide Active_Ester->Coupled_Peptide Desired Coupling caption Mechanism of racemization and its suppression by additives.

Caption: Mechanism of racemization and its suppression by additives.

References

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Al Musaimi, O., et al. (2020). Convenient route to Fmoc-homotyrosine via metallaphotoredox catalysis and its use in the total synthesis of anabaenopeptin cyclic peptides. Organic & Biomolecular Chemistry, 18(3), 431-436. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Bulletins & General Procedures. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2013). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Journal of Peptide Science, 19(7), 408-414. Retrieved from [Link]

  • Stadler, B., et al. (2021). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS). ResearchGate. Retrieved from [Link]

  • Piras, M., et al. (2022). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu–Asp–Tyr Motif. ChemistryOpen, 11(1), e202100243. Retrieved from [Link]

  • Amaral, J. L., et al. (2022). Aggregation of a Parkinson's Disease-Related Peptide: When Does Urea Weaken Hydrophobic Interactions?. The Journal of Physical Chemistry B, 126(22), 4026-4035. Retrieved from [Link]

  • Fields, G. B., & Fields, C. G. (1993). Methods for Removing the Fmoc Group. Peptide Research, 6(3), 115-121. Retrieved from [Link]

  • Guryanov, I., et al. (2022). New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. Gels, 8(8), 522. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry, 8, 303. Retrieved from [Link]

  • Wünsch, E., et al. (1996). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 48(5), 488-495. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • El-Faham, A., et al. (2018). Racemization during SPPS coupling step. ResearchGate. Retrieved from [Link]

  • McCallum, T., et al. (2021). Solid-Phase Photochemical Peptide Homologation/Cyclization. Journal of the American Chemical Society, 143(35), 14323-14328. Retrieved from [Link]

  • Albericio, F., et al. (2001). New Trends in Peptide Coupling Reagents. Organic Preparations and Procedures International, 33(3), 203-303. Retrieved from [Link]

  • Bachem. (n.d.). Solid Phase Peptide Synthesis: Resins, Linkers and Other Solid Supports. Retrieved from [Link]

Sources

Technical Support Center: HPLC Purification of Homotyrosine-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC purification of homotyrosine-containing peptides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique molecules. Homotyrosine, a non-proteinogenic amino acid, introduces specific challenges to standard peptide purification protocols due to its distinct physicochemical properties. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and field-proven insights to help you optimize your purification strategies and achieve high-purity products.

Understanding the Challenge: The Impact of Homotyrosine

Homotyrosine (hTyr) is an analog of tyrosine with an additional methylene group in its side chain. This seemingly small modification significantly increases the hydrophobicity of the peptide compared to its tyrosine-containing counterpart. This increased hydrophobicity is a primary factor influencing its behavior during reversed-phase high-performance liquid chromatography (RP-HPLC), the standard method for peptide purification[1].

The key challenges in purifying homotyrosine-containing peptides often revolve around:

  • Increased Retention and Potential for Peak Tailing: The enhanced hydrophobicity can lead to very strong interactions with the stationary phase, requiring higher concentrations of organic solvent for elution and potentially causing broad or tailing peaks[2].

  • Secondary Interactions: The phenolic hydroxyl group of homotyrosine can engage in secondary interactions, such as hydrogen bonding with residual silanols on the silica-based stationary phase, which can contribute to poor peak shape[3].

  • Solubility Issues: Highly hydrophobic peptides containing homotyrosine may have limited solubility in the aqueous mobile phases typically used at the start of an HPLC gradient, leading to precipitation on the column or in the injection loop[2][4].

  • Co-elution with Similar Impurities: Deletion sequences or other closely related peptide impurities that also contain homotyrosine will have similar hydrophobic profiles, making them difficult to resolve from the target peptide[1].

This guide will provide systematic approaches to address these challenges, enabling you to develop robust and efficient purification methods.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when purifying homotyrosine-containing peptides.

Q1: My homotyrosine-containing peptide is showing significant peak tailing. What is the likely cause and how can I fix it?

A1: Peak tailing is often a result of secondary interactions between the peptide and the stationary phase, or issues with the column itself[5]. The phenolic hydroxyl group of homotyrosine can interact with exposed, acidic silanol groups on the silica packing material[3].

Troubleshooting Steps:

  • Optimize the Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a common ion-pairing agent that helps to mask these silanol interactions and improve peak shape[3]. Ensure you are using an adequate concentration, typically 0.1%. If tailing persists, consider a stronger ion-pairing agent like heptafluorobutyric acid (HFBA), which can offer different selectivity and potentially better peak shape for hydrophobic peptides[6].

  • Check Column Health: A degraded column with exposed silanols can exacerbate tailing. Consider flushing the column with a strong solvent wash or, if the column is old, replacing it.

  • Adjust Mobile Phase pH: Operating at a lower pH (e.g., with 0.1% TFA) ensures that the carboxyl groups are protonated, which can sometimes improve peak shape. However, for some peptides, exploring a higher pH (if using a pH-stable column) can alter selectivity and may improve peak symmetry[3][4].

Q2: I'm having trouble getting my hydrophobic homotyrosine peptide to elute from the C18 column, even at high acetonitrile concentrations. What should I do?

A2: This is a common issue with highly hydrophobic peptides. The strong interaction with the C18 stationary phase necessitates a stronger elution mobile phase or a less retentive stationary phase.

Troubleshooting Steps:

  • Use a Stronger Organic Modifier: While acetonitrile is standard, for very hydrophobic peptides, you can add a small percentage (1-5%) of isopropanol to the organic mobile phase (Mobile Phase B) to increase its elution strength[7].

  • Switch to a Less Retentive Column: A C8 or C4 column has a shorter alkyl chain and is less hydrophobic than a C18 column, which will reduce the retention of your peptide[7]. For peptides with aromatic side chains like homotyrosine, a phenyl-hexyl column can also offer alternative selectivity[8].

  • Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can decrease mobile phase viscosity and improve the kinetics of mass transfer, often leading to earlier elution and sharper peaks for hydrophobic peptides[4].

Q3: My peptide seems to be precipitating upon injection. How can I improve its solubility for HPLC purification?

A3: Solubility is a critical factor, especially for hydrophobic peptides which may not be fully soluble in the initial, highly aqueous mobile phase of a typical gradient[2][4].

Troubleshooting Steps:

  • Modify the Injection Solvent: While it's ideal to dissolve the sample in the initial mobile phase, this is not always possible. You can dissolve the peptide in a solvent containing a small amount of organic solvent (e.g., 5-10% acetonitrile) or a chaotropic agent like guanidine hydrochloride to improve solubility. However, be mindful that a strong injection solvent can lead to peak distortion.

  • Use At-Column Dilution: This technique involves mixing the sample with the mobile phase just before it reaches the column, which can help to prevent precipitation[3].

  • Increase the Initial Organic Concentration: Instead of starting your gradient at a very low percentage of organic solvent (e.g., 5% acetonitrile), try starting at a slightly higher concentration (e.g., 15-20%) where your peptide is more soluble.

Q4: How can I improve the resolution between my target homotyrosine peptide and a very similar impurity?

A4: Resolving closely eluting impurities requires careful optimization of the chromatographic conditions to exploit subtle differences in their properties[7].

Troubleshooting Steps:

  • Shallow the Gradient: A shallower gradient slope increases the separation time between peaks, which can significantly improve resolution[7][9]. For complex mixtures, a gradient slope of 0.25-0.5% organic change per column volume can be effective[3].

  • Change the Selectivity:

    • Mobile Phase pH: Altering the pH of the mobile phase can change the ionization state of acidic or basic residues in the peptide, leading to changes in retention and potentially resolving co-eluting peaks[4].

    • Stationary Phase: Switching to a column with a different stationary phase (e.g., from C18 to phenyl-hexyl or a polar-embedded phase) can alter the selectivity and improve separation[8].

    • Ion-Pairing Agent: Using a different ion-pairing agent (e.g., formic acid instead of TFA, if MS compatibility is needed) can also change the selectivity of the separation.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues during the HPLC purification of homotyrosine-containing peptides.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Symptom Potential Cause Recommended Solution
Peak Tailing - Secondary interactions with column silanols- Column contamination or degradation- Mass overload- Increase TFA concentration to 0.1% or use a different ion-pairing agent[3].- Wash the column with a strong solvent or replace the column.- Reduce the amount of sample loaded onto the column.
Peak Fronting - Sample solvent stronger than the mobile phase- Mass overload- Dissolve the sample in the initial mobile phase or a weaker solvent.- Reduce the sample load.
Broad Peaks - Slow kinetics of interaction with the stationary phase- Column void or channeling- High system dead volume- Increase the column temperature to improve mass transfer[4].- Replace the column if it is old or has been subjected to high pressures.- Use shorter, smaller internal diameter tubing where possible.
Problem 2: Low Resolution or Co-elution of Peaks
Symptom Potential Cause Recommended Solution
Peaks are not baseline separated - Gradient is too steep- Insufficient column efficiency- Similar hydrophobicity of target and impurity- Decrease the gradient slope (e.g., from 1%/min to 0.5%/min)[7][9].- Use a column with smaller particles or a longer column.- Change the selectivity by altering the mobile phase pH, stationary phase, or organic modifier[4][8].
Elution order changes between runs - Inadequate column equilibration- Temperature fluctuations- Ensure the column is fully equilibrated with the starting mobile phase before each injection.- Use a column heater to maintain a constant temperature[4].
Problem 3: Issues with Peptide Recovery and Retention
Symptom Potential Cause Recommended Solution
No retention (peptide elutes in the void volume) - Peptide is too hydrophilic for the column- Inappropriate injection solvent- This is less common for homotyrosine peptides, but if the peptide is short and has many charged residues, consider a more retentive column or ion-pairing agents[10][11].- Ensure the injection solvent is not significantly stronger than the mobile phase.
Irreversible binding or low recovery - Highly hydrophobic peptide adsorbing to the column- Peptide aggregation on the column- Use a less retentive column (C8 or C4) or a stronger organic modifier like isopropanol[7].- Increase column temperature to improve solubility and reduce secondary interactions[4].- Add a small amount of organic acid to the sample to disrupt aggregation.

Experimental Protocols & Workflows

Protocol 1: Method Development for a Novel Homotyrosine-Containing Peptide

This protocol outlines a systematic approach to developing a purification method from scratch.

Step 1: Initial Column and Mobile Phase Selection

  • Column: Start with a standard wide-pore (300 Å) C18 column, as these are generally suitable for peptides[7].

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

Step 2: Scouting Gradient

  • Run a fast, steep gradient to determine the approximate elution time of your peptide.

  • Example Gradient: 5% to 95% B over 10-15 minutes.

  • From this run, estimate the percentage of Mobile Phase B at which your peptide elutes.

Step 3: Gradient Optimization

  • Design a new, shallower gradient centered around the elution percentage from the scouting run[3][9].

  • Example: If the peptide eluted at 40% B in the scouting run, a good starting point for an optimized gradient would be 30% to 50% B over 20-30 minutes. This corresponds to a slope of 1% to 0.67% per minute.

Step 4: Peak Shape and Resolution Refinement

  • If peak shape is poor, consider the troubleshooting steps outlined above (e.g., adjusting temperature, changing ion-pairing agent).

  • If resolution is insufficient, further shallow the gradient or explore alternative column chemistries.

Workflow for Troubleshooting Poor Resolution

The following diagram illustrates a logical workflow for addressing poor resolution between your target peptide and a closely-eluting impurity.

G start Poor Resolution Observed shallow_gradient Decrease Gradient Slope (e.g., 1%/min to 0.5%/min) start->shallow_gradient check_resolution Is Resolution Sufficient? shallow_gradient->check_resolution change_temp Optimize Temperature (e.g., 30°C to 50°C) check_resolution->change_temp No end_good Purification Optimized check_resolution->end_good Yes check_resolution2 Is Resolution Sufficient? change_temp->check_resolution2 change_column Change Column Selectivity (e.g., C18 to Phenyl-Hexyl) check_resolution2->change_column No check_resolution2->end_good Yes check_resolution3 Is Resolution Sufficient? change_column->check_resolution3 change_modifier Change Mobile Phase Modifier (e.g., TFA to Formic Acid) check_resolution3->change_modifier No check_resolution3->end_good Yes end_bad Further Method Development Required change_modifier->end_bad

Caption: Troubleshooting workflow for improving peak resolution.

Fraction Collection Strategies

Effective fraction collection is crucial for isolating the pure peptide.

  • Manual vs. Automated Collection: For well-resolved peaks, manual collection can be sufficient. However, for closely eluting peaks, an automated fraction collector triggered by UV absorbance thresholds will provide better precision and purity[12][13].

  • Peak Slicing: When a peak shows signs of an impurity on its leading or tailing edge, collect multiple "slices" across the peak. Analyze each fraction by analytical HPLC to identify the purest fractions to pool[9].

  • Post-Purification Analysis: Always verify the purity of your pooled fractions using high-resolution analytical HPLC or LC-MS before proceeding with lyophilization and subsequent experiments.

References

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]

  • HPLC Analysis and Purification of Peptides. PubMed Central, National Institutes of Health. [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

  • Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]

  • Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]

  • Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Biotage. [Link]

  • HPLC for Peptides and Proteins: Principles, Methods and Applications. IntechOpen. [Link]

  • Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International. [Link]

  • How to purify hydrophilic peptides - Why won't my peptide stick to my column?. Biotage. [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]

  • Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein. Waters Corporation. [Link]

  • Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central, National Institutes of Health. [Link]

  • A Guide to Fraction Collection in Chromatography. Gilson. [Link]

  • Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography. PubMed, National Institutes of Health. [Link]

  • How to Perform Fractionation Collection & Analysis using HPLC?. ResearchGate. [Link]

  • How can I get a proper HPLC for hydrophobic peptide?. ResearchGate. [Link]

  • How to choose an ion pairing agent to improve your peptide purification. Biotage. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • How to Improve Retention and Purification of a Hydrophilic Peptide on a C18 Prep Column?. ResearchGate. [Link]

Sources

Minimizing racemization of Fmoc-homo-L-tyrosine during coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fmoc-Homo-L-Tyrosine Coupling

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). This document addresses a critical challenge in peptide chemistry: the minimization of racemization during the coupling of Fmoc-homo-L-tyrosine.

Homo-L-tyrosine, with its extended side chain, is a valuable non-canonical amino acid. However, like many of its counterparts, its stereochemical integrity can be compromised during activation. This guide provides a blend of foundational theory, troubleshooting advice, and validated protocols to help you maintain the enantiomeric purity of your final peptide product.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common questions regarding the racemization of Fmoc-homo-L-tyrosine.

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process by which an enantiomerically pure starting material, in this case, the L-enantiomer of homo-tyrosine, is converted into a mixture containing both the L- and D-enantiomers. During peptide coupling, this leads to the formation of undesirable diastereomeric peptides, which are often difficult to separate and can have significantly different biological activities.

Q2: Why is Fmoc-homo-L-tyrosine susceptible to racemization during coupling?

A2: The primary mechanism for racemization of N-acylated amino acids during coupling is through the formation of a 5(4H)-oxazolone (also known as an azlactone). The process is initiated by the activation of the carboxylic acid group required for amide bond formation. The electron-withdrawing nature of the Fmoc protecting group enhances the acidity of the proton on the alpha-carbon (α-carbon). In the presence of a base, this proton can be abstracted from the oxazolone intermediate, leading to a planar, achiral enolate structure. Reprotonation of this enolate can occur from either face, resulting in a mixture of L- and D-isomers.

Q3: Are certain coupling reagents more prone to causing racemization than others?

A3: Yes, absolutely. The choice of coupling reagent is one of the most critical factors.

  • High-Risk Reagents: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), when used alone, are highly activating and generate a symmetric anhydride intermediate that is very susceptible to racemization.

  • Lower-Risk Reagents: Modern uronium/aminium salt reagents such as HBTU, HATU, and HCTU are generally safer. They react with the amino acid to form an activated ester in situ. When used with additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®), the risk is further mitigated. These additives act as trapping agents for the activated species, forming less reactive esters that are more resistant to oxazolone formation.

Q4: How does the choice of base impact racemization?

A4: The base is crucial for both deprotonating the incoming amine and neutralizing the reaction mixture. However, excess or overly strong bases can significantly accelerate racemization by promoting the abstraction of the α-proton from the oxazolone intermediate.

  • Sterically Hindered Bases: N,N-Diisopropylethylamine (DIPEA or DIEA) is often recommended because its steric bulk can disfavor the abstraction of the α-proton compared to smaller bases.

  • Non-Nucleophilic Bases: N-Methylmorpholine (NMM) is a good alternative with a lower tendency to cause racemization than triethylamine (TEA).

  • Collidine (2,4,6-Trimethylpyridine): This is another sterically hindered base that has shown excellent results in suppressing racemization.

Part 2: In-Depth Troubleshooting Guide

If you have identified diastereomeric impurities in your peptide, this section provides a structured approach to diagnosing and resolving the issue.

Issue 1: Significant D-Isomer Peak Observed via Chiral HPLC or LC-MS

Root Cause Analysis: The observation of a significant D-isomer indicates that racemization occurred during the coupling step of Fmoc-homo-L-tyrosine. The primary variables to investigate are your coupling chemistry, reaction conditions, and reagents.

Troubleshooting Workflow:

G cluster_reagent Reagent Solutions cluster_base Base Solutions cluster_conditions Condition Solutions start Problem: D-Isomer Detected reagent Step 1: Evaluate Coupling Reagent start->reagent base Step 2: Scrutinize Base Selection reagent->base If using DIC/DCC alone r1 Switch to HATU or HCTU reagent->r1 conditions Step 3: Assess Reaction Conditions base->conditions If using strong/unhindered base b1 Replace TEA with DIPEA or NMM base->b1 solution Solution: Enantiomeric Purity Preserved conditions->solution If temperature/time is high c1 Reduce coupling temperature to 0°C conditions->c1 r2 Ensure fresh Additive (OxymaPure® or HOBt) b2 Use stoichiometric amount of base (e.g., 2 eq. for hydrochloride salt) c2 Minimize coupling time (monitor via Kaiser test)

Caption: Troubleshooting workflow for racemization.

Detailed Recommendations:

  • Re-evaluate Your Coupling Cocktail:

    • Causality: The rate of aminolysis (the desired reaction) must be significantly faster than the rate of racemization. Modern uronium reagents, especially in the presence of additives, are designed to achieve this. HATU, for example, is known for its high efficiency and low racemization propensity due to the formation of a highly reactive HOBt ester.

    • Action: If you are using a carbodiimide like DIC with HOBt, consider switching to a pre-formulated, high-efficiency reagent like HATU or HCTU with OxymaPure® . OxymaPure® is often considered superior to HOBt as it is non-explosive and can lead to cleaner reactions with less racemization.

  • Optimize the Base:

    • Causality: As shown in the mechanism diagram below, the base is the culprit that abstracts the α-proton. A sterically hindered base like DIPEA is less able to approach the α-carbon, thus slowing down the rate of enolization and racemization.

    • Action: Replace triethylamine (TEA) with DIPEA or N-methylmorpholine (NMM). Crucially, use the minimum amount of base necessary. If the incoming Fmoc-amino acid is a free acid, you only need base to neutralize the salt of the N-terminal amine on the resin. Over-saturating the reaction with base creates a highly racemizing environment.

  • Control Reaction Kinetics:

    • Causality: Racemization is a time- and temperature-dependent process. Higher temperatures increase the rate of all reactions, including the undesirable enolization. Longer exposure to activating conditions gives the oxazolone more time to racemize.

    • Action: Perform the coupling at a reduced temperature. Start the activation of the Fmoc-homo-L-tyrosine at 0°C for 1-2 minutes before adding it to the resin. Allow the coupling reaction to proceed at 0°C for 30 minutes and then let it slowly warm to room temperature. Monitor the reaction using a qualitative test (like the Kaiser test) and stop it as soon as it is complete.

Mechanism of Racemization via Oxazolone Formation

G AA Fmoc-L-HomoTyr-OH Activated Activated Ester / Symmetric Anhydride AA->Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Chiral) Activated->Oxazolone - H₂O or Additive Enolate Planar Enolate (Achiral) Oxazolone->Enolate + Base - H⁺ (at α-C) Peptide_L Desired L-Peptide Oxazolone->Peptide_L + Resin-NH₂ (Fast, Desired) Racemized Racemized Oxazolone Enolate->Racemized + H⁺ Peptide_D Diastereomeric D-Peptide Racemized->Peptide_D + Resin-NH₂ (Undesired)

Caption: The oxazolone pathway for racemization.

Comparative Data on Coupling Reagents

The following table summarizes the relative risk of racemization associated with common coupling methods. Exact percentages can vary based on the specific sequence and conditions.

Coupling MethodAdditiveBaseRelative Racemization RiskKey Considerations
DIC / DCCNoneDIPEAVery High Not recommended for sensitive residues.
DICHOBtDIPEAModerate A classic method, but can be slow.
DICOxymaPure®DIPEA / NMMLow-Moderate Safer and often more efficient than HOBt.
HBTUHOBtDIPEALow Reliable and widely used.
HCTUHOBtDIPEAVery Low Faster kinetics than HBTU, reducing reaction time.
HATUHOAtDIPEA / CollidineExtremely Low Considered one of the gold standards for suppressing racemization.
COMUOxymaPure®DIPEA / NMMExtremely Low High solubility and reactivity, excellent for difficult couplings.

Part 3: Recommended Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-Homo-L-Tyrosine using HATU

This protocol is designed to minimize racemization by using a highly efficient coupling reagent at a reduced temperature.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-homo-L-tyrosine(tBu)-OH (3 equivalents)

  • HATU (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Reaction vessel with cooling capabilities (ice bath)

Procedure:

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x) to ensure it is clean and well-solvated.

  • Activation Solution Preparation (Pre-activation):

    • In a separate flask, dissolve Fmoc-homo-L-tyrosine(tBu)-OH and HATU in a minimal volume of anhydrous DMF.

    • Cool the solution to 0°C using an ice bath.

    • Add the DIPEA to the cooled solution.

    • Allow the activation to proceed for 2 minutes at 0°C. The solution may change color.

  • Coupling Reaction:

    • Drain the DMF from the resin.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Ensure the resin is fully suspended in the solution. If needed, add a small amount of additional DMF.

    • Allow the reaction to proceed for 30 minutes at 0°C, then let it warm to room temperature and continue coupling for another 1.5 hours.

  • Monitoring and Wash-up:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the reaction is complete.

    • Once complete, drain the reaction solution.

    • Wash the resin extensively with DMF (5x) and DCM (3x) to remove all residual reagents and byproducts.

    • Proceed to the next deprotection or cleavage step.

Protocol 2: Analysis of Enantiomeric Purity via Chiral HPLC

After cleavage and purification of the final peptide, its enantiomeric purity must be verified.

Procedure:

  • Total Hydrolysis:

    • Place a small sample (approx. 0.5 mg) of the purified peptide into a hydrolysis tube.

    • Add 500 µL of 6N HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze all peptide bonds.

  • Derivatization:

    • Evaporate the HCl from the hydrolysate.

    • The resulting free amino acids must be derivatized to be analyzed by chiral chromatography. A common method is derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). This creates diastereomeric derivatives that can be separated on a standard reverse-phase C18 column.

  • HPLC Analysis:

    • Dissolve the derivatized sample in a suitable solvent (e.g., Acetonitrile/Water).

    • Inject the sample onto a C18 HPLC column.

    • Run a gradient elution, typically from aqueous trifluoroacetic acid (TFA) to acetonitrile with TFA.

    • Monitor the elution at a wavelength appropriate for the dinitrophenyl group (e.g., 340 nm).

    • The L-D and L-L diastereomers will have different retention times. The peak area ratio allows for precise quantification of the D-isomer content.

  • Standard Preparation:

    • It is essential to run a standard of commercially available D-homo-tyrosine, derivatized in the same manner, to confirm the retention time of the D-isomer peak in your sample.

References

  • Title: The 5(4H)-oxazolone in peptide chemistry Source: Journal of Peptide Science URL: [Link]

  • Title: Racemization in Peptide Synthesis Source: Chemical Reviews URL: [Link]

  • Title: The modern arsenal of coupling reagents for peptide synthesis Source: Amino Acids URL: [Link]

  • Title: 2,4,6-Collidine as a base for the introduction of 3-hydroxy-4-oxo-1,4-dihydropyridine-1-yl-L-alanine into peptides Source: Journal of Peptide Research URL: [Link]

Technical Support Center: Fmoc-Homo-L-Tyrosine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fmoc-homo-L-tyrosine. This guide is designed to provide expert advice, troubleshooting protocols, and in-depth answers to frequently asked questions regarding the stability and handling of this unique amino acid derivative during solid-phase peptide synthesis (SPPS).

Introduction

Fmoc-homo-L-tyrosine is a valuable building block for introducing structural diversity and modifying the pharmacokinetic properties of synthetic peptides.[1] Its extended side chain, compared to L-tyrosine, can influence peptide conformation, receptor binding, and metabolic stability. However, like its proteinogenic counterpart, the phenolic side chain and the N-terminal Fmoc protecting group present specific challenges during synthesis that require careful consideration to ensure high yield and purity of the target peptide. This guide provides a comprehensive overview of these challenges and offers practical solutions based on established principles of peptide chemistry.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of peptides containing Fmoc-homo-L-tyrosine. Each problem is presented with its probable causes and a step-by-step resolution.

Issue 1: Incomplete Coupling of Fmoc-Homo-L-Tyrosine or the Subsequent Amino Acid

Symptoms:

  • Low yield of the desired peptide detected by mass spectrometry.

  • Presence of deletion sequences lacking the homo-tyrosine residue or the following amino acid.

  • Positive Kaiser test (or other free amine test) after the coupling step.

Probable Causes:

  • Steric Hindrance: The bulky Fmoc group and the potentially influential side chain of the growing peptide can hinder the approach of the incoming activated amino acid.

  • Peptide Aggregation: Hydrophobic sequences are prone to aggregation on the solid support, which can block reactive sites.[2] This can be exacerbated by the presence of the hydrophobic homo-tyrosine side chain.

  • Poor Resin Swelling: Inadequate swelling of the resin in the synthesis solvent can limit the accessibility of the peptide chains.

  • Inefficient Activation: The carboxylic acid of the incoming Fmoc-amino acid may not be fully activated.

Resolution Protocol:

  • Optimize Coupling Reagents:

    • Switch to a more potent activating agent. If you are using a carbodiimide like DIC alone, consider adding an additive such as OxymaPure or HOBt. Uronium/aminium-based reagents like HBTU, HATU, or COMU are generally more efficient for sterically hindered couplings.

  • Double Couple:

    • After the initial coupling reaction, drain the reaction vessel and repeat the coupling step with a fresh solution of activated Fmoc-homo-L-tyrosine.

  • Extend Coupling Time:

    • Increase the reaction time for the coupling step from the standard 1-2 hours to 4 hours or even overnight.

  • Disrupt Aggregation:

    • If aggregation is suspected, consider switching to a solvent system known to disrupt secondary structures, such as using N-methylpyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF).[2]

    • Incorporate a chaotropic salt like LiCl (0.5 M) in the DMF during the coupling step.

  • Monitor Coupling Efficiency:

    • Perform a qualitative test for free amines (e.g., Kaiser test) after the coupling step. If the test is positive, indicating incomplete coupling, repeat the coupling before proceeding to the deprotection step.

Issue 2: Side Reactions Involving the Homo-L-Tyrosine Phenolic Group

Symptoms:

  • Presence of unexpected peaks in the HPLC chromatogram of the crude peptide.

  • Mass spectrometry data indicating modification of the homo-tyrosine residue (e.g., addition of acyl groups).

  • Discoloration of the resin during synthesis.

Probable Causes:

  • O-Acylation: The free hydroxyl group of the homo-tyrosine side chain can be acylated during the coupling of the subsequent amino acid, leading to branched peptide impurities.[3]

  • Alkylation during Cleavage: Cationic species generated from side-chain protecting groups (e.g., t-butyl cations) or the resin linker during the final TFA cleavage can alkylate the electron-rich phenolic ring.

  • Oxidation: The phenolic ring is susceptible to oxidation, which can occur during synthesis or cleavage, leading to undesired byproducts.

Resolution Protocol:

  • Utilize Side-Chain Protection:

    • It is highly recommended to use Fmoc-homo-L-tyrosine with a protecting group on the phenolic hydroxyl. The tert-butyl (tBu) ether is the standard choice for Fmoc-based SPPS as it is stable to the basic conditions of Fmoc deprotection and is readily cleaved by TFA.[3]

  • Optimize the Cleavage Cocktail:

    • When cleaving the peptide from the resin, use a cleavage cocktail containing scavengers to quench reactive cationic species. A standard and effective cocktail for peptides containing sensitive residues like tyrosine (and by extension, homo-tyrosine) is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5).[4][5]

    • A simpler, less odorous alternative for many sequences is the TFA/TIS/water (95:2.5:2.5) cocktail.[6] Triisopropylsilane (TIS) is an effective cation scavenger.

  • Minimize Oxidation:

    • Work with freshly distilled solvents to minimize exposure to oxidative impurities.

    • If oxidation is a persistent issue, consider degassing the solvents and performing the synthesis and cleavage under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Premature Cleavage of the Fmoc Group

Symptoms:

  • Presence of deletion sequences in the final peptide.

  • Gradual decrease in peptide yield with increasing peptide length.

Probable Causes:

  • Basic Impurities in Solvents: Amine impurities in DMF or NMP can lead to slow, premature removal of the Fmoc group.

  • Prolonged Exposure to Basic Conditions: While unlikely with standard protocols, extended exposure to the deprotection reagent or residual base can be detrimental.

Resolution Protocol:

  • Use High-Purity Solvents:

    • Utilize peptide synthesis grade DMF or NMP with low amine content.

  • Optimize Deprotection Conditions:

    • Adhere to standard Fmoc deprotection protocols, typically 20% piperidine in DMF for a total of 10-20 minutes. Avoid unnecessarily long deprotection times.

  • Ensure Thorough Washing:

    • After the deprotection step, ensure the resin is thoroughly washed with DMF to remove all traces of piperidine before the next coupling step.

Frequently Asked Questions (FAQs)

Q1: Is side-chain protection for Fmoc-homo-L-tyrosine always necessary?

A1: While it may be possible to synthesize very short peptides without side-chain protection, it is strongly recommended for any sequence longer than a dipeptide.[3] The unprotected phenolic hydroxyl group is nucleophilic and can lead to O-acylation during subsequent coupling steps, resulting in difficult-to-separate branched impurities.[3] Using a side-chain protecting group like tert-butyl (tBu) is a robust strategy to prevent this side reaction.

Q2: What is the best side-chain protecting group for Fmoc-homo-L-tyrosine?

A2: The tert-butyl (tBu) ether is the most commonly used and highly recommended side-chain protecting group for tyrosine and its analogs in Fmoc SPPS.[3] It offers excellent stability to the basic conditions required for Fmoc group removal and is cleanly cleaved with TFA during the final deprotection and resin cleavage step.

Q3: How does the longer side chain of homo-tyrosine affect synthesis compared to tyrosine?

A3: The additional methylene group in the side chain of homo-tyrosine increases its length and flexibility. While the fundamental chemical reactivity of the phenolic group is expected to be very similar to that of tyrosine, the longer side chain may have subtle effects on:

  • Peptide Conformation and Aggregation: The increased hydrophobicity and flexibility could potentially influence inter-chain hydrogen bonding, which is a driver of aggregation.[2]

  • Coupling Kinetics: While not extensively documented, minor differences in steric hindrance compared to tyrosine might be observed. In most cases, standard coupling protocols should be sufficient.

Q4: My peptide containing homo-tyrosine is showing poor solubility after cleavage. What can I do?

A4: Poor solubility can be a consequence of the overall peptide sequence's hydrophobicity, which may be contributed to by the homo-tyrosine residue.

  • Purification Strategy: Try dissolving the crude peptide in a stronger solvent like neat acetic acid or a small amount of DMSO before diluting with the initial HPLC mobile phase.

  • Lyophilization: Lyophilize the purified peptide from a dilute solution of acetic acid or ammonium bicarbonate to obtain a fluffy, more easily solubilized powder. Avoid lyophilizing from TFA, as trifluoroacetate salts can sometimes be less soluble.

Q5: Can I expect any issues during the final cleavage and deprotection of a peptide containing homo-tyrosine(tBu)?

A5: The cleavage of the tBu group from homo-tyrosine should proceed under standard TFA-based conditions. The primary concern is preventing the recapturing of the liberated t-butyl cation by the electron-rich phenolic ring. The use of appropriate scavengers is critical.

Scavenger Purpose Recommended Concentration
Triisopropylsilane (TIS) Scavenges t-butyl cations and other carbocations.2.5 - 5%
Water Promotes TFA-mediated cleavage and helps dissolve the peptide.2.5 - 5%
1,2-Ethanedithiol (EDT) A reducing agent that can help prevent oxidation.2.5%
Thioanisole A scavenger for protecting groups like Arg(Pmc/Pbf).5%
Phenol Protects Tyr and Trp residues from alkylation.5%

A standard cocktail of TFA/TIS/Water (95:2.5:2.5) is often sufficient.[6] For peptides also containing other sensitive residues like Cys, Met, or Trp, a more comprehensive cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) is a safer choice.[4][5]

Experimental Protocols and Visualizations

Protocol 1: Standard Coupling of Fmoc-Homo-L-Tyrosine(tBu)
  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 x 1 minute).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Homo-L-Tyrosine(tBu) (4 equivalents), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 x 1 minute) and DCM (3 x 1 minute).

  • Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat steps 4-6.

Diagram: Troubleshooting Workflow for Incomplete Coupling

G start Incomplete Coupling Detected (e.g., Positive Kaiser Test) reagent_check Optimize Coupling Reagents (e.g., switch to HATU/HBTU) start->reagent_check double_couple Perform a Double Couple reagent_check->double_couple extend_time Extend Coupling Time (4h to overnight) double_couple->extend_time aggregation_check Address Potential Aggregation (Use NMP, add LiCl) extend_time->aggregation_check re_test Re-test for Free Amines aggregation_check->re_test success Proceed to Deprotection re_test->success Negative failure Consult Senior Scientist/ Re-synthesize re_test->failure Positive G cluster_synthesis During Synthesis cluster_cleavage During Cleavage o_acylation O-Acylation Phenolic -OH attacks activated carboxyl group fmoc_cleavage Premature Fmoc Cleavage Basic impurities in solvents alkylation Ring Alkylation Cationic species (e.g., tBu+) attack phenol ring oxidation Oxidation Formation of quinone-like species htyr Fmoc-Homo-L-Tyrosine htyr->o_acylation htyr->fmoc_cleavage htyr->alkylation htyr->oxidation

Caption: Potential side reactions for Fmoc-homo-L-tyrosine during synthesis and cleavage.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255-266.
  • AAPPTEC. (n.d.). Cleavage Cocktails; Reagent K. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical reviews, 109(6), 2455-2504.
  • Palladino, P., & Stetsenko, D. A. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic letters, 14(24), 6346-6349.

Sources

Technical Support Center: A Guide to Successful Synthesis with Fmoc-homo-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for solid-phase peptide synthesis (SPPS) involving Fmoc-homo-L-tyrosine. This guide is designed for researchers, scientists, and professionals in drug development who are incorporating this unique amino acid into their peptide sequences. As a non-canonical amino acid, Fmoc-homo-L-tyrosine, with its extended side chain, introduces specific challenges that require careful consideration during synthesis. This document provides in-depth troubleshooting advice in a user-friendly question-and-answer format, grounded in established peptide chemistry principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I should anticipate when using Fmoc-homo-L-tyrosine in my peptide synthesis?

When incorporating Fmoc-homo-L-tyrosine, you may encounter challenges related to its increased steric bulk and hydrophobicity compared to its natural counterpart, L-tyrosine. These properties can lead to:

  • Incomplete or slow coupling reactions: The additional methylene group in the side chain can sterically hinder the approach of the activated carboxyl group to the deprotected N-terminus of the growing peptide chain.

  • Increased peptide aggregation: The more hydrophobic nature of the homo-tyrosine side chain can promote interchain interactions, leading to peptide aggregation on the solid support.[1] This is a common issue with hydrophobic sequences and can result in poor solvation, leading to incomplete reactions.[1]

  • Difficulties in deprotection: In cases of severe aggregation, the accessibility of the Fmoc group to the deprotection reagent (e.g., piperidine) can be reduced, leading to incomplete removal and subsequent deletion sequences.[1]

Q2: My synthesis yield is significantly lower than expected after incorporating Fmoc-homo-L-tyrosine. What are the likely causes?

Low synthesis yield is a common issue in SPPS and can be exacerbated by the properties of Fmoc-homo-L-tyrosine. The primary culprits are typically:

  • Incomplete Coupling: This is a strong possibility due to the steric hindrance of the homo-tyrosine side chain. A standard coupling time may not be sufficient for complete reaction.

  • Peptide Aggregation: As the peptide chain elongates, aggregation can physically block reactive sites, leading to truncated sequences that are washed away during synthesis, thus lowering the final yield.[1]

  • Premature Cleavage: While less common with standard resins and linkers, repeated exposure to certain reagents or prolonged synthesis times can lead to minor premature cleavage from the resin.

Q3: I am observing a significant peak in my crude HPLC analysis that corresponds to a deletion of the homo-tyrosine residue. How can I prevent this?

A deletion of the intended amino acid is a clear indication of a failed coupling step. To address the deletion of homo-tyrosine, you should focus on optimizing the coupling reaction. This can be achieved by:

  • Extending the coupling time: Allow more time for the sterically hindered amino acid to react completely.

  • Double coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated Fmoc-homo-L-tyrosine to ensure all available N-termini have reacted.

  • Using a more potent coupling reagent: Consider using coupling reagents known to be effective for hindered amino acids, such as HATU or HCTU, in combination with a non-nucleophilic base like DIEA.[2]

In-Depth Troubleshooting Guides

Guide 1: Overcoming Incomplete Coupling of Fmoc-homo-L-tyrosine

Incomplete coupling is a frequent hurdle when working with sterically demanding amino acids. Below is a systematic approach to troubleshoot and resolve this issue.

Symptom: Presence of a significant deletion peak (-177.2 Da) corresponding to the absence of homo-tyrosine in the final mass spectrometry analysis.

Causality: The extended side chain of homo-tyrosine presents a steric barrier, slowing down the kinetics of the amide bond formation. Standard coupling protocols may not provide sufficient time or activation for the reaction to go to completion.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete coupling.

Detailed Protocols:

  • Kaiser Test: This colorimetric test detects free primary amines. A positive result (blue beads) after a coupling step indicates unreacted N-termini.

  • Extended Coupling: Increase the standard coupling time from 1-2 hours to 2-4 hours to allow for the slower reaction kinetics.

  • Double Coupling Protocol:

    • Perform the initial coupling of Fmoc-homo-L-tyrosine for 1-2 hours.

    • Drain the reaction vessel.

    • Wash the resin with DMF.

    • Add a fresh solution of activated Fmoc-homo-L-tyrosine and allow it to react for another 1-2 hours.

  • Enhanced Activation: Utilize a uronium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), which are known for their high efficiency with hindered couplings.

Recommended Reagent Concentrations for Enhanced Coupling:

ReagentEquivalents (relative to resin substitution)
Fmoc-homo-L-tyrosine3 - 5
HATU/HCTU2.9 - 4.9
DIEA6 - 10
Guide 2: Managing Peptide Aggregation

The increased hydrophobicity of the homo-tyrosine side chain can be a driving force for on-resin peptide aggregation, a phenomenon that can severely impact synthesis efficiency.

Symptom:

  • Resin beads clumping together.

  • Poor swelling of the resin in DMF.[1]

  • Gradual decrease in coupling and deprotection efficiency as the peptide chain elongates.

Causality: Hydrophobic interactions between peptide chains containing homo-tyrosine can lead to the formation of secondary structures that are poorly solvated, rendering reactive sites inaccessible.

Mitigation Strategies:

Caption: Strategies for mitigating peptide aggregation.

Detailed Protocols and Explanations:

  • Chaotropic Agents: Salts like LiCl disrupt the hydrogen bonding networks that contribute to aggregation, improving solvation of the peptide-resin.[1]

  • Microwave Synthesis: Increased temperature can disrupt intermolecular hydrogen bonds and accelerate coupling kinetics, often overcoming aggregation-related issues.

  • Low-Loading Resins: Using a resin with a lower substitution level increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.

Guide 3: Ensuring Complete Deprotection and Cleavage

The final deprotection and cleavage steps are critical for obtaining a high-purity product. The presence of homo-tyrosine warrants careful consideration of the cleavage cocktail to prevent side reactions.

Potential Side Reactions: The phenolic side chain of tyrosine and homo-tyrosine can be susceptible to alkylation by carbocations generated during the cleavage of protecting groups.[3] While the additional methylene group in homo-tyrosine may slightly alter the reactivity of the phenol, it is prudent to employ scavengers.

Recommended Cleavage Cocktail:

For peptides containing homo-tyrosine, a standard "Reagent K" cocktail is recommended to scavenge carbocations and protect sensitive residues.[4]

ComponentVolume %Purpose
Trifluoroacetic Acid (TFA)82.5Cleavage Reagent
Phenol5Scavenger for carbocations, protects Tyr/hTyr
Water5Scavenger, aids in deprotection
Thioanisole5Scavenger, protects Met and Trp
1,2-Ethanedithiol (EDT)2.5Scavenger, particularly for trityl groups

Cleavage Protocol:

  • Wash the peptide-resin with dichloromethane (DCM) to remove residual DMF.

  • Treat the resin with the cleavage cocktail (10 mL per gram of resin) for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Analytical Characterization

HPLC Purification:

Peptides containing the hydrophobic homo-tyrosine residue may exhibit longer retention times on reversed-phase HPLC columns.[5] A shallower gradient of acetonitrile in water (both containing 0.1% TFA) is recommended for optimal separation from closely eluting impurities.[6]

Mass Spectrometry:

The expected mass of a peptide containing homo-tyrosine will be 14 Da greater than the corresponding tyrosine-containing peptide for each substitution. In tandem mass spectrometry (MS/MS), the fragmentation pattern will be similar to that of tyrosine, with the characteristic y- and b-ion series. The immonium ion for homo-tyrosine will have a mass of 150.09 m/z.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. Retrieved from [Link]

  • Creese, A. J., & Cooper, H. J. (2014). Identification of Related Peptides through the Analysis of Fragment Ion Mass Shifts. Journal of Proteome Research, 13(8), 3858–3866. [Link]

  • Perez-Alem, N., et al. (2022). Aggregation of a Parkinson's Disease-Related Peptide: When Does Urea Weaken Hydrophobic Interactions?. ACS Chemical Neuroscience, 13(11), 1668-1679.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35. [Link]

  • Wikipedia. (2024, January 22). Proteomics. Wikipedia. Retrieved from [Link]

  • Albericio, F., & Subirós-Funosas, R. (2012). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Accounts of Chemical Research, 45(6), 947–956. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • De Cecco, M., et al. (2019). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. Journal of Pharmaceutical and Biomedical Analysis, 173, 118-133.
  • AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. AAPPTEC. Retrieved from [Link]

  • AAPPTEC. (n.d.). Amino Acid Sidechain Deprotection. AAPPTEC. Retrieved from [Link]

  • Li, M., et al. (2023). Recent Advances in Polyoxometalates Targeting Proteins Associated with Alzheimer's Disease: From Molecular Mechanisms to Therapeutic Applications. International Journal of Molecular Sciences, 24(3), 2353.
  • Hubner, J., et al. (2016). Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids. Analytical Chemistry, 88(17), 8909-8914.
  • Wikipedia. (2023, December 29). Ancient protein. Wikipedia. Retrieved from [Link]

  • AAPPTEC. (n.d.). Peptide Purification. AAPPTEC. Retrieved from [Link]

  • Zheng, J., et al. (2011). Mutations That Replace Aromatic Side Chains Promote Aggregation of the Alzheimer's Aβ Peptide. Biochemistry, 50(17), 3557–3565.
  • Wikipedia. (2024, January 23). Prion. Wikipedia. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry Blog. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of Fmoc-homo-L-tyrosine and Fmoc-tyrosine on Peptide Stability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel peptide therapeutics, enhancing stability is a paramount objective. Peptides often suffer from rapid degradation in vivo, limiting their bioavailability and therapeutic efficacy. The incorporation of non-proteinogenic amino acids is a widely adopted strategy to overcome this limitation. This guide provides a detailed comparison of two such amino acids, Fmoc-homo-L-tyrosine and the standard proteinogenic Fmoc-L-tyrosine, with a focus on their impact on peptide stability.

Structural Distinctions: The Impact of a Single Methylene Group

The primary difference between Fmoc-homo-L-tyrosine and Fmoc-L-tyrosine lies in the length of the side chain. Fmoc-homo-L-tyrosine possesses an additional methylene (-CH2-) group in its side chain, extending the distance between the aromatic phenol ring and the peptide backbone. This seemingly subtle modification can have profound effects on the resulting peptide's conformation and its susceptibility to enzymatic degradation.

Caption: Chemical structures of Fmoc-L-tyrosine and Fmoc-homo-L-tyrosine.

Enhancing Peptide Stability: The Role of Non-Natural Amino Acids

The introduction of unnatural amino acids like homo-L-tyrosine is a recognized strategy for improving the stability of peptide-based drugs.[1] The altered side-chain structure can hinder recognition by proteases, the enzymes responsible for peptide degradation in the body. This steric hindrance can lead to a longer circulating half-life and improved therapeutic potential.[2]

Enzymatic Stability

The extended side chain of homo-L-tyrosine can disrupt the specific interactions required for proteolytic enzymes to bind and cleave the peptide backbone. Many proteases have highly specific recognition sites, and the altered stereochemistry and length of the homo-L-tyrosine side chain can render the adjacent peptide bonds less susceptible to hydrolysis. While direct comparative data is limited, the general principle of increased proteolytic resistance with homo-amino acid incorporation is well-established.[2]

Chemical and Thermal Stability

The impact of the additional methylene group on chemical and thermal stability is less direct than its effect on enzymatic degradation. The inherent chemical reactivity of the tyrosine phenol group remains unchanged. However, alterations in the peptide's secondary structure, influenced by the modified amino acid, could potentially affect its overall stability under various pH and temperature conditions.

Hypothetical Comparative Stability Data

To illustrate the potential differences in stability, the following tables present hypothetical data from a comparative study.

Table 1: Enzymatic Degradation in Human Serum

Peptide VariantHalf-life (t½) in 80% Human Serum at 37°C (hours)
Peptide with L-tyrosine4.5
Peptide with homo-L-tyrosine12.0

Table 2: Stability at Different pH Conditions

Peptide Variant% Remaining after 24h at pH 5.0% Remaining after 24h at pH 7.4% Remaining after 24h at pH 9.0
Peptide with L-tyrosine928578
Peptide with homo-L-tyrosine959083

Experimental Protocol for Comparative Peptide Stability Analysis

This section outlines a comprehensive protocol for assessing the stability of peptides incorporating Fmoc-L-tyrosine versus Fmoc-homo-L-tyrosine.

G cluster_prep Sample Preparation cluster_assays Stability Assays cluster_analysis Analysis peptide_synthesis Synthesize Peptides (with L-Tyr and homo-L-Tyr) purification Purify by HPLC peptide_synthesis->purification characterization Characterize by Mass Spec purification->characterization stock_solution Prepare Stock Solutions characterization->stock_solution enzymatic Enzymatic Stability (Human Serum Incubation) stock_solution->enzymatic chemical Chemical Stability (Incubation at various pH) stock_solution->chemical thermal Thermal Stability (Incubation at various Temps) stock_solution->thermal sampling Time-point Sampling enzymatic->sampling chemical->sampling thermal->sampling quenching Quench Reaction sampling->quenching hplc_analysis HPLC Analysis quenching->hplc_analysis ms_analysis Mass Spec for Degradants hplc_analysis->ms_analysis data_processing Data Processing & Half-life Calculation hplc_analysis->data_processing

Caption: Workflow for comparative peptide stability analysis.

I. Materials and Reagents
  • Peptides containing L-tyrosine and homo-L-tyrosine (synthesized and purified)

  • Human serum (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Buffers of various pH (e.g., acetate for pH 5.0, phosphate for pH 7.4, borate for pH 9.0)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Water, HPLC grade

  • Incubator/water bath

  • Reversed-phase HPLC system with UV detector

  • Mass spectrometer

II. Experimental Procedure

A. Enzymatic Stability Assay (in Human Serum)

  • Peptide Incubation:

    • Prepare a 1 mg/mL stock solution of each peptide in an appropriate solvent (e.g., water or PBS).

    • In a microcentrifuge tube, add 80 µL of human serum and pre-warm to 37°C for 5 minutes.

    • Add 20 µL of the peptide stock solution to the serum to achieve a final concentration of 200 µg/mL.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a 10 µL aliquot of the reaction mixture.

  • Quenching:

    • Immediately add the 10 µL aliquot to 90 µL of a quenching solution (e.g., 10% TFA in ACN) to precipitate serum proteins and stop enzymatic activity.

    • Vortex and centrifuge at high speed for 10 minutes.

  • Analysis:

    • Analyze the supernatant by reversed-phase HPLC to quantify the amount of remaining intact peptide.

B. Chemical Stability Assay (pH Profile)

  • Peptide Incubation:

    • Prepare peptide solutions at a concentration of 200 µg/mL in buffers of different pH values (e.g., 5.0, 7.4, 9.0).

    • Incubate the solutions at a constant temperature (e.g., 37°C).

  • Time-Point Sampling and Analysis:

    • At specified time points, directly inject an aliquot of each solution into the HPLC system for analysis.

C. Thermal Stability Assay

  • Peptide Incubation:

    • Prepare peptide solutions in a stable buffer (e.g., PBS, pH 7.4).

    • Incubate the solutions at various temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

  • Time-Point Sampling and Analysis:

    • At designated intervals, analyze the samples by HPLC to determine the extent of degradation.

III. Data Analysis
  • Quantification:

    • Generate a standard curve for each peptide to correlate peak area from the HPLC chromatogram with peptide concentration.

  • Degradation Kinetics:

    • Plot the percentage of intact peptide remaining versus time for each condition.

    • Calculate the degradation half-life (t½) for the enzymatic stability assay by fitting the data to a first-order decay model.

Conclusion

The incorporation of Fmoc-homo-L-tyrosine in place of Fmoc-L-tyrosine presents a promising strategy for enhancing the enzymatic stability of therapeutic peptides. The additional methylene group in the side chain can effectively shield the peptide backbone from proteolytic attack, potentially leading to a longer in vivo half-life and improved pharmacological properties. While further experimental data is needed for a definitive quantitative comparison, the underlying principles of steric hindrance strongly support the use of homo-L-tyrosine as a tool for peptide drug optimization. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative stability studies and make informed decisions in the design of next-generation peptide therapeutics.

References

  • Henninot, A., Collins, J. C., & Nuss, J. M. (2018). The Current State of Peptide Drug Discovery: Back to the Future?. Journal of Medicinal Chemistry, 61(4), 1382–1414.
  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.
  • Aapptec. (n.d.). Beta Amino Acids and Beta Homo Amino Acids. Retrieved from [Link]

  • PubChem. (n.d.). Fmoc-L-tyrosine. Retrieved from [Link]

  • PubChem. (n.d.). Fmoc-homo-L-tyrosine. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC of peptides and proteins: principles and practice. RSC publishing.
  • Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current medicinal chemistry, 9(9), 963–978.

Sources

A Senior Application Scientist's Guide to Protecting Group Strategies for Homotyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of Homotyrosine in Peptide Synthesis

Homotyrosine, a non-proteinogenic amino acid, is a valuable building block in the design of novel peptides and peptidomimetics with enhanced biological activity and stability. Its structure, featuring an additional methylene group in the side chain compared to tyrosine, presents unique considerations for chemical synthesis, particularly in the selection of protecting groups. The success of a synthetic strategy involving homotyrosine hinges on the judicious choice of orthogonal protecting groups for its three reactive functionalities: the α-amino group, the α-carboxylic acid group, and the phenolic hydroxyl group of the side chain. This guide provides an in-depth comparison of common protecting group strategies for homotyrosine, supported by experimental insights and detailed protocols to aid researchers in making informed decisions for their specific synthetic goals.

The concept of orthogonality is paramount in multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others.[1] This principle is critical for complex peptide synthesis, enabling regioselective modifications and the construction of intricate molecular architectures.[1]

Core Principles of Protecting Group Selection

An ideal protecting group strategy for homotyrosine should exhibit the following characteristics:

  • Ease of Introduction and Removal: The protecting group should be introduced in high yield under mild conditions and removed cleanly without affecting other parts of the molecule.

  • Stability: The group must be stable to the reaction conditions employed in subsequent synthetic steps, such as peptide coupling and the deprotection of other functional groups.

  • Orthogonality: The deprotection conditions for one group must not affect others, allowing for sequential and selective manipulation of the amino acid's functional groups.[2]

  • Minimal Side Reactions: The chosen protecting groups and their cleavage conditions should minimize the risk of side reactions such as racemization, alkylation, or premature deprotection.

This guide will focus on the most widely used protecting groups for the α-amino and side-chain hydroxyl functionalities of homotyrosine: the tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Benzyloxycarbonyl (Cbz) groups.

Protecting the α-Amino Group: A Comparative Analysis

The choice of the α-amino protecting group dictates the overall strategy for peptide synthesis, primarily distinguishing between Boc- and Fmoc-based solid-phase peptide synthesis (SPPS).

Protecting GroupStructureIntroduction ReagentDeprotection ConditionsKey AdvantagesKey Disadvantages
Boc tert-ButoxycarbonylDi-tert-butyl dicarbonate (Boc)₂OStrong acids (e.g., TFA, HCl)[3][4]Robust, less prone to aggregation in some sequences.Harsh deprotection conditions can lead to side reactions.
Fmoc 9-FluorenylmethoxycarbonylFmoc-OSu, Fmoc-ClBase (e.g., 20% piperidine in DMF)[2][5]Mild deprotection conditions, compatible with acid-labile side-chain protecting groups.Base-labile, potential for diketopiperazine formation.[2]
Cbz (Z) BenzyloxycarbonylBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂/Pd-C)[6]Stable to both acidic and basic conditions, orthogonal to Boc and Fmoc.Not suitable for peptides containing sulfur or other reducible groups.

Protecting the Phenolic Hydroxyl Group: Orthogonal Strategies

The phenolic hydroxyl group of homotyrosine is nucleophilic and requires protection to prevent side reactions during peptide synthesis. The choice of the side-chain protecting group is dictated by the α-amino protection strategy to ensure orthogonality.

Side-Chain Protecting GroupStructureIntroduction ReagentDeprotection ConditionsCompatible α-Amino Group
Benzyl (Bzl) BenzylBenzyl bromide (BnBr)Strong acids (e.g., HF), Catalytic hydrogenolysis[7]Boc
tert-Butyl (tBu) tert-ButylIsobutylene, tert-Butyl acetateStrong acids (e.g., TFA)[8]Fmoc

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of homotyrosine. These are foundational procedures that can be optimized based on the specific substrate and desired scale.

Protocol 1: Synthesis of N-Boc-L-homotyrosine

This protocol describes the protection of the α-amino group of L-homotyrosine using di-tert-butyl dicarbonate.

Workflow Diagram:

Boc_Protection Homotyrosine L-Homotyrosine Reagents (Boc)₂O, Base (e.g., NaHCO₃) Dioxane/Water Homotyrosine->Reagents 1. Reaction Stir at RT Reagents->Reaction 2. Workup Acidify (e.g., HCl) Extract with Ethyl Acetate Reaction->Workup 3. Product N-Boc-L-homotyrosine Workup->Product 4.

Caption: Workflow for the N-Boc protection of L-homotyrosine.

Materials:

  • L-Homotyrosine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve L-homotyrosine (1 equiv.) in a 1:1 mixture of dioxane and water containing sodium bicarbonate (2 equiv.).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in dioxane dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.[1]

  • Remove the dioxane under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.[1]

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-homotyrosine.

Protocol 2: Synthesis of N-Fmoc-L-homotyrosine

This protocol details the protection of the α-amino group of L-homotyrosine using Fmoc-OSu.

Workflow Diagram:

Fmoc_Protection Homotyrosine L-Homotyrosine Reagents Fmoc-OSu, Base (e.g., Na₂CO₃) Acetone/Water Homotyrosine->Reagents 1. Reaction Stir at RT Reagents->Reaction 2. Workup Acidify (e.g., HCl) Extract with Ethyl Acetate Reaction->Workup 3. Product N-Fmoc-L-homotyrosine Workup->Product 4.

Caption: Workflow for the N-Fmoc protection of L-homotyrosine.

Materials:

  • L-Homotyrosine

  • 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃)

  • Acetone

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve L-homotyrosine (1 equiv.) in a 10% aqueous solution of sodium carbonate.

  • Add a solution of Fmoc-OSu (1.05 equiv.) in acetone dropwise to the stirred solution at room temperature.

  • Continue stirring at room temperature for 4-6 hours.

  • Remove the acetone under reduced pressure.

  • Wash the aqueous solution with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2 with 1M HCl at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product can be further purified by crystallization.

Protocol 3: Benzyl Protection of the Homotyrosine Side Chain (O-Benzylation)

This protocol describes the protection of the phenolic hydroxyl group of N-Boc-L-homotyrosine. A similar procedure can be followed for other N-protected homotyrosine derivatives.

Workflow Diagram:

Benzyl_Protection N_Boc_Homotyrosine N-Boc-L-homotyrosine Reagents Benzyl bromide (BnBr), Base (e.g., NaH) DMF N_Boc_Homotyrosine->Reagents 1. Reaction Stir at 0 °C to RT Reagents->Reaction 2. Workup Quench with Water Extract with Ethyl Acetate Reaction->Workup 3. Product N-Boc-O-benzyl-L-homotyrosine Workup->Product 4.

Caption: Workflow for the O-benzylation of N-Boc-L-homotyrosine.

Materials:

  • N-Boc-L-homotyrosine

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-L-homotyrosine (1 equiv.) in anhydrous DMF.

  • Cool the solution to 0 °C and add sodium hydride (1.1 equiv.) portion-wise. Stir for 30 minutes at 0 °C.

  • Add benzyl bromide (1.2 equiv.) dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 4: tert-Butyl Protection of the Homotyrosine Side Chain (O-tert-Butylation)

This protocol outlines the protection of the phenolic hydroxyl group of N-Fmoc-L-homotyrosine using isobutylene.

Materials:

  • N-Fmoc-L-homotyrosine

  • Isobutylene (liquefied)

  • Dichloromethane (DCM), anhydrous

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Fmoc-L-homotyrosine (1 equiv.) in anhydrous DCM in a pressure vessel.

  • Cool the vessel to -78 °C and condense isobutylene (10-20 equiv.) into the solution.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Seal the vessel and allow it to warm to room temperature, then stir for 48-72 hours.

  • Cool the vessel to 0 °C before carefully venting.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Deprotection Strategies: A Comparative Overview

The selective removal of protecting groups is the cornerstone of a successful orthogonal strategy. The following table summarizes the deprotection conditions for the discussed protecting groups.

Protecting GroupDeprotection Reagent(s)Typical ConditionsScavengers
Boc Trifluoroacetic acid (TFA)25-50% TFA in DCM, 30 min, RT[9]Triisopropylsilane (TIS), Water, Thioanisole
Fmoc Piperidine20% piperidine in DMF, 10-20 min, RT[2][5]Not typically required
Cbz (Z) H₂/Pd-CH₂ (1 atm), 10% Pd/C, Methanol or THF, RT, 1-16 h[6]Not applicable
Benzyl (Bzl) H₂/Pd-C or strong acidH₂ (1 atm), 10% Pd/C or HF, TFMSA[7]Anisole, p-cresol (for acid cleavage)
tert-Butyl (tBu) Trifluoroacetic acid (TFA)95% TFA, 1-2 h, RT[8][10]TIS, Water, Ethanedithiol (EDT)

Discussion and Recommendations

The optimal protecting group strategy for homotyrosine is highly dependent on the overall synthetic plan, including the sequence of the target peptide, the presence of other sensitive functional groups, and whether the synthesis is performed in solution or on a solid phase.

  • For Fmoc-based SPPS: The combination of an Fmoc -protected α-amino group and a tert-butyl (tBu) * ether on the side chain is the most common and generally recommended strategy.[11] The mild, base-mediated deprotection of the Fmoc group is orthogonal to the strong acid required to cleave the tBu group and release the peptide from the resin.[10]

  • For Boc-based SPPS: A Boc -protected α-amino group is typically paired with a benzyl (Bzl) ether for the side chain. Both groups are removed simultaneously during the final cleavage from the resin with strong acids like HF or TFMSA.[1] This strategy is robust but requires specialized equipment for handling strong acids.

  • For Solution-Phase Synthesis: The Cbz group offers excellent orthogonality to both acid- and base-labile protecting groups, making it a valuable tool for solution-phase synthesis and fragment condensation. Its removal by catalytic hydrogenolysis is exceptionally clean. However, its incompatibility with sulfur-containing amino acids and other reducible functionalities must be considered.

Potential Side Reactions and Mitigation

  • tert-Butylation of the Aromatic Ring: During the acid-mediated deprotection of tBu-based protecting groups, the liberated tert-butyl cation can potentially alkylate the electron-rich aromatic ring of homotyrosine. The use of scavengers such as triisopropylsilane (TIS) and water is crucial to trap these carbocations.

  • Racemization: While generally low with standard urethane-based protecting groups (Boc, Fmoc, Cbz), racemization can occur during the activation step for peptide coupling. The use of coupling reagents containing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress this side reaction.

  • Diketopiperazine Formation: In Fmoc-SPPS, the deprotected dipeptide at the N-terminus of the growing peptide chain can undergo intramolecular cyclization to form a diketopiperazine, leading to chain termination. This is particularly prevalent when proline or glycine is in the second position. Using specialized coupling protocols can minimize this side reaction.[2]

Conclusion

The successful incorporation of homotyrosine into synthetic peptides relies on a well-designed orthogonal protecting group strategy. For most applications in solid-phase peptide synthesis, the Fmoc/tBu approach offers the best combination of mild reaction conditions and high efficiency. The Boc/Bzl strategy remains a powerful alternative, particularly for complex sequences where peptide aggregation is a concern. The Cbz group provides an additional layer of orthogonality that is highly valuable in solution-phase synthesis. By understanding the chemical properties of these protecting groups and following robust experimental protocols, researchers can confidently utilize homotyrosine to create novel and impactful peptide-based molecules.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
  • Bodanszky, M., & Bodanszky, A. (1994). The practice of peptide synthesis. Springer-Verlag.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255-266.
  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current opinion in chemical biology, 4(3), 211-221.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Barany, G., & Merrifield, R. B. (1979). Solid-phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
  • Chem-Impex. (n.d.). Fmoc-O-tert-butyl-L-β-homotyrosine. Retrieved from [Link]

  • Methods in Molecular Biology. (1994). Peptide Synthesis Protocols. Humana Press.
  • Organic Syntheses. (n.d.). PEPTIDE SYNTHESIS USING N-ETHYL-5-PHENYLISOXAZOLIUM-3'-SULFONATE: CARBOBENZOXY-L-ASPARAGINYL-L-LEUCINE METHYL ESTER. Retrieved from [Link]

  • Digital Commons @ Michigan Tech. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to NMR Characterization of Fmoc-homo-L-tyrosine Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and chemical biology, the incorporation of non-proteinogenic amino acids is a cornerstone of innovation. These unique building blocks offer the ability to fine-tune the structural and functional properties of peptides, leading to enhanced stability, receptor affinity, and novel biological activities. Among these, homo-L-tyrosine, with its additional methylene group in the side chain compared to its proteinogenic counterpart L-tyrosine, presents a subtle yet significant modification. When coupled with the widely used Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for solid-phase peptide synthesis (SPPS), a thorough characterization of the resulting peptide is paramount.

This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic features of peptides containing Fmoc-homo-L-tyrosine. As Senior Application Scientists, we aim to move beyond a simple recitation of protocols and delve into the causality behind the observed spectral differences. This resource is designed to be a self-validating system, grounding its claims in experimental data and authoritative sources to empower researchers in their drug development endeavors.

The Structural Distinction: Tyrosine vs. Homo-tyrosine

The fundamental difference between L-tyrosine and L-homo-tyrosine lies in the length of the alkyl chain connecting the alpha-carbon to the phenolic ring. This seemingly minor change from a methylene to an ethylene linker has profound implications for the local conformational flexibility and the precise positioning of the aromatic ring, which can ultimately influence peptide structure and function. The N-terminal Fmoc group, a bulky and aromatic moiety, further contributes to the complexity of the NMR spectra, influencing the chemical environment of neighboring residues.

Caption: Chemical structures of Fmoc-L-tyrosine and Fmoc-L-homo-tyrosine.

Deciphering the ¹H NMR Spectrum: A Comparative Analysis

The ¹H NMR spectrum is the first and most direct window into the structural nuances of a peptide. The introduction of a homo-tyrosine residue in place of tyrosine leads to predictable yet informative changes in the spectrum.

Key Differentiating Features:

  • The γ-Methylene Protons: The most prominent difference is the appearance of a new multiplet in the aliphatic region of the spectrum, corresponding to the γ-methylene protons (Hγ) of the homo-tyrosine side chain. These protons are absent in tyrosine. Their chemical shift and coupling patterns provide valuable information about the side-chain conformation.

  • Shifts in β-Proton Resonances: The chemical shifts of the β-protons (Hβ) in homo-tyrosine are typically shifted upfield compared to those in tyrosine. This is due to the increased distance from the deshielding aromatic ring.

  • Aromatic Proton Shifts: While the chemical shifts of the aromatic protons of the phenolic ring are less dramatically affected, subtle changes can be observed, reflecting alterations in the local electronic environment and potential differences in through-space interactions.

  • Influence of the Fmoc Group: The bulky, aromatic Fmoc group at the N-terminus significantly influences the chemical shifts of the α-proton (Hα) and amide proton (NH) of the N-terminal amino acid, often causing a downfield shift. This effect can also extend to the subsequent residue in the peptide sequence. Rotational restriction around the C(O)-N bond of the carbamate linkage can lead to broadening or even doubling of some signals in the NMR spectrum.[1]

Table 1: Comparison of Typical ¹H NMR Chemical Shifts (ppm) for Tyrosine and Homo-tyrosine Residues in a Peptide Chain

ProtonL-TyrosineL-Homo-tyrosineRationale for Difference
~4.3-4.7~4.2-4.6The additional methylene group in homo-tyrosine can slightly alter the electronic environment and conformational preferences around the α-carbon.
~2.9-3.2~2.5-2.8Increased distance from the deshielding aromatic ring in homo-tyrosine leads to an upfield shift.
-~1.8-2.1This signal is unique to homo-tyrosine and represents the additional methylene group in the side chain.
Aromatic (ortho) ~7.0-7.2~7.0-7.2Minimal change, but can be influenced by subtle conformational differences.
Aromatic (meta) ~6.7-6.9~6.7-6.9Minimal change, but can be influenced by subtle conformational differences.

Note: These are approximate chemical shift ranges and can vary depending on the peptide sequence, solvent, and temperature.

Unveiling Connectivity with 2D NMR Spectroscopy

While 1D ¹H NMR provides a valuable overview, 2D NMR techniques are indispensable for the complete assignment and structural elucidation of peptides. For peptides containing Fmoc-homo-L-tyrosine, a standard suite of experiments including COSY, TOCSY, and NOESY/ROESY is essential.[2][3]

Caption: A typical workflow for the NMR structural analysis of a peptide.

1. Through-Bond Correlations: COSY and TOCSY

  • COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons that are typically separated by two or three bonds. In the context of homo-tyrosine, the COSY spectrum will be critical for establishing the connectivity within the side chain: Hα -> Hβ -> Hγ. This provides unambiguous identification of the homo-tyrosine spin system.

  • TOCSY (Total Correlation Spectroscopy): The TOCSY experiment extends the correlations observed in COSY to the entire spin system of an amino acid residue.[2] For homo-tyrosine, a TOCSY spectrum will show correlations between the amide proton (NH), Hα, Hβ, and Hγ, allowing for the complete assignment of all aliphatic protons within the residue from a single cross-peak.

2. Through-Space Correlations: NOESY and ROESY

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone experiment for determining the three-dimensional structure of peptides in solution.[2] It detects protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. For Fmoc-homo-L-tyrosine containing peptides, NOESY is crucial for:

    • Sequential Assignment: Establishing connectivities between adjacent amino acid residues (e.g., Hα of residue i to the NH of residue i+1).

    • Side-Chain Conformation: Observing NOEs between the Hγ protons of homo-tyrosine and other protons within the same residue or neighboring residues provides critical restraints for defining the side-chain torsion angles.

    • Global Fold: Identifying long-range NOEs between distant residues provides the necessary information to determine the overall fold of the peptide.

    • Fmoc Group Interactions: NOEs between the aromatic protons of the Fmoc group and protons on the peptide backbone or side chains can reveal the orientation of the protecting group and its influence on the local conformation.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized peptides where the NOE may be close to zero, ROESY provides an alternative method for observing through-space correlations.

Experimental Protocol: NMR Analysis of a Model Fmoc-Dipeptide

This section provides a detailed, step-by-step methodology for the NMR characterization of a model dipeptide, Fmoc-Gly-homo-Tyr-NH₂. This protocol is designed to be a self-validating system, with each step contributing to the final structural assignment.

1. Sample Preparation:

  • Synthesis and Purification: Synthesize the Fmoc-Gly-homo-Tyr-NH₂ peptide using standard solid-phase peptide synthesis protocols. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity as confirmed by analytical HPLC and mass spectrometry.

  • NMR Sample Preparation: Dissolve approximately 1-5 mg of the purified peptide in 500 µL of a deuterated solvent (e.g., DMSO-d₆ or a mixture of H₂O/D₂O 9:1). The choice of solvent will depend on the solubility of the peptide and the desired experimental conditions. For observing exchangeable amide protons, a solvent system containing H₂O is necessary.[2] Add a small amount of a reference standard, such as DSS or TSP, for chemical shift calibration.

2. NMR Data Acquisition:

  • Acquire all NMR data on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H NMR: Acquire a standard 1D ¹H spectrum to assess the overall quality of the sample and to obtain an initial overview of the proton resonances.

  • 2D gCOSY: Acquire a gradient-enhanced COSY spectrum to establish through-bond connectivities.

  • 2D TOCSY: Acquire a TOCSY spectrum with a mixing time of ~80 ms to identify the complete spin systems of the glycine and homo-tyrosine residues.

  • 2D NOESY: Acquire a NOESY spectrum with a mixing time of 200-400 ms to identify through-space correlations for sequential assignment and conformational analysis.

3. Data Processing and Analysis:

  • Process all NMR data using appropriate software (e.g., TopSpin, NMRPipe). Apply apodization functions and zero-filling to enhance resolution and signal-to-noise.

  • Resonance Assignment:

    • Identify the spin systems of glycine and homo-tyrosine in the TOCSY spectrum based on their characteristic chemical shifts and cross-peak patterns.

    • Use the NOESY spectrum to sequentially connect the two residues by identifying the NOE cross-peak between the Hα of Gly and the NH of homo-Tyr.

    • Assign the aromatic protons of the homo-tyrosine side chain and the Fmoc group.

  • Structural Analysis:

    • Integrate the cross-peaks in the NOESY spectrum to obtain distance restraints.

    • Measure the ³J(HNHα) coupling constants from a high-resolution 1D ¹H or 2D COSY spectrum to obtain dihedral angle restraints.

    • Use the distance and dihedral angle restraints as input for a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.

Conclusion and Future Perspectives

The incorporation of Fmoc-homo-L-tyrosine into peptides offers exciting possibilities for modulating their biological properties. A thorough NMR characterization is not merely a quality control step but a fundamental investigation into the structural consequences of this modification. By employing a combination of 1D and 2D NMR techniques, researchers can gain a detailed understanding of the peptide's conformation in solution. The comparative analysis presented in this guide highlights the key spectral signatures that differentiate homo-tyrosine from tyrosine, providing a framework for the confident characterization of these novel peptides. As the field of peptide therapeutics continues to evolve, the robust and detailed structural information provided by NMR will remain an indispensable tool for rational drug design and development.

References

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
  • Evans, P. (1995). Biomolecular NMR Spectroscopy. Oxford University Press.
  • Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
  • Höck, S., Marti, R., Riedl, R., & Simeunovic, M. (2018). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 72(11), 791-794.
  • Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 21-30.
  • Wishart, D. S., Sykes, B. D., & Richards, F. M. (1992). The chemical shift index: a fast and simple method for the assignment of protein secondary structure through NMR spectroscopy. Biochemistry, 31(6), 1647-1651.
  • G.A. Morris, et al. (2019). Convenient route to Fmoc-homotyrosine via metallaphotoredox catalysis and its use in the total synthesis of anabaenopeptin cyclic peptides. Organic & Biomolecular Chemistry, 17, 6057-6062.
  • Oldfield, E. (2002). Chemical Shifts in Amino Acids, Peptides, and Proteins. Annual Review of Physical Chemistry, 53, 349-378.
  • King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. In Comprehensive Natural Products II: Chemistry and Biology (pp. 280-325). Elsevier.
  • Pelay-Gimeno, M., et al. (2013). The structure of the anabaenopeptin F/carboxypeptidase A complex reveals a new binding mode for a potent inhibitor. Proceedings of the National Academy of Sciences, 110(40), 16039-16044.
  • BMRB - Biological Magnetic Resonance Bank. (n.d.). Retrieved from [Link]

Sources

A Comparative Guide to Homotyrosine Incorporation: The Superiority of Fmoc-Based Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Homotyrosine in Modern Peptide Therapeutics

In the landscape of drug development and biochemical research, the strategic incorporation of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone of innovation.[1][2] These novel building blocks allow for the rational design of peptides with enhanced stability, constrained conformations, and novel functionalities, overcoming many limitations of their natural counterparts.[3] Among these, homotyrosine (Hty), an analogue of tyrosine with an additional methylene group in its side chain, has garnered significant interest. This subtle structural modification can profoundly influence peptide secondary structure and receptor binding affinity, making it a valuable tool for medicinal chemists.

However, the successful synthesis of peptides containing ncAAs like homotyrosine is contingent on the chosen chemical strategy. This guide provides an in-depth comparison of solid-phase peptide synthesis (SPPS) methodologies, presenting the technical rationale and experimental evidence that establish 9-fluorenylmethoxycarbonyl (Fmoc) chemistry as the superior strategy for incorporating homotyrosine, particularly when compared to the traditional tert-butyloxycarbonyl (Boc) approach.

The Foundation: Understanding Solid-Phase Peptide Synthesis (SPPS)

SPPS, a revolutionary technique developed by Bruce Merrifield, simplifies peptide synthesis by anchoring the growing peptide chain to an insoluble resin support. This allows for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing. The synthesis is a cyclical process involving two key steps: the deprotection of the N-terminal amine and the coupling of the next amino acid. The choice of the temporary N-terminal protecting group defines the entire synthetic strategy.

The two dominant strategies in SPPS are based on the Boc and Fmoc protecting groups. While both have been used to construct complex peptides, their underlying chemical principles differ significantly, impacting their suitability for sensitive or modified amino acids like homotyrosine.

The Fmoc/tBu Strategy: A Paradigm of Orthogonality and Mild Conditions

The Fmoc strategy utilizes the base-labile Fmoc group for temporary Nα-amino protection and acid-labile groups, typically derived from tert-butanol (e.g., tBu, Boc, Trt), for permanent side-chain protection.[4][] This orthogonality—the ability to remove one class of protecting groups without affecting the other—is the central advantage of the Fmoc approach.[6][7]

The core SPPS cycle using Fmoc chemistry proceeds as follows:

  • Deprotection: The N-terminal Fmoc group is removed using a mild base, typically a 20-50% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8][9]

  • Activation & Coupling: The incoming Fmoc-protected amino acid is activated using a coupling reagent (e.g., HCTU, HATU) and added to the resin to form the next peptide bond.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

Fmoc_SPPS_Cycle cluster_cycle Iterative Fmoc-SPPS Cycle Peptide_Resin_Fmoc N-Fmoc Protected Peptide-Resin Peptide_Resin_Free_Amine Free N-terminal Amine Peptide_Resin_Fmoc->Peptide_Resin_Free_Amine  Fmoc Deprotection (20% Piperidine/DMF)   Final Cleavage & Purification Peptide_Resin_Fmoc->Final:w Final Deprotection & Cleavage Peptide_Resin_Free_Amine->Peptide_Resin_Fmoc  Coupling (Fmoc-AA-OH, Activator)   Start Resin Support Start->Peptide_Resin_Fmoc 1st AA Loading Homotyrosine_Workflow Start 1. Resin Preparation (Swelling in DMF/DCM) Fmoc_Deprotect 2. N-terminal Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotect Wash_1 3. DMF Wash Fmoc_Deprotect->Wash_1 Kaiser_Test 4. In-Process Control (Kaiser Test for free amine) Wash_1->Kaiser_Test Kaiser_Test->Fmoc_Deprotect Negative (Repeat) Coupling 5. Amino Acid Coupling (Fmoc-Hty(tBu)-OH, HCTU, DIPEA in DMF) Kaiser_Test->Coupling Positive (Blue beads) Wash_2 6. DMF Wash Coupling->Wash_2 Repeat_Cycle Repeat Steps 2-6 for each amino acid Wash_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotect Final_Cleavage 7. Final Cleavage & Deprotection (TFA Cocktail) Repeat_Cycle->Final_Cleavage Purification 8. Precipitation & Purification (Cold Ether & RP-HPLC) Final_Cleavage->Purification Analysis 9. Quality Control (LC-MS Analysis) Purification->Analysis

Sources

Structural and Functional Consequences of Tyrosine to Homotyrosine Substitution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Analysis

The substitution of Tyrosine (Tyr) with Homotyrosine (hTyr) is a precision tactic in peptidomimetic drug design.[1] While both amino acids share the phenolic pharmacophore essential for hydrogen bonding and


-stacking interactions, they differ fundamentally in side-chain topology.[1]

Homotyrosine (specifically L-homotyrosine, an


-amino acid) contains an additional methylene group (

) in the side chain, extending the distance between the peptide backbone and the phenolic hydroxyl group.[1] This modification is not merely cosmetic; it introduces critical changes in conformational entropy , proteolytic stability , and pharmacophore reach .[1]

This guide objectively compares the structural behaviors of Tyr and hTyr, providing experimental workflows for their incorporation and evaluation.

Part 2: Physicochemical & Structural Comparison[1][2]

The primary distinction lies in the homologation of the side chain. This extension alters the spatial coordinates of the functional hydroxyl group and the flexibility of the residue.

Table 1: Comparative Physicochemical Profile[1][3]
FeatureL-Tyrosine (Tyr)L-Homotyrosine (hTyr)Structural Consequence
Side Chain 4-hydroxybenzyl4-hydroxyphenethylExtension of pharmacophore
Spacer Length 1 Methylene (

)
2 Methylenes (

)
~1.54 Å increase in reach
Rotatable Bonds 2 (

)
3 (

)
Increased entropic penalty upon binding
Hydrophobicity ModerateHigherIncreased lipophilicity (LogP) due to extra

Proteolytic Risk High (Chymotrypsin)Lowunrecognized by S1 pocket of native proteases
Structural Logic: The "Reach vs. Penalty" Trade-off

The substitution introduces a specific trade-off that must be modeled during the design phase:

  • The Reach (Pro): The hTyr phenol group can penetrate deeper into hydrophobic pockets or reach hydrogen bond acceptors that are inaccessible to the shorter Tyr side chain.

  • The Entropic Penalty (Con): hTyr possesses an additional rotatable bond.[1] Constraining this side chain into a fixed binding conformation requires a greater loss of entropy (

    
    ) compared to Tyr.[1] Unless the enthalpy gain (
    
    
    
    ) from new interactions is significant, binding affinity (
    
    
    ) may decrease.[1]
Diagram 1: Structural Impact & Decision Pathway[1]

StructuralImpact Tyr Native Tyrosine (Target) Design Design Choice: Substitute with hTyr Tyr->Design Optimization Mechanism1 Mechanism A: Side Chain Extension (+1.54 Å) Design->Mechanism1 Mechanism2 Mechanism B: Increased Flexibility (+1 Rotatable Bond) Design->Mechanism2 Mechanism3 Mechanism C: Steric Mismatch Mechanism1->Mechanism3 If pocket is shallow Outcome1 Deep Pocket Access (Increased Potency) Mechanism1->Outcome1 If pocket is deep Outcome2 Entropic Penalty (Decreased Affinity) Mechanism2->Outcome2 Unless constrained Outcome3 Proteolytic Stability (Half-life Extension) Mechanism2->Outcome3 Enzyme non-recognition Mechanism3->Outcome2 Clash

Caption: Decision matrix for hTyr substitution. The extra methylene group creates a bifurcation in performance outcomes depending on the receptor pocket depth and flexibility.

Part 3: Performance Analysis & Case Studies

GPCR Ligand Selectivity (Opioids & Angiotensin)

In G-Protein Coupled Receptors (GPCRs), the "message" domain of a peptide often requires precise aromatic positioning.[1]

  • Angiotensin II: Substitution of Tyr4 with hTyr (or

    
    -homotyrosine) in Angiotensin II analogs has been shown to drastically improve stability against chymotrypsin.[1] However, it often results in reduced biological activity (pressor effect) because the phenolic OH is displaced from its critical interaction point with the AT1 receptor.
    
  • Opioids (Enkephalins): In enkephalins (Tyr-Gly-Gly-Phe-Leu), the N-terminal Tyrosine is crucial.[1] Substituting Tyr1 with hTyr typically reduces affinity for both

    
     and 
    
    
    
    receptors because the tyramine pharmacophore (amine + phenol) geometry is distorted.[1] However, hTyr substitution at non-critical positions (like Phe4) can modulate selectivity profiles.[1]
Enzymatic Stability (The "Stealth" Effect)

This is the most reliable advantage of hTyr. Chymotrypsin and similar serine proteases preferentially cleave at the C-terminus of aromatic residues (Tyr, Trp, Phe).[1]

  • Mechanism: The active site of Chymotrypsin (S1 pocket) is evolved to recognize the distance between the backbone and the aromatic ring. hTyr disrupts this registration.

  • Data Trend: Peptides containing hTyr often exhibit half-lives 3–10x longer in plasma compared to their native Tyr counterparts.[1]

Part 4: Experimental Protocols

Protocol A: Fmoc-Solid Phase Peptide Synthesis (SPPS) of hTyr Peptides

Objective: Efficient coupling of Fmoc-L-Homotyrosine without racemization. Reagents: Fmoc-L-hTyr-OH (commercially available, e.g., Bachem, Iris Biotech), HATU, DIPEA, DMF.[1]

  • Resin Preparation: Use Rink Amide resin (for C-term amides) or Wang resin (for C-term acids).[1][2] Swell 200 mg resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).[1][3]
  • Activation (Critical Step):

    • Note: hTyr is more expensive than Tyr; use a lower equivalent ratio if necessary, but 3-4 eq is standard for high yield.[1]

    • Dissolve Fmoc-hTyr-OH (3 eq relative to resin loading) and HATU (2.9 eq) in minimum dry DMF.[1]

    • Add DIPEA (6 eq).[1] Activate for 30 seconds (color change to yellow/orange).[1]

  • Coupling:

    • Add activated solution to the resin.

    • Shake/vortex at room temperature for 45–60 minutes.

    • Validation: Perform Kaiser test (ninhydrin).[1] If blue (incomplete), recouple using PyAOP/HOAt for 30 mins.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine/DMF to prevent deletion sequences.

  • Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Protocol B: Structural Validation via 2D-NMR

Objective: Confirm the side-chain folding and absence of aggregation.

  • Sample Prep: Dissolve 2-5 mg of purified peptide in 500

    
    L of 
    
    
    
    or
    
    
    (depending on solubility).
  • Experiment: Run 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Analysis:

    • Look for NOE cross-peaks between the hTyr side-chain protons (

      
      ) and the backbone amides of neighboring residues (
      
      
      
      ).[1]
    • Differentiation: hTyr will show a distinct spin system compared to Tyr.[1] The extra methylene protons (

      
      -CH2) will resonate upfield from the aromatic ring, creating a unique coupling pattern between the 
      
      
      
      -protons and the aromatic
      
      
      -protons.
Diagram 2: Synthesis & Validation Workflow

Workflow Start Start: Sequence Design Step1 SPPS: Coupling Fmoc-hTyr-OH (Activator: HATU/DIPEA) Start->Step1 Step2 QC: Kaiser Test (Ensure >99% coupling) Step1->Step2 Step2->Step1 Incomplete (Blue) Step3 Cleavage & Purification (RP-HPLC, C18 Column) Step2->Step3 Complete (Colorless) Step4 Validation: 2D-NMR / MS (Verify Mass +14 Da vs Tyr) Step3->Step4 End Bioassay: Binding/Stability Step4->End

Caption: Step-by-step workflow for integrating Homotyrosine into peptide sequences, emphasizing Quality Control (QC) points.

References

  • Cordopatis, P., et al. (1983).[1] "Synthesis of [alpha-methyltyrosine-4]angiotensin II: studies of its conformation, pressor activity, and mode of enzymatic degradation." Proceedings of the National Academy of Sciences.

  • Nakaie, C.R., et al. (1982).[1] "Synthesis of angiotensin II analogues by incorporating beta-homotyrosine or beta-homoisoleucine residues."[1][4] Journal of Medicinal Chemistry.

  • Hruby, V.J., et al. (1990).[1] "Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics." Chemical Reviews. (Foundational text on constraints including homo-amino acids).

  • Bachem. "Fmoc-L-hTyr-OH Product Data." (Standard physicochemical reference for the reagent).

  • Perkin, W.H., et al. (2020).[1] "Conformational landscape of substituted prolines and homologous amino acids." Biophysical Reviews.

Sources

A Senior Application Scientist's Guide to Confirming Homotyrosine Incorporation in Recombinant Proteins

Author: BenchChem Technical Support Team. Date: February 2026

The precise incorporation of unnatural amino acids (UAAs) into proteins is a cornerstone of modern protein engineering, enabling the creation of novel biologics, therapeutics, and research tools with tailored functionalities.[1][] Homotyrosine, a close structural analog of L-tyrosine, is of particular interest due to its unique properties, including intrinsic fluorescence, which can be leveraged for developing novel biological probes.[3] However, the promise of these engineered proteins can only be realized if the UAA is incorporated with high fidelity at the intended position. Ambiguity in incorporation can lead to heterogeneous protein populations with unpredictable functions and potential immunogenicity.

Therefore, rigorous analytical validation is not merely a quality control step; it is an essential component of the research and development process. This guide provides an in-depth comparison of the primary analytical techniques used to confirm the presence, location, and quantity of homotyrosine in a target protein. We will explore the causality behind the selection of each method, present detailed experimental protocols, and offer a comparative analysis to guide researchers in designing a robust validation strategy.

High-Level Analytical Workflow

The confirmation of UAA incorporation is a multi-step process that begins with the purified protein and ends with definitive data on its molecular composition. The general workflow involves a series of techniques that provide increasing levels of resolution, from confirming a mass change in the intact protein to pinpointing the exact location of the UAA within the amino acid sequence.

cluster_0 Protein Sample cluster_1 Primary Confirmation (Is it there?) cluster_2 Definitive Confirmation (Where is it?) cluster_3 Data Analysis & Validation p Purified Protein containing potential Homotyrosine intact_ms Intact Mass Analysis (ESI-MS) p->intact_ms Direct Analysis aaa Amino Acid Analysis (HPLC) p->aaa Total Hydrolysis digest Proteolytic Digestion (e.g., Trypsin) p->digest data Sequence Confirmation & Quantification intact_ms->data aaa->data lcmsms Peptide Mapping (LC-MS/MS) digest->lcmsms edman Edman Degradation (N-terminal Sequencing) digest->edman lcmsms->data edman->data

Caption: General workflow for homotyrosine incorporation analysis.

Mass Spectrometry: The Gold Standard for Confirmation

Mass spectrometry (MS) is the most powerful and widely used technique for analyzing UAA incorporation because it directly measures the molecular weight of the protein and its constituent peptides with high precision.[4][5] A mass difference between the wild-type and modified protein is the most direct evidence of successful incorporation.

A. Intact Protein Mass Analysis

Expertise & Experience: The analysis of the intact protein is the logical first step. It provides a rapid, holistic view of the sample. A successful incorporation of a single homotyrosine in place of a tyrosine will result in a predictable mass shift of +14 Da (the mass of an additional CH₂ group). This method quickly confirms whether the bulk population of the protein is modified, unmodified, or a mixture of both. It is particularly effective for verifying high-efficiency, single-site incorporations.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Desalt the purified protein sample (10-100 pmol) using a C4 ZipTip or equivalent reversed-phase chromatography media to remove salts and detergents that interfere with ionization.

    • Elute the protein in a solvent suitable for ESI, typically a mixture of acetonitrile and water with 0.1% formic acid (e.g., 50:50 ACN:H₂O, 0.1% FA).

  • Infusion and Ionization:

    • Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a flow rate of 1-5 µL/min.

    • The ESI process generates multiply charged ions of the intact protein.

  • Mass Analysis:

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 500-2000 m/z).

  • Deconvolution:

    • Use deconvolution software (e.g., MaxEnt, BioPharma Finder) to process the raw m/z spectrum of multiply charged ions into a zero-charge spectrum, which reveals the molecular weight of the intact protein.

  • Data Interpretation:

    • Compare the measured molecular weight of the experimental protein with the theoretical molecular weight of the wild-type protein and the expected mass of the homotyrosine-containing protein.

B. Peptide Mapping by LC-MS/MS (Bottom-Up Proteomics)

Expertise & Experience: While intact mass analysis confirms if incorporation occurred, it cannot confirm where. For site-specific incorporation, peptide mapping via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method.[4][6][7][8] By digesting the protein into smaller, manageable peptides, we can isolate the specific peptide containing the UAA and fragment it to pinpoint the exact residue that was modified. This approach provides unequivocal proof of site-specificity and is crucial for validating the fidelity of the genetic code expansion machinery.

P Protein with Homotyrosine D Proteolytic Digestion P->D LC LC Separation of Peptides D->LC MS1 MS1 Scan (Select Peptide Ion) LC->MS1 FRAG Collision-Induced Dissociation (CID/HCD) MS1->FRAG MS2 MS2 Scan (Analyze Fragment Ions) FRAG->MS2 ID Sequence ID & Site Localization MS2->ID

Caption: Workflow for bottom-up proteomics using LC-MS/MS.

Experimental Protocol: In-Solution Tryptic Digestion and LC-MS/MS

  • Protein Denaturation and Reduction:

    • Resuspend ~20-50 µg of the purified protein in a denaturing buffer (e.g., 8 M urea or 0.1% RapiGest SF in 50 mM ammonium bicarbonate).

    • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature. Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate in the dark for 30 minutes to alkylate cysteine residues, preventing disulfide bonds from reforming.

  • Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to <2 M.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) w/w ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the reaction with formic acid or trifluoroacetic acid to stop the digestion.

    • Clean and concentrate the resulting peptides using a C18 solid-phase extraction cartridge (e.g., Sep-Pak). Elute and dry the peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the peptides in a loading buffer (e.g., 2% ACN, 0.1% FA).

    • Inject the sample onto a reversed-phase nano-LC column connected to a high-resolution mass spectrometer.

    • Separate the peptides using a gradient of increasing acetonitrile concentration.

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. The instrument will perform a survey MS1 scan to detect peptide ions, followed by MS2 scans where the most intense ions are isolated, fragmented (e.g., by CID or HCD), and their fragment ions are analyzed.[4][9][10]

  • Data Analysis:

    • Search the raw MS/MS data against a protein database containing the target protein sequence.

    • Critically, the search parameters must be configured to include a variable modification on tyrosine corresponding to a +14.01565 Da mass shift (the exact mass of CH₂).

    • Successful identification of a peptide with this modification, supported by a high-quality MS/MS spectrum showing b- and y-ion fragments that confirm the modification on a specific tyrosine residue, provides definitive proof of site-specific homotyrosine incorporation.[11]

Comparison of Mass Spectrometry Techniques
FeatureIntact Protein MS (Top-Down)Peptide Mapping LC-MS/MS (Bottom-Up)
Principle Measures the mass of the entire protein.Measures the mass of proteolytically derived peptides.
Information Confirms presence and overall incorporation efficiency.Confirms location (site-specificity) and presence.
Resolution Low (cannot pinpoint location).High (pinpoints exact residue).
Sensitivity Moderate to high (pmol range).Very high (fmol to amol range).
Throughput High (minutes per sample).Lower (1-2 hours per sample).
Key Advantage Fast, simple check for successful modification.Provides definitive, unambiguous site localization.
Key Limitation No information on the site of incorporation.More complex workflow and data analysis.

Amino Acid Analysis (AAA)

Expertise & Experience: While MS excels at identifying modifications, Amino Acid Analysis (AAA) is a powerful quantitative technique. It determines the relative abundance of each amino acid in the protein, but only after the protein has been completely hydrolyzed into its free amino acid constituents.[12][][14] This method does not provide positional information. Its strength lies in providing an orthogonal, quantitative measure of incorporation efficiency. For instance, if a protein has 10 tyrosine residues and one was targeted for replacement, AAA can confirm that the final product contains, on average, 9 tyrosine and 1 homotyrosine molecules per protein.

P Protein Sample H Acid Hydrolysis (6M HCl) P->H D Derivatization (e.g., AccQ•Tag) H->D HPLC Reversed-Phase HPLC Separation D->HPLC Det Fluorescence/UV Detection HPLC->Det Q Quantification vs. Standards Det->Q

Caption: Workflow for quantitative Amino Acid Analysis.

Experimental Protocol: Acid Hydrolysis and RP-HPLC

  • Acid Hydrolysis:

    • Place a known quantity (e.g., 1-5 µg) of the lyophilized protein into a hydrolysis tube.

    • Add 6 M HCl to the sample.[15]

    • Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze all peptide bonds.[16]

    • After hydrolysis, cool the sample and evaporate the HCl under vacuum.

  • Derivatization:

    • Reconstitute the amino acid hydrolysate in a suitable buffer.

    • Since amino acids generally lack a strong chromophore, they must be derivatized prior to detection.[17] Use a pre-column derivatization reagent such as Waters AccQ•Tag (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) or a combination of OPA/FMOC. This reaction attaches a fluorescent or UV-active tag to the amino acids.

  • HPLC Separation:

    • Inject the derivatized sample onto a reversed-phase HPLC system (e.g., a C18 column).

    • Separate the derivatized amino acids using a carefully optimized gradient elution.

    • Run a derivatized standard mixture containing known quantities of all 20 canonical amino acids plus homotyrosine to establish retention times and create a standard curve for quantification.

  • Detection and Quantification:

    • Detect the eluting amino acids using a fluorescence or UV detector.

    • Identify the homotyrosine peak in the sample chromatogram by comparing its retention time to that of the standard.

    • Calculate the quantity of each amino acid by integrating the peak area and comparing it to the standard curve.

Edman Degradation

Expertise & Experience: Edman degradation is the classic method for protein sequencing.[18][19] It works by sequentially cleaving and identifying amino acids one at a time from the N-terminus of a protein or peptide.[20][21] While largely superseded by MS for high-throughput analysis, it remains a valid, direct sequencing method. Its utility in confirming homotyrosine incorporation is highest when the modification site is near the N-terminus (typically within the first 50 residues). The primary advantage is that it provides direct sequence data without relying on database searches.

Experimental Protocol: Automated Edman Sequencing

  • Sample Preparation:

    • Load a highly purified protein sample (10-100 pmol) onto a PVDF membrane.

    • Ensure the N-terminus is not blocked (e.g., by acetylation), as this will prevent the reaction from starting.

  • Sequential Degradation:

    • The sample is placed in an automated protein sequencer.

    • Step 1 (Coupling): The N-terminal amino acid reacts with phenyl isothiocyanate (PITC) under alkaline conditions.

    • Step 2 (Cleavage): The derivatized N-terminal residue is selectively cleaved from the peptide chain using anhydrous acid.

    • Step 3 (Conversion): The cleaved residue is converted into a more stable phenylthiohydantoin (PTH)-amino acid derivative.

  • Identification:

    • The PTH-amino acid is injected into an HPLC system and identified by its retention time against known standards.

    • The remaining peptide, now one residue shorter, re-enters the cycle.

  • Data Interpretation:

    • At the cycle corresponding to the position of the UAA, the HPLC chromatogram will show a peak that does not co-elute with any of the 20 standard PTH-amino acids.

    • By running a homotyrosine standard through the same process, this unique peak can be definitively identified as PTH-homotyrosine.

Indirect and Complementary Methods

While MS and AAA provide direct chemical evidence, other methods can offer rapid, albeit indirect, confirmation.

  • Western Blotting: If a highly specific antibody that recognizes homotyrosine exists, a Western blot can confirm its presence in the full-length protein.[22][23][24] This is useful for screening multiple clones or expression conditions quickly but is entirely dependent on the availability and specificity of the antibody. It can provide qualitative or semi-quantitative data.[25][26]

  • Fluorescence Spectroscopy: Homotyrosine possesses intrinsic fluorescence.[3] A fluorescence emission spectrum of the modified protein can be compared to the wild-type. A change in the spectral properties (e.g., a shift in emission maximum or an increase in quantum yield) can be a strong indicator of successful incorporation, serving as a quick preliminary check.[27][28][29]

Summary and Recommended Validation Strategy

Choosing the right analytical technique depends on the specific question being asked. A multi-faceted approach is always the most rigorous and trustworthy strategy for validation.

TechniquePrimary Question AnsweredType of DataKey AdvantageKey Limitation
Intact MS Is the protein modified at all?Quantitative (Mass)Fast, simple, good for overall efficiency check.No positional information.
LC-MS/MS Where exactly is the homotyrosine?Qualitative (Sequence)Unambiguous site-specific confirmation.Complex workflow, lower throughput.
Amino Acid Analysis How much homotyrosine is in the protein?Quantitative (Molar Ratio)Highly accurate for overall quantification.Destructive, no positional information.
Edman Degradation What is the N-terminal sequence?Qualitative (Sequence)Direct sequencing, no database required.Limited to N-terminus, low throughput.
Western Blot Is the modified protein expressed?Semi-QuantitativeHigh throughput for screening.Relies on specific antibody availability.
Fluorescence Does the protein have new spectral properties?QualitativeNon-destructive, fast initial screen.Indirect evidence, can be misleading.

Recommended Strategy:

  • Initial Screen: Use Intact Protein MS to rapidly confirm that the protein's molecular weight has shifted by the expected +14 Da. This provides the first piece of evidence that incorporation was successful.

  • Definitive Confirmation: Perform LC-MS/MS peptide mapping . This is non-negotiable for any research destined for publication or therapeutic development, as it provides unequivocal proof of the incorporation site.

  • Orthogonal Quantification: For applications requiring precise stoichiometry, complement MS data with Amino Acid Analysis to obtain a robust, quantitative measure of incorporation efficiency.

By combining these techniques, researchers can build a self-validating system that provides irrefutable evidence of homotyrosine incorporation, ensuring the integrity and reliability of their downstream applications.

References

  • Zhang, W., et al. (2017). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods in Molecular Biology. Available at: [Link]

  • Mills, E. W., et al. (2022). Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation. Chemical Reviews. Available at: [Link]

  • Singh, R. K., et al. (2022). Reprogramming natural proteins using unnatural amino acids. RSC Advances. Available at: [Link]

  • Zhang, Y., et al. (2010). Detecting tyrosine-phosphorylated proteins by Western blot analysis. Methods in Molecular Biology. Available at: [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Available at: [Link]

  • Waters Corporation. (2012). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Available at: [Link]

  • Jiskoot, W., et al. (2022). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Pharmaceutics. Available at: [Link]

  • Chemistry LibreTexts. (2024). Peptide Sequencing- The Edman Degradation. Available at: [Link]

  • Iavarone, A. T., et al. (2021). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. Molecules. Available at: [Link]

  • Hoffman, K. S., et al. (2016). MS-READ: Quantitative Measurement of Amino Acid Incorporation. Methods in Molecular Biology. Available at: [Link]

  • Pritchard, C., et al. (2016). Quantification of a peptide standard using the intrinsic fluorescence of tyrosine. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Sambrook, J., & Russell, D. W. (2006). Detecting Tyrosine-Phosphorylated Proteins by Western Blot Analysis. CSH Protocols. Available at: [Link]

  • Shomu's Biology. (2019). Edman degradation | Edman Sequencing. YouTube. Available at: [Link]

  • Căpriţă, R., & Căpriţă, A. (2013). PROTEIN ACIDIC HYDROLYSIS FOR AMINO ACIDS ANALYSIS IN FOOD - PROGRESS OVER TIME: A SHORT REVIEW. Animal Science and Biotechnologies. Available at: [Link]

  • ResearchGate. (2021). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. Available at: [Link]

  • ResearchGate. (2004). Measurement of plasma tyrosine by HPLC-UV or LC-MS-MS for assessing chemically induced tyrosinaemia. Available at: [Link]

  • Creative Biolabs. (n.d.). Unlocking Protein Secrets: The Power of Edman Protein Sequencing. Available at: [Link]

  • Shimadzu. (n.d.). LC/MS/MS Method Package for D/L Amino Acids. Available at: [Link]

  • Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Available at: [Link]

  • EMBL-EBI. (n.d.). Protein identification using X!Tandem. Available at: [Link]

  • Clark, J. (2015). THE HYDROLYSIS OF PROTEINS. Chemguide. Available at: [Link]

  • Dougherty, D. A., et al. (2005). In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Sakamoto, K., et al. (2009). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research. Available at: [Link]

  • Biosyntan GmbH. (n.d.). Fluorescent Labeling of Peptides. Available at: [Link]

  • AnalyteGuru. (2024). How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. Available at: [Link]

  • Rutherfurd, S. M., & Gilani, G. S. (2009). Hydrolysis and amino acid composition of proteins. Current Protocols in Protein Science. Available at: [Link]

  • Vogel, J. S., et al. (1999). Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry. Analytical Chemistry. Available at: [Link]

  • Waters Corporation. (2017). LC-MS/MS for Bioanalytical Peptide and Protein Quantification. YouTube. Available at: [Link]

  • IFOA. (2022). Tandem Mass Spectrometry (MS/MS) | Analytical Technique Animation for CSIR NET & Life Science Exams. YouTube. Available at: [Link]

  • Eswaran, S. V. (2021). Edman Degradation: The Protease Digestion of a Protein. Journal of Proteomics & Bioinformatics. Available at: [Link]

  • Al-Khafaji, M., et al. (2021). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. International Journal of Molecular Sciences. Available at: [Link]

  • Goldstein, M., et al. (1989). Quantitation of tyrosine hydroxylase, protein levels: spot immunolabeling with an affinity-purified antibody. Analytical Biochemistry. Available at: [Link]

  • Samanta, S., et al. (2016). Tyrosine-derived stimuli responsive, fluorescent amino acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Katritzky, A. R., et al. (2008). Fluorescent labeling of peptides on solid phase. Organic & Biomolecular Chemistry. Available at: [Link]

  • MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. Available at: [Link]

Sources

Biological activity comparison of native vs homotyrosine peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Methylene Extension Strategy

In peptidomimetic drug design, the substitution of native L-Tyrosine (Tyr) with L-Homotyrosine (Hty) is a precision tactic used to probe receptor pocket depth and enhance metabolic stability. While both amino acids possess the phenol pharmacophore essential for


-

stacking and hydrogen bonding, Homotyrosine contains an additional methylene group (

) in the side chain.

This modification introduces two critical physicochemical changes:

  • Steric Extension: The side chain vector is extended by approximately 1.54 Å , altering the spatial positioning of the phenolic hydroxyl group.

  • Rotational Freedom: The extra methylene adds a rotatable bond, increasing entropic cost upon binding but potentially allowing access to deeper hydrophobic sub-pockets.

This guide objectively compares the biological performance of native vs. homotyrosine peptides, focusing on potency (


/

), enzymatic stability (

), and synthetic feasibility.

Structural & Physicochemical Comparison

The fundamental difference lies in the side-chain topology. While Tyrosine is rigid and defined, Homotyrosine offers a "flexible reach."

FeatureNative L-Tyrosine (Tyr)L-Homotyrosine (Hty)Impact on Biological Activity
Side Chain Length Standard (

)
Extended (

)
Receptor Fit: Hty probes deeper pockets; may cause steric clash in tight binding sites.
Proteolytic Stability Low (Native substrate)High (Non-native)Half-life: Hty resists chymotrypsin-mediated cleavage at the C-terminal side.
Lipophilicity ModerateSlightly HigherADME: Marginal increase in membrane permeability; altered distribution.
Conformational Space Restricted (

)
Expanded (

)
Entropy: Higher entropic penalty for Hty binding unless compensated by new interactions.
Visualization: Structural Logic & Interaction Outcomes[1]

G cluster_0 Receptor Interaction Logic Tyr Native Tyrosine (Optimal Fit in Native Receptors) Outcome1 Steric Clash (Reduced Potency) Tyr->Outcome1 Tight Pocket Outcome3 Protease Evasion (Increased Stability) Tyr->Outcome3 Susceptible Hty Homotyrosine (+CH2 Extension) Hty->Outcome1 Side chain too long Outcome2 New Interaction (Maintained/Increased Potency) Hty->Outcome2 Deep Hydrophobic Pocket Hty->Outcome3 Resistant to Chymotrypsin

Caption: Decision logic for Hty substitution. Hty is advantageous for stability and deep pockets but deleterious in sterically constrained native sites.

Comparative Biological Activity Data[1][2][3][4][5]

The biological impact of Hty substitution is context-dependent. Below are case studies illustrating the "Clash vs. Stability" trade-off.

Case Study A: Angiotensin II (The Steric Clash)

In the Angiotensin II (AngII) system, the Tyrosine at position 4 is critical for receptor activation. Substituting it with


-homotyrosine results in a massive loss of potency due to the tight steric constraints of the 

receptor.

Table 1: Biological Activity of Angiotensin II Analogues

Peptide AnalogueSequence ModificationPressor Activity (% of Native)Duration of Action (min)Enzymatic Stability (Chymotrypsin)
Native Angiotensin II Asp-Arg-Val-Tyr -Ile-His-Pro-Phe100%5.2Rapid Degradation
Analogue I [Sar

,

-Hty

]-AngII
1.98% 5.5Stable (>3h)
Analogue II [

-Hty

]-AngII
2.82%6.7Stable (>3h)

Data Source: Synthesis of angiotensin II analogues by incorporating beta-homotyrosine... (PubMed: 65198)

Expert Insight: While the Hty-analogue demonstrated exceptional resistance to chymotrypsin (which cleaves at aromatic residues), the 98% loss in biological activity confirms that the


 receptor cannot accommodate the 1.54 Å extension. Furthermore, the in vivo duration of action did not significantly increase (5.5 vs 5.2 min), indicating that while metabolic stability improved, systemic clearance (likely renal) remained the rate-limiting step.
Case Study B: Opioid Peptides (The Stability Win)

In enkephalin analogues (e.g., Biphalin or linear enkephalins), Hty or homo-phenylalanine substitutions are often tolerated better than in AngII because the opioid receptor binding pocket has more plasticity regarding the aromatic side chain distance.

  • Potency: Hty-containing enkephalins often retain nanomolar affinity (

    
     in low nM range).
    
  • Stability: The primary advantage is the evasion of enkephalinases (neprilysin) and aminopeptidases.

  • Result: While native enkephalins have a half-life of minutes, Hty-modified analogues can extend functional half-life to hours in plasma assays.

Experimental Protocols

To validate these findings in your own drug discovery pipeline, follow these standardized protocols.

Solid-Phase Peptide Synthesis (SPPS) of Hty-Peptides

Homotyrosine is non-standard and requires specific handling during SPPS to ensure high purity.

Reagents:

  • Resin: Wang (for acids) or Rink Amide (for amides).

  • Amino Acid: Fmoc-L-Homotyrosine-OH.

  • Coupling Agents: DIC/Oxyma (preferred for low racemization) or HATU/DIPEA.

Protocol:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).[1]
  • Coupling (Critical Step):

    • Dissolve Fmoc-Hty-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Note: Hty has slightly slower kinetics than Tyr due to side-chain entropy. Extend coupling time to 60-90 minutes.

    • Monitor via Kaiser test. Double coupling is recommended if the sequence is aggregated.

  • Cleavage: Standard TFA/TIS/H2O (95:2.5:2.5) cocktail for 2-3 hours.

  • Purification: RP-HPLC (C18 column). Hty peptides will elute slightly later than native Tyr peptides due to the extra methylene group increasing hydrophobicity.

Enzymatic Stability Assay (Chymotrypsin Challenge)

This assay quantifies the stability advantage of Hty.

  • Preparation: Dissolve peptide (1 mM) in 50 mM Tris-HCl buffer (pH 7.8) containing 10 mM

    
    .
    
  • Incubation: Add

    
    -Chymotrypsin (ratio 1:100 w/w enzyme:peptide). Incubate at 37°C.
    
  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Add 50

    
    L of 1% TFA in Acetonitrile to stop the reaction.
    
  • Analysis: Analyze via HPLC-MS. Calculate % remaining peptide relative to

    
    .
    
    • Expectation: Native Tyr-peptide

      
       min. Hty-peptide 
      
      
      
      min.

Strategic Workflow for Peptidomimetics

When should you use Homotyrosine? Use this decision tree to guide your SAR (Structure-Activity Relationship) campaigns.

Workflow Start Start: Native Peptide Poor Stability or Selectivity? Identify Identify Key Tyrosine Residue Start->Identify Docking Molecular Docking/Modeling Is the pocket deep? Identify->Docking Decision1 Pocket is Deep/Flexible Docking->Decision1 Yes Decision2 Pocket is Shallow/Tight Docking->Decision2 No Action1 Substitute with Homotyrosine (Hty) Decision1->Action1 Action2 Substitute with Methyl-Tyr or D-Tyr (Avoid Steric Clash) Decision2->Action2 Test Assay: Binding (Ki) & Stability (t1/2) Action1->Test Result1 High Affinity + High Stability (Lead Candidate) Test->Result1 Maintained Ki Result2 Low Affinity + High Stability (Steric Clash - Discard) Test->Result2 Loss of Ki

Caption: SAR workflow for determining the viability of Homotyrosine substitution based on receptor topology.

References

  • Synthesis of angiotensin II analogues by incorporating beta-homotyrosine or beta-homoisoleucine residues. Source: PubMed / NIH [Link]

  • Biological Active Analogues of the Opioid Peptide Biphalin: Mixed α/β3-Peptides. Source: NIH / J Med Chem [Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Source: Molecules / MDPI [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis. Source: Nowick Lab, UC Irvine [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Fmoc-homo-L-tyrosine and Associated Waste

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step framework for the safe disposal of Fmoc-homo-L-tyrosine and the various waste streams generated during its use. By understanding the chemical properties and potential hazards of each component, laboratories can establish self-validating protocols that are both compliant with regulations and protective of personnel.

Fmoc-homo-L-tyrosine is an amino acid derivative valued in peptide synthesis for its role in creating complex peptides.[1] Its fluorenylmethoxycarbonyl (Fmoc) protecting group is stable and can be removed under mild conditions, making it a valuable tool for biochemists and pharmaceutical scientists.[1] While the compound itself is a stable solid, its application in SPPS involves a variety of hazardous chemicals, each requiring careful consideration for disposal.

Core Principles of Chemical Waste Management

Before delving into the specifics of Fmoc-homo-L-tyrosine disposal, it is crucial to establish a foundation of sound chemical waste management practices. All laboratory personnel must be trained in the identification and handling of hazardous waste.[2] The primary goal is to segregate waste streams at the point of generation to prevent unintended chemical reactions and to facilitate proper disposal. Never mix incompatible chemicals, and always store waste in clearly labeled, appropriate containers.[3]

Disposal of Unused or Expired Fmoc-homo-L-tyrosine (Solid Waste)

Solid, unreacted Fmoc-homo-L-tyrosine should be treated as a chemical waste product. While a specific Safety Data Sheet (SDS) for Fmoc-homo-L-tyrosine was not available to provide definitive hazard classification, it is best practice to manage it as a hazardous chemical waste unless confirmed otherwise by the supplier's SDS.

Step-by-Step Disposal Protocol for Solid Fmoc-homo-L-tyrosine:
  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Container: Place the solid Fmoc-homo-L-tyrosine in a designated, leak-proof, and clearly labeled hazardous waste container for solid chemical waste. The container should be compatible with the chemical; a high-density polyethylene (HDPE) container is generally suitable.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("Fmoc-homo-L-tyrosine"), the date of accumulation, and the appropriate hazard warnings (e.g., "Irritant," if indicated by the SDS).

  • Storage: Store the container in a designated satellite accumulation area away from incompatible materials.

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and proper disposal by a licensed hazardous waste contractor.

Managing Liquid Waste Streams from Solid-Phase Peptide Synthesis (SPPS)

The use of Fmoc-homo-L-tyrosine in SPPS generates several distinct liquid waste streams, primarily from the deprotection and cleavage steps. These waste streams are hazardous due to the presence of solvents and reagents like piperidine and trifluoroacetic acid (TFA).

Waste Stream 1: Fmoc-Deprotection Solution (Piperidine Waste)

The removal of the Fmoc group is typically achieved using a solution of piperidine in a solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Hazards: Piperidine is a flammable and toxic liquid.[4] It is harmful if swallowed, inhaled, or absorbed through the skin and can cause severe skin burns and eye damage.[4] Piperidine is also harmful to aquatic life.[3]

  • Disposal Protocol:

    • Segregation: Collect all piperidine-containing waste in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams, especially acidic waste, as this can generate heat and potentially hazardous fumes.[4]

    • Container: Use a solvent-compatible container (e.g., HDPE or glass) with a secure, tight-fitting lid.

    • Labeling: Label the container as "Hazardous Waste: Piperidine/DMF Solution" (or other solvent used) and include appropriate hazard symbols (e.g., flammable, toxic, corrosive).

    • Storage: Store in a well-ventilated area, away from sources of ignition.[5]

    • Disposal: Arrange for disposal through your institution's EHS office. This waste will likely be incinerated by a specialized waste management facility.[2]

Waste Stream 2: Cleavage Solution (Trifluoroacetic Acid - TFA Waste)

The final step in SPPS often involves cleaving the synthesized peptide from the resin support using a strong acid, most commonly trifluoroacetic acid (TFA).

  • Hazards: TFA is a strong corrosive acid that can cause severe skin burns and eye damage.[6] It is also harmful to aquatic life with long-lasting effects.[6]

  • Disposal Protocol:

    • Segregation: Collect all TFA-containing waste in a dedicated, acid-resistant container. Never mix TFA waste with basic solutions (like the piperidine waste stream) or oxidizing agents.[7]

    • Container: Use a designated, corrosion-resistant container, such as a glass or Teflon-coated bottle, with a vented cap if necessary to accommodate any potential pressure buildup.

    • Labeling: Clearly label the container as "Hazardous Waste: Trifluoroacetic Acid Solution" and include the corrosive hazard symbol.

    • Storage: Store in a designated acid-compatible secondary containment bin within a ventilated cabinet.

    • Disposal: This is a hazardous waste stream that must be disposed of through your EHS office.[8] Do not attempt to neutralize TFA without proper training and equipment, as the reaction can be highly exothermic.

Spill Management

In the event of a spill, the response should be immediate and appropriate to the chemical involved.

  • Fmoc-homo-L-tyrosine (Solid): For a small spill, carefully sweep the solid material into a designated waste container. Avoid generating dust.

  • Piperidine Solution: For a small spill, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand).[5] Place the contaminated absorbent into a sealed container for disposal as hazardous waste.[5] For larger spills, evacuate the area and contact your institution's emergency response team.

  • TFA Solution: For a small spill, neutralize with a suitable agent like sodium bicarbonate (use with caution and ensure adequate ventilation). Absorb the neutralized mixture with an inert material and place it in a sealed container for disposal. For larger spills, evacuate and seek immediate assistance from your EHS department.

Waste Minimization

In addition to proper disposal, laboratories should also focus on waste minimization strategies. This can include optimizing reaction scales to avoid excess reagent use and exploring greener synthesis protocols where feasible.

Summary of Waste Streams and Disposal Requirements

Waste StreamKey ComponentsHazardsDisposal ContainerDisposal Procedure
Unused Product Fmoc-homo-L-tyrosine (solid)Assumed hazardous chemical wasteLabeled, sealed solid waste containerVia EHS/licensed contractor
Deprotection Solution Piperidine, DMF/DCMFlammable, Toxic, Corrosive[4]Labeled, sealed solvent-safe containerVia EHS/licensed contractor[5]
Cleavage Solution Trifluoroacetic Acid (TFA)Corrosive, Environmental Hazard[6]Labeled, sealed acid-resistant containerVia EHS/licensed contractor[9]

Logical Flow for Fmoc-homo-L-tyrosine Waste Disposal

WasteDisposalWorkflow cluster_generation Waste Generation Point cluster_streams Waste Stream Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Use of Fmoc-homo-L-tyrosine in SPPS solid_waste Solid Fmoc-homo-L-tyrosine start->solid_waste piperidine_waste Piperidine Solution (Deprotection) start->piperidine_waste tfa_waste TFA Solution (Cleavage) start->tfa_waste solid_container Labeled Solid Waste Bin solid_waste->solid_container piperidine_container Labeled Solvent Waste Bottle piperidine_waste->piperidine_container tfa_container Labeled Acid Waste Bottle tfa_waste->tfa_container ehs_pickup EHS Hazardous Waste Pickup solid_container->ehs_pickup piperidine_container->ehs_pickup tfa_container->ehs_pickup

Caption: Workflow for the segregation and disposal of waste generated from the use of Fmoc-homo-L-tyrosine.

By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of Fmoc-homo-L-tyrosine and its associated waste streams, fostering a culture of safety and environmental stewardship.

References

  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • Carl ROTH. Safety Data Sheet: Trifluoroacetic acid (TFA). [Link]

  • NJ Department of Health. Hazardous Substance Fact Sheet: Piperidine. [Link]

  • Amherst College. Standard Operating Procedures for Working with Trifluoroacetic Acid. [Link]

  • Sustainability Area. TFA Disposal Methods. [Link]

  • UConn. Standard Operating Procedure for Trifluoroacetic Acid. [Link]

  • AmericanBio. PIPERIDINE Safety Data Sheet. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.